molecular formula C21H12Cl4N2O3S B1664859 AMG131 CAS No. 315224-26-1

AMG131

Número de catálogo: B1664859
Número CAS: 315224-26-1
Peso molecular: 514.2 g/mol
Clave InChI: NMRWDFUZLLQSBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AMG-131 (T131), an orally-administered therapy, is expected to lower blood glucose in type II diabetic patients by improving the body’s ability to respond to insulin. T131 is a selective modulator of PPARg (peroxisome proliferator activated receptor gamma), a receptor involved in regulating the body’s ability to respond to insulin. T131 is not structurally related to the thiazolidinedione class of PPARg agonists, which includes Actos and Avandia.
INT131 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Propiedades

IUPAC Name

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O3S/c22-13-5-6-20(16(23)8-13)31(28,29)27-14-9-17(24)21(18(25)10-14)30-15-7-12-3-1-2-4-19(12)26-11-15/h1-11,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWDFUZLLQSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315224-26-1
Record name AMG-131
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-131
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBRIGAMPAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7ILQ6U50J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of AMG131 on PPAR Gamma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG131, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes mellitus.[1][2] As a non-thiazolidinedione (TZD) agent, this compound exhibits a distinct pharmacological profile, separating the therapeutic insulin-sensitizing effects from the undesirable side effects associated with full PPARγ agonists.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound on PPARγ, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction: The Emergence of Selective PPARγ Modulators

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose homeostasis, and lipid metabolism.[4][5] Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers but are associated with adverse effects like weight gain, fluid retention, and cardiac issues.[1][5] This has driven the development of selective PPARγ modulators (SPPARMs) like this compound, which aim to retain the therapeutic benefits of PPARγ activation while minimizing side effects.[1][3] this compound was specifically designed to exhibit a biological profile of strong efficacy with minimal side effects compared to full PPARγ agonists.[1][2]

Molecular Mechanism of Action

This compound functions as a partial agonist of PPARγ, demonstrating a unique mode of interaction with the receptor that distinguishes it from full agonists.

Binding to the PPARγ Ligand-Binding Pocket

This compound binds with high affinity to the ligand-binding pocket (LBP) of PPARγ.[3][6] While it occupies the same general binding pocket as TZDs, it establishes distinct contacts with the receptor.[3][6] X-ray crystallography studies have revealed that this compound's interaction is primarily characterized by hydrophobic contacts, notably lacking the direct hydrogen-bonding interactions with key residues in helix 12 that are typical of full agonists like rosiglitazone (B1679542).[7] This differential binding is a key determinant of its selective modulation.

Conformational Changes and Coregulator Recruitment

The binding of a ligand to the PPARγ LBP induces conformational changes that dictate the recruitment of a specific set of coactivators and corepressors. This complex of proteins ultimately modulates the transcription of target genes.[3][5]

This compound induces a distinct conformational change in PPARγ compared to full agonists, leading to a different pattern of coregulator recruitment.[5][7] For instance, in the presence of this compound, the recruitment of the coactivator DRIP-205 is significantly lower than that observed with rosiglitazone.[8] This selective recruitment of cofactors is believed to be the molecular basis for the separation of therapeutic and adverse effects.

Signaling Pathway

The signaling pathway of this compound's action on PPARγ can be visualized as follows:

AMG131_PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ LBD PPARg_RXR_active This compound-PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Coactivators Selective Coactivators Coactivators->PPARg_RXR_active Recruitment Insulin_Sensitization ↑ Insulin Sensitization Target_Genes->Insulin_Sensitization Adipogenesis ↔ Adipogenesis (Minimal Effect) Target_Genes->Adipogenesis

Caption: this compound-mediated PPARγ signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: Binding Affinity and Selectivity
ParameterValueSpeciesNotesReference
Ki (vs. Rosiglitazone) ~10 nMHumanDemonstrates ~20-fold higher affinity than Rosiglitazone or Pioglitazone.[6]
Selectivity >1000-foldHumanFor PPARγ over PPARα and PPARδ.[6]
Table 2: In Vitro Functional Activity
Assay TypeCell LineParameterValueNotesReference
Coactivator Recruitment (DRIP-205) -EC500.004 µM (4 nM)Recruitment was 25% of the level seen with rosiglitazone.[8]
Coactivator Displacement (DRIP-205) -IC500.015 µM (15 nM)Displacement from rosiglitazone-bound PPARγ.[8]
Luciferase Reporter Gene Assay HEK-293TEC50170 nMAgonist activity at human GAL4 fused PPARγ-Hinge-LBD.[6]
Luciferase Reporter Gene Assay HEK293EC500.15 µM (150 nM)Transactivation of GAL4 DBD-fused human PPARγ-LBD.[6]
HTRF Assay (Coactivator DRIP205) HEK293EC504 nMAgonist activity at human PPARγ LBD.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow cluster_workflow Workflow start Start prepare_reagents Prepare Reagents: - Purified PPARγ Protein - Radiolabeled Ligand (e.g., [3H]-Rosiglitazone) - this compound (Varying Concentrations) start->prepare_reagents incubation Incubate Components: Mix PPARγ, radiolabeled ligand, and this compound. prepare_reagents->incubation separation Separate Bound from Unbound Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: - Calculate IC50 - Determine Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a target receptor, in this case, PPARγ, leading to the expression of a reporter gene (luciferase).

Luciferase_Assay_Workflow cluster_workflow Workflow start Start cell_culture Culture Cells (e.g., HEK293) and Transfect with: - PPARγ Expression Vector - Luciferase Reporter Plasmid (with PPRE) start->cell_culture treatment Treat Cells with Varying Concentrations of this compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 18-24 hours) treatment->incubation cell_lysis Lyse Cells to Release Cellular Contents incubation->cell_lysis luciferase_assay Add Luciferase Substrate and Measure Luminescence cell_lysis->luciferase_assay analysis Data Analysis: - Plot Dose-Response Curve - Calculate EC50 luciferase_assay->analysis end End analysis->end

Caption: Workflow for a luciferase reporter gene assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are used to study molecular interactions, such as the recruitment of coactivators to a nuclear receptor upon ligand binding.

HTRF_Assay_Workflow cluster_workflow Workflow start Start prepare_reagents Prepare Reagents: - Tagged PPARγ (e.g., GST-tagged) - Tagged Coactivator (e.g., His-tagged DRIP205) - Labeled Antibodies (e.g., Anti-GST-Eu3+, Anti-His-XL665) - this compound (Varying Concentrations) start->prepare_reagents incubation Incubate all Components Together prepare_reagents->incubation excitation Excite the Donor Fluorophore (Eu3+) with a Laser incubation->excitation detection Measure the Emission from the Acceptor Fluorophore (XL665) excitation->detection analysis Data Analysis: - Calculate HTRF Ratio - Plot Dose-Response Curve and Determine EC50 detection->analysis end End analysis->end

Caption: Workflow for an HTRF coactivator recruitment assay.

In Vivo and Clinical Implications

In vivo studies in animal models of diabetes have confirmed the efficacy of this compound as an insulin-sensitizing agent.[7] It has been shown to improve glucose tolerance to a similar extent as rosiglitazone but with a significantly improved side-effect profile, including reduced effects on heart and lung weights, weight gain, and plasma volume.[7] Early clinical studies in humans have also demonstrated that this compound is well-tolerated and effectively stimulates adiponectin levels, a biomarker of PPARγ activation associated with therapeutic efficacy.[1]

Conclusion

This compound represents a significant advancement in the development of safer insulin sensitizers. Its mechanism of action as a selective PPARγ modulator, characterized by a unique binding mode and differential coregulator recruitment, provides a clear molecular basis for its distinct pharmacological profile. The separation of robust anti-diabetic efficacy from the adverse effects commonly associated with full PPARγ agonists underscores the potential of this compound as a valuable therapeutic agent for the management of type 2 diabetes. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

INT131: A Selective PPARγ Modulator (SPPARM) for Enhanced Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

INT131 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated significant potential in the treatment of type 2 diabetes mellitus (T2DM). By selectively modulating the activity of PPARγ, INT131 offers a promising therapeutic profile, achieving robust glucose-lowering effects comparable to full PPARγ agonists while mitigating the hallmark side effects associated with traditional TZD therapies, such as weight gain, fluid retention, and adverse cardiovascular events. This technical guide provides a comprehensive overview of INT131, detailing its mechanism of action, pharmacological data, and the experimental methodologies used to characterize its unique properties.

Introduction: The Evolution of PPARγ Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for T2DM.[1] Full PPARγ agonists, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, have been effective in improving insulin (B600854) sensitivity.[2][3] However, their broad activation of PPARγ has been linked to a range of undesirable side effects, including weight gain, edema, and an increased risk of bone fractures and heart failure.[1][2] This has driven the development of a new generation of selective PPARγ modulators (SPPARMs) like INT131, which are designed to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.[2][4]

INT131 represents a significant advancement in this class, demonstrating a distinct pharmacological profile characterized by potent glucose-lowering activity and an improved safety and tolerability profile.[5][6]

Mechanism of Action: Selective PPARγ Modulation

INT131 is a potent and highly selective non-TZD modulator of PPARγ.[7][8] Unlike full agonists, INT131 binds to the PPARγ ligand-binding pocket in a unique manner, inducing a distinct conformational change in the receptor.[8] This leads to a differential recruitment of co-activator and co-repressor proteins, resulting in the selective transactivation and repression of target genes.

This selective modulation is believed to be the basis for INT131's favorable therapeutic window. It effectively activates genes involved in insulin sensitization and glucose metabolism while having minimal impact on genes associated with adipogenesis and fluid retention.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for INT131, providing a comparative overview of its binding affinity, in vitro potency, preclinical efficacy, and clinical outcomes.

Table 1: In Vitro Binding Affinity and Potency
ParameterINT131RosiglitazonePioglitazoneReference
PPARγ Binding Affinity (Ki) ~10 nM~200 nM~200 nM[7]
PPARγ EC50 (Cell-based reporter assay) 170 nM (HEK293T cells)--[4]
PPARγ Activation Efficacy (vs. Rosiglitazone) ~10%100%-[7]
Selectivity for PPARγ over PPARα and PPARδ >1000-fold--[4][7]
Table 2: Preclinical Efficacy in Animal Models (Zucker fatty rats)
ParameterINT131 (80 mg/kg/day)Rosiglitazone (80 mg/kg/day)VehicleReference
Change in Hematocrit No significant changeSignificant decrease-[7]
Change in Heart Weight (normalized) No significant changeSignificant increase-[7]
Change in Lung Weight (normalized) No significant changeSignificant increase-[7]
Table 3: Clinical Efficacy in Patients with Type 2 Diabetes (24-week study)
ParameterINT131 (0.5 mg)INT131 (1 mg)INT131 (2 mg)INT131 (3 mg)Pioglitazone (45 mg)PlaceboReference
Change in HbA1c (%) -0.3 ± 0.12-0.8 ± 0.12-1.1 ± 0.12--0.9 ± 0.12-0.2 ± 0.13[2]
Change in Fasting Plasma Glucose (mg/dL) ------[6]
4-week study-22 ± 8 (1 mg)-46 ± 7 (10 mg)---8 ± 8[6]
Incidence of Edema Lower than PioglitazoneLower than PioglitazoneLower than Pioglitazone---[2]
Change in Body Weight Less than PioglitazoneLess than PioglitazoneLess than Pioglitazone---[2]

Signaling Pathways

PPARγ Signaling Pathway

INT131, as a selective PPARγ modulator, initiates a signaling cascade that influences gene expression related to metabolism. The diagram below illustrates the general PPARγ signaling pathway.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus INT131 INT131 PPARg_RXR_inactive PPARγ-RXR (Inactive) INT131->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-INT131 (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Coactivators Co-activators Coactivators->PPARg_RXR_active Recruited to Metabolic_Effects Improved Insulin Sensitivity & Glucose Homeostasis Gene_Expression->Metabolic_Effects Leads to

PPARγ Signaling Pathway Activated by INT131.
INT131's Influence on the Insulin Signaling Pathway

Preclinical studies have shown that INT131 enhances insulin sensitivity by positively modulating the insulin signaling pathway. Specifically, it has been observed to restore insulin-stimulated PI3K/Akt signaling in skeletal muscle.[8]

Insulin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases INT131 INT131 INT131->IRS1 Enhances Phosphorylation INT131->PI3K Restores Activity INT131->Akt Increases Phosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds

INT131's Modulation of the Insulin Signaling Pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of INT131.

PPARγ Reporter Gene Assay

This assay is used to determine the functional potency and efficacy of compounds as PPARγ agonists.

Objective: To quantify the activation of PPARγ by INT131 in a cell-based system.

Materials:

  • HEK293T cells

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • INT131 and reference compounds (e.g., rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells into 96-well plates.

    • Prepare serial dilutions of INT131 and rosiglitazone in the appropriate vehicle (e.g., DMSO).

    • Treat the cells with the compounds at various concentrations for 18-24 hours. Include a vehicle-only control.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow Start Start Culture_Transfect Culture & Transfect HEK293T cells Start->Culture_Transfect Plate_Cells Plate cells in 96-well plates Culture_Transfect->Plate_Cells Treat_Compounds Treat with INT131 & Controls Plate_Cells->Treat_Compounds Incubate Incubate for 18-24 hours Treat_Compounds->Incubate Lyse_Assay Lyse cells & add luciferase reagent Incubate->Lyse_Assay Measure_Luminescence Measure luminescence Lyse_Assay->Measure_Luminescence Analyze_Data Analyze data & determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a PPARγ Reporter Gene Assay.
Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of compounds by measuring lipid accumulation in preadipocyte cell lines.

Objective: To evaluate the effect of INT131 on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • Growth medium: DMEM with 10% bovine calf serum

  • Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin

  • INT131 and rosiglitazone

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Cell Culture and Induction of Differentiation:

    • Culture 3T3-L1 cells in growth medium until they reach confluence.

    • Two days post-confluence, induce differentiation by replacing the growth medium with MDI medium containing various concentrations of INT131 or rosiglitazone.

  • Maintenance of Differentiated Cells:

    • After 48 hours, replace the MDI medium with maintenance medium containing the respective compounds.

    • Replenish the maintenance medium every 2 days for a total of 8-10 days.

  • Assessment of Lipid Accumulation:

    • After the differentiation period, wash the cells with PBS and fix them with 10% formalin.

    • Stain the cells with Oil Red O solution to visualize lipid droplets.

    • Wash the cells to remove excess stain.

    • Elute the stain from the cells using isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

  • Data Analysis:

    • Compare the absorbance values of INT131-treated cells to those of rosiglitazone-treated and vehicle-treated cells to determine the relative adipogenic activity.

Adipocyte_Differentiation_Workflow Start Start Culture_3T3L1 Culture 3T3-L1 cells to confluence Start->Culture_3T3L1 Induce_Differentiation Induce differentiation with MDI + compounds Culture_3T3L1->Induce_Differentiation Maintain_Cells Maintain in insulin medium with compounds (8-10 days) Induce_Differentiation->Maintain_Cells Stain_Lipids Fix and stain with Oil Red O Maintain_Cells->Stain_Lipids Elute_Quantify Elute stain and quantify absorbance Stain_Lipids->Elute_Quantify Analyze_Results Analyze adipogenic activity Elute_Quantify->Analyze_Results End End Analyze_Results->End ITT_Workflow Start Start Acclimate_Dose Acclimate & dose mice with INT131/vehicle Start->Acclimate_Dose Fast_Mice Fast mice for 4-6 hours Acclimate_Dose->Fast_Mice Baseline_Glucose Measure baseline blood glucose Fast_Mice->Baseline_Glucose Inject_Insulin Inject insulin (IP) Baseline_Glucose->Inject_Insulin Monitor_Glucose Monitor blood glucose at time intervals Inject_Insulin->Monitor_Glucose Analyze_AUC Analyze data & calculate AUC Monitor_Glucose->Analyze_AUC End End Analyze_AUC->End

References

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of AMG131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and binding properties of AMG131 (also known as INT131), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This document details its molecular structure, summarizes its binding affinity through quantitative data, outlines a representative experimental protocol for determining binding affinity, and visualizes the relevant biological and experimental processes.

Molecular Structure of this compound

This compound is a potent, non-thiazolidinedione (TZD) selective PPARγ modulator.[1][2][3] Its chemical structure is distinct from the TZD class of PPARγ agonists, which includes drugs like rosiglitazone (B1679542) and pioglitazone.[1]

Chemical and Structural Identifiers:

IdentifierValue
IUPAC Name 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide
Molecular Formula C21H12Cl4N2O3S
Molecular Weight 514.21 g/mol [1]
CAS Number 315224-26-1
SMILES C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

X-ray crystallography studies have revealed that this compound interacts with the PPARγ ligand-binding pocket primarily through hydrophobic contacts, without the direct hydrogen-bonding interactions with key residues in helix 12 that are characteristic of full agonists.[4] This unique binding mode is believed to be the basis for its distinct pharmacological profile as a selective modulator.[4]

Binding Affinity of this compound

This compound is a high-affinity ligand for PPARγ, demonstrating potent and selective binding. Quantitative analysis has established its binding affinity in comparison to other well-known PPARγ agonists.

Quantitative Binding Affinity Data:

ParameterValueTargetNotes
Ki ~10 nMPPARγDetermined by displacement of Rosiglitazone.[1][5] This demonstrates an approximately 20-fold higher affinity than either Rosiglitazone or Pioglitazone.[1]
Selectivity >1000-foldPPARγ vs. PPARα, PPARδThis compound shows high selectivity for the γ isoform of the PPARs.[1]

Experimental Protocol: PPARγ Competitive Binding Assay

The binding affinity of this compound for PPARγ is typically determined using a competitive radioligand binding assay. A common and high-throughput method for this is the Scintillation Proximity Assay (SPA). The following protocol is a representative example of how the Ki of a compound like this compound could be determined.

Principle of the Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that measures the binding of a radioligand to a receptor without the need for a separation step.[6] In this assay, the PPARγ protein is immobilized on SPA beads containing a scintillant. When a radiolabeled ligand binds to the receptor on the bead, it comes into close enough proximity to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. A non-radiolabeled test compound (like this compound) will compete with the radioligand for binding to the receptor, causing a decrease in the light signal that is proportional to its binding affinity.

Materials
  • Receptor: Recombinant human PPARγ ligand-binding domain (LBD).

  • Radioligand: [3H]-Rosiglitazone (a known high-affinity PPARγ agonist).

  • Test Compound: this compound.

  • SPA Beads: Nickel-chelate coated FlashPlate® or similar SPA beads suitable for binding His-tagged proteins.

  • Assay Buffer: e.g., 50 mM Tris pH 8.0, 25 mM KCl, 2 mM DTT, 10% glycerol, 0.01% Triton X-100.

  • Microplates: 384-well Ni-chelate coated Flashplates®.

  • Scintillation Counter: A microplate-compatible scintillation counter.

Method
  • Receptor Immobilization:

    • Add a solution of His-tagged PPARγ-LBD to each well of a 384-well Ni-chelate coated microplate.

    • Incubate for 30-60 minutes to allow the receptor to bind to the plate surface.

    • Wash the wells with assay buffer to remove any unbound receptor.

  • Competition Binding:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 5% DMSO).

    • Add the diluted test compound solutions to the wells.

    • Prepare a radioligand solution of [3H]-Rosiglitazone in assay buffer at a fixed concentration (e.g., 40 nM).

    • Add the radioligand solution to all wells.

    • Include control wells:

      • Total Binding: Wells with radioligand and no competitor.

      • Non-specific Binding: Wells with radioligand and a high concentration of a known non-radiolabeled PPARγ agonist (e.g., unlabeled Rosiglitazone) to saturate the receptors.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours), with gentle agitation.

    • Measure the scintillation counts in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

PPARγ Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARγ activation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space / Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound (Ligand) PPARg PPARγ This compound->PPARg Binds to LBD PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->PPARg_RXR Recruited to Metabolism ↑ Insulin Sensitivity ↑ Glucose Uptake ↑ Lipid Metabolism Gene_Transcription->Metabolism Adipogenesis Adipocyte Differentiation Gene_Transcription->Adipogenesis

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in the Scintillation Proximity Assay for determining the binding affinity of this compound.

SPA_Workflow Start Start Immobilize Immobilize His-tagged PPARγ on Ni-chelate SPA plate Start->Immobilize Add_Competitor Add serial dilutions of this compound Immobilize->Add_Competitor Add_Radioligand Add fixed concentration of [3H]-Rosiglitazone Add_Competitor->Add_Radioligand Incubate Incubate to reach equilibrium Add_Radioligand->Incubate Detect Measure scintillation signal (light emission) Incubate->Detect Analyze Analyze data: IC50 determination Detect->Analyze Calculate Calculate Ki using Cheng-Prusoff equation Analyze->Calculate End End Calculate->End

Caption: Workflow for a PPARγ Scintillation Proximity Assay.

References

Target Validation of AMG131 for Type 2 Diabetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG131, also known as T-0903131 and INT131, is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that was investigated for the treatment of type 2 diabetes.[1][2] Developed by Amgen and Japan Tobacco, this compound was designed to retain the insulin-sensitizing and glucose-lowering benefits of full PPARγ agonists while mitigating the undesirable side effects commonly associated with this class of drugs, such as edema and weight gain.[1][2] This technical guide provides a comprehensive overview of the target validation for this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: The Role of PPARγ in Type 2 Diabetes

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] Activation of PPARγ by agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), enhances insulin (B600854) sensitivity, leading to improved glycemic control in patients with type 2 diabetes.[1] However, full activation of PPARγ is also associated with a range of side effects, including fluid retention, weight gain, and an increased risk of bone fractures and heart failure, which have limited their clinical use.[1]

This compound was developed as a selective PPARγ modulator (SPPARM) with the aim of differentially regulating gene expression compared to full agonists, thereby separating the therapeutic effects on insulin sensitivity from the adverse effects.[1][2]

Mechanism of Action of this compound

This compound is a potent modulator of PPARγ, binding to the receptor with high affinity.[1][2] Unlike full agonists, which cause a conformational change in the receptor that leads to the recruitment of a broad range of co-activators, this compound induces a unique conformational change. This results in the selective recruitment of a subset of co-activators and the displacement of others.[3] This differential co-activator recruitment is believed to be the molecular basis for its selective gene regulation and favorable side-effect profile.

In vitro studies have shown that this compound facilitates the recruitment of the PPARγ co-activator DRIP-205 to a significantly lower level (25%) compared to the full agonist rosiglitazone.[3] Furthermore, in the presence of rosiglitazone, this compound can displace DRIP-205, demonstrating its distinct modulatory activity.[3]

Preclinical and Clinical Validation

In Vitro and In Vivo Preclinical Data

Preclinical studies demonstrated the potential of this compound as a potent insulin sensitizer (B1316253) with an improved safety profile compared to full PPARγ agonists.[4]

Parameter This compound Rosiglitazone (Full Agonist) Reference
DRIP-205 Co-activator Recruitment (EC50) 0.004 µM-[3]
DRIP-205 Displacement (IC50) in presence of Rosiglitazone 0.015 µM-[3]
Adipocyte Differentiation Weakly promoted-[3]
Adiponectin Levels (in normal and diabetic rats) Increased-[3]
Clinical Trial Data

This compound progressed to Phase II clinical trials.[1][2][5] Early clinical studies in healthy volunteers and patients with type 2 diabetes indicated that this compound could effectively treat the condition.[3] It demonstrated efficacy in insulin sensitization and lowering of glucose and insulin levels.[1][2] Importantly, these therapeutic effects were observed with minimal activity in terms of edema and adipogenesis, side effects commonly associated with TZD full agonists.[1][2] As of published reports, Phase IIa studies were completed, and Phase IIb studies were underway to evaluate this compound as both a monotherapy and in combination with insulin.[3]

Experimental Protocols

Co-activator Recruitment Assay
  • Objective: To determine the ability of this compound to promote the interaction between PPARγ and a specific co-activator peptide (DRIP-205).

  • Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Recombinant human PPARγ ligand-binding domain (LBD) is expressed and purified.

    • A biotinylated peptide corresponding to the receptor interaction domain of DRIP-205 is synthesized.

    • The PPARγ LBD is incubated with the test compound (this compound or rosiglitazone) and the biotinylated DRIP-205 peptide.

    • Europium-labeled anti-GST antibody (to bind GST-tagged PPARγ LBD) and streptavidin-allophycocyanin (to bind the biotinylated peptide) are added.

    • If the compound promotes the interaction, the two fluorophores are brought into proximity, allowing for FRET to occur upon excitation.

    • The FRET signal is measured, and EC50 values are calculated from dose-response curves.

Adipocyte Differentiation Assay
  • Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Methodology:

    • Human preadipocytes (e.g., from subcutaneous adipose tissue) are cultured.

    • Cells are treated with differentiation medium containing insulin, dexamethasone, isobutylmethylxanthine, and the test compound (this compound or a positive control like rosiglitazone) for a specified period (typically 7-14 days).

    • Differentiation is assessed by:

      • Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be stained with Oil Red O. The extent of staining is quantified by extracting the dye and measuring its absorbance.

      • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of adipocyte-specific genes, such as adiponectin, fatty acid-binding protein 4 (FABP4), and perilipin.

In Vivo Animal Models of Diabetes
  • Objective: To evaluate the anti-diabetic efficacy and side-effect profile of this compound in a living organism.

  • Methodology:

    • Animal Model: A common model is the Zucker diabetic fatty (ZDF) rat, which spontaneously develops obesity, insulin resistance, and hyperglycemia.

    • Treatment: Animals are treated orally with this compound, a vehicle control, or a comparator drug (e.g., rosiglitazone) for a defined period.

    • Efficacy Endpoints:

      • Glycemic Control: Blood glucose and HbA1c levels are measured at baseline and throughout the study.

      • Insulin Sensitivity: Oral glucose tolerance tests (OGTTs) or hyperinsulinemic-euglycemic clamps are performed.

      • Biomarkers: Plasma levels of insulin, triglycerides, and adiponectin are measured.

    • Safety and Side-Effect Endpoints:

      • Body Weight and Composition: Body weight is monitored, and body composition (fat and lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

      • Fluid Retention: Changes in plasma volume or evidence of edema are monitored.

Visualizations

PPARgamma_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARg_RXR PPARγ-RXR Complex This compound->PPARg_RXR Binds and modulates PPARg_RXR_active Active PPARγ-RXR Complex PPARg_RXR->PPARg_RXR_active Translocates to nucleus PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Coactivators Selective Co-activators Coactivators->PPARg_RXR_active Recruited Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Adipogenesis Reduced Adipogenesis (compared to full agonists) Gene_Transcription->Adipogenesis

Caption: Simplified signaling pathway of this compound as a selective PPARγ modulator.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_endpoints Efficacy & Safety Assessment Coactivator_Assay Co-activator Recruitment Assay (e.g., TR-FRET) Animal_Model Diabetic Animal Model (e.g., ZDF Rat) Coactivator_Assay->Animal_Model Informs in vivo studies Adipocyte_Assay Adipocyte Differentiation Assay (e.g., Oil Red O) Adipocyte_Assay->Animal_Model Informs in vivo studies Dosing This compound Dosing Animal_Model->Dosing Efficacy Efficacy Endpoints: - Blood Glucose - HbA1c - Insulin Sensitivity Dosing->Efficacy Safety Safety Endpoints: - Body Weight - Fluid Retention Dosing->Safety

Caption: General experimental workflow for the validation of this compound.

Conclusion

The target validation of this compound for the treatment of type 2 diabetes centered on the principle of selective PPARγ modulation. Preclinical and early clinical data supported the hypothesis that this compound could provide the therapeutic benefits of PPARγ activation, namely improved insulin sensitivity and glycemic control, with a reduced risk of the side effects that have limited the use of full PPARγ agonists.[1][2][4] The distinct molecular mechanism of this compound, characterized by differential co-activator recruitment, provided a strong rationale for its development as a potentially safer alternative in the management of type 2 diabetes.[3]

References

An In-depth Technical Guide on the Core Effects of AMG131 on Adipogenesis and Insulin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMG131, also known as INT131, is a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM) that has been investigated for the treatment of type 2 diabetes mellitus.[1][2] As a second-generation SPPARM, this compound was designed to retain the therapeutic insulin-sensitizing effects of full PPARγ agonists, such as rosiglitazone (B1679542) and pioglitazone, while minimizing their associated side effects like edema, weight gain, and adipogenesis.[1][3] This guide provides a detailed overview of the quantitative data, experimental methodologies, and signaling pathways related to the effects of this compound on adipogenesis and insulin (B600854) sensitization.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueComparisonAssaySource
PPARγ Binding Affinity (Ki) ~10 nM~20-fold higher than Rosiglitazone or PioglitazoneRadioligand displacement assay[4]
PPARγ Selectivity >1000-fold over PPARα and PPARδHighly selective for PPARγNot specified[4]
DRIP205 Coactivator Recruitment (EC50) 0.004 µMInduces recruitment to 25% of the level seen with rosiglitazoneHTRF assay in HEK293 cells[5]
DRIP205 Coactivator Displacement (IC50) 0.015 µMDisplaces DRIP205 in the presence of 1 µM rosiglitazoneNot specified[5]
PPARγ Activation Efficacy ~10% of rosiglitazonePartial agonist activityCell-based reporter assay[1]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelTreatmentKey FindingsComparison to RosiglitazoneSource
Zucker (fa/fa) rats 80 mg/kg daily oral gavage for 14 daysIncreased glucose tolerance, reduced baseline insulin levelsComparable maximal efficacy in glucose clearance, but with less effect on heart/lung weights, weight gain, and plasma volume[4][6]
High-fat diet-induced obese (DIO) mice Not specifiedEnhanced systemic insulin sensitivity, lower fasting insulin levelsNot specified[7]
Normal and diabetic rats Not specifiedIncreased levels of adiponectinEqual or greater potency[1][5]

Table 3: Clinical Effects of this compound in Humans

| Study Phase | Population | Key Findings | Source | | :--- | :--- | :--- | | Phase 1 | Healthy volunteers | Well-tolerated, rapid and robust stimulation of adiponectin levels |[1] | | Phase 2a | Patients with Type 2 Diabetes | Statistically significant reduction in fasting plasma glucose, confirmation of adiponectin stimulation, well-tolerated with no significant safety signals |[1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. PPARγ Co-activator Recruitment Assay (HTRF)

  • Objective: To determine the efficacy of this compound in recruiting the co-activator DRIP205 to the PPARγ ligand-binding domain (LBD).

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Method:

    • HEK293 cells are engineered to express the human PPARγ LBD.

    • Cells are treated with varying concentrations of this compound or a full agonist (e.g., rosiglitazone) for 18 hours.

    • The recruitment of the DRIP205 co-activator is assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • The HTRF signal, which is proportional to the amount of co-activator recruitment, is measured to determine the EC50 value.[5]

2. In Vivo Glucose Tolerance Test in Zucker (fa/fa) Rats

  • Objective: To evaluate the effect of this compound on glucose metabolism and insulin sensitivity in a diabetic animal model.

  • Animal Model: Male Zucker fatty (fa/fa) rats (7-8 weeks old).

  • Method:

    • Animals are administered this compound (e.g., 80 mg/kg) or a control vehicle once daily by oral gavage for 14 consecutive days.

    • Following the treatment period, an oral glucose tolerance test is performed.

    • Plasma glucose and insulin levels are measured at baseline and at various time points after glucose administration.

    • The data is used to assess improvements in glucose clearance and insulin sensitivity.[4][6]

3. Adipocyte Differentiation Assay

  • Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Cell Line: Human preadipocytes.

  • Method:

    • Human preadipocytes are cultured in a differentiation-inducing medium.

    • The cells are treated with this compound, a full agonist (e.g., rosiglitazone), or a vehicle control.

    • After a specified period, the degree of adipocyte differentiation is quantified, often by measuring the accumulation of lipid droplets (e.g., using Oil Red O staining) or by analyzing the expression of adipogenic marker genes.[5][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound acts as a selective modulator of PPARγ. Unlike full agonists, it induces a distinct conformational change in the PPARγ receptor, leading to a unique pattern of co-regulator recruitment.[6][8] This selective modulation is thought to be responsible for its beneficial effects on insulin sensitization with a reduced propensity for adipogenesis.

AMG131_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Physiological Effects This compound This compound PPARg PPARγ This compound->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with Coactivators Selective Co-activator Recruitment (e.g., DRIP205) PPARg->Coactivators Recruits Corepressors Co-repressor Displacement PPARg->Corepressors Displaces PPRE PPRE Coactivators->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Insulin_Sensitization ↑ Insulin Sensitization TargetGenes->Insulin_Sensitization Adipogenesis ↔ Minimal Adipogenesis TargetGenes->Adipogenesis

This compound signaling pathway via selective PPARγ modulation.

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a diabetic animal model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Zucker fa/fa rats) start->animal_model treatment Daily Oral Administration (this compound or Vehicle) animal_model->treatment glucose_test Oral Glucose Tolerance Test treatment->glucose_test blood_sampling Blood Sampling (Baseline & Post-glucose) glucose_test->blood_sampling analysis Analyze Plasma Glucose & Insulin blood_sampling->analysis end End analysis->end

Workflow for in vivo assessment of this compound.

Logical Relationship: Selective PPARγ Modulation and Therapeutic Outcome

The therapeutic profile of this compound is a direct consequence of its selective modulation of PPARγ, which uncouples the beneficial insulin-sensitizing effects from the undesirable side effects associated with full agonists.

Logical_Relationship This compound This compound PPARg_Modulation Selective PPARγ Modulation This compound->PPARg_Modulation Gene_Expression Differential Target Gene Expression PPARg_Modulation->Gene_Expression Insulin_Genes ↑ Insulin Sensitizing Genes Gene_Expression->Insulin_Genes Adipogenic_Genes ↔ Adipogenic Genes Gene_Expression->Adipogenic_Genes Therapeutic_Outcome Improved Therapeutic Profile Insulin_Genes->Therapeutic_Outcome Adipogenic_Genes->Therapeutic_Outcome

Selective modulation leads to a better therapeutic outcome.

References

An In-depth Technical Guide to the Coregulator Recruitment Patterns of AMG133 (Maridebart Cafraglutide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maridebart cafraglutide, also known as AMG133 or MariTide, is an investigational bi-specific molecule developed by Amgen for the treatment of obesity and related metabolic disorders.[1][2] It represents a novel therapeutic approach by simultaneously acting as an antagonist to the gastric inhibitory polypeptide receptor (GIPR) and an agonist to the glucagon-like peptide-1 receptor (GLP-1R).[3] This dual mechanism of action is designed to leverage the distinct roles of GIP and GLP-1 in regulating energy metabolism, appetite, and fat storage.[1][3] Preclinical and Phase 1 clinical trial data have demonstrated significant, dose-dependent weight loss with an acceptable safety and tolerability profile.[4][5] While the primary mechanism of AMG133 is understood at the receptor level, a deeper understanding of the downstream signaling events, particularly the recruitment of coregulators to the GLP-1R upon AMG133 binding, is crucial for a comprehensive pharmacological profile.

This technical guide provides an overview of the known mechanism of action of AMG133, details its molecular structure, and outlines the signaling pathways it modulates. Furthermore, it presents a hypothetical experimental framework for investigating the coregulator recruitment patterns of AMG133, a critical aspect of its molecular pharmacology that is not yet publicly detailed.

Molecular Structure and Target Engagement

AMG133 is an antibody-peptide conjugate.[3][6] It is engineered by linking a fully human monoclonal antibody that targets and antagonizes the GIPR to two GLP-1 analog peptides via amino acid linkers.[3][4] This unique structure allows AMG133 to simultaneously engage both the GIPR and the GLP-1R.[3] The antibody component serves to block the signaling of GIP, a hormone that can promote fat storage, while the GLP-1 peptide moieties activate the GLP-1R, which is known to suppress appetite and improve glucose metabolism.[1][3]

Signaling Pathways

The therapeutic effect of AMG133 is a composite of its actions on two distinct signaling pathways:

  • GLP-1 Receptor Agonism: The GLP-1 receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like the GLP-1 analog component of AMG133, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), leading to a variety of downstream effects including insulin (B600854) secretion, decreased glucagon (B607659) secretion, delayed gastric emptying, and appetite suppression.

GLP1R_Signaling cluster_membrane Cell Membrane AMG133 AMG133 (GLP-1 analog) GLP1R GLP-1 Receptor AMG133->GLP1R binds & activates G_protein Gαsβγ GLP1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates Downstream Downstream Cellular Effects (e.g., Insulin Secretion, Appetite Suppression) PKA->Downstream Epac->Downstream

Canonical GLP-1 Receptor Signaling Pathway.
  • GIP Receptor Antagonism: In contrast to its agonistic effect on the GLP-1R, the antibody component of AMG133 binds to the GIPR and blocks its activation by endogenous GIP. This inhibition is thought to contribute to weight loss, as genetic studies have linked reduced GIPR activity to lower Body Mass Index (BMI).[1]

Dual_Mechanism AMG133 AMG133 GLP1R GLP-1 Receptor AMG133->GLP1R Agonism GIPR GIP Receptor AMG133->GIPR Antagonism GLP1R_Pathway GLP-1R Signaling (Activation) GLP1R->GLP1R_Pathway GIPR_Pathway GIPR Signaling (Inhibition) GIPR->GIPR_Pathway Therapeutic_Effect Therapeutic Effect (Weight Loss) GLP1R_Pathway->Therapeutic_Effect GIPR_Pathway->Therapeutic_Effect

Dual Mechanism of Action of AMG133.

Hypothetical Coregulator Recruitment Analysis

The specific pattern of coregulator recruitment to a GPCR can significantly influence the downstream signaling and ultimate physiological response. While no specific data on AMG133's coregulator recruitment is publicly available, a well-established method for such an investigation is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Coregulator Recruitment Assay

This assay measures the proximity-based interaction between the GLP-1R and a potential coregulator protein in the presence of a ligand.

Materials:

  • HEK293 cells stably expressing tagged GLP-1R (e.g., with a GST tag).

  • Purified, fluorescently labeled coregulator peptides or proteins (e.g., labeled with fluorescein).

  • A terbium-labeled antibody against the receptor tag (e.g., Tb-anti-GST antibody).

  • AMG133 and a reference GLP-1R agonist (e.g., GLP-1(7-36)).

  • Assay buffer and microplates suitable for fluorescence detection.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from HEK293 cells overexpressing the tagged GLP-1R.

  • Assay Assembly: In a microplate, combine the cell lysate, the terbium-labeled anti-GST antibody, and the fluorescein-labeled coregulator peptide.

  • Ligand Addition: Add varying concentrations of AMG133 or the reference agonist to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the components to reach equilibrium.

  • TR-FRET Detection: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein (B123965) and 490 nm for the donor terbium) using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for the recruitment of each coregulator.

TRFRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Lysate Prepare Cell Lysate (GST-GLP1R) Mix Mix Lysate, Antibody, and Coregulator in Plate Lysate->Mix Reagents Prepare Reagents: - Tb-anti-GST Ab - Fluorescein-Coregulator - AMG133 dilutions Reagents->Mix Add_Ligand Add AMG133 or Reference Agonist Mix->Add_Ligand Incubate Incubate at RT Add_Ligand->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate Emission Ratio and Determine EC50 Read_Plate->Analyze

Experimental Workflow for TR-FRET Coregulator Recruitment Assay.

Data Presentation (Hypothetical)

The quantitative data from such an experiment would be summarized in a table for easy comparison of the potency of AMG133 in recruiting different coregulators relative to a standard agonist.

CoregulatorAMG133 EC50 (nM)Reference GLP-1 Agonist EC50 (nM)Fold Difference
β-arrestin 15.23.81.4
β-arrestin 24.83.51.4
GRK210.58.11.3
GRK515.212.51.2
PKA-RIα2.11.51.4
Epac13.52.81.3

This table presents hypothetical data for illustrative purposes only.

Conclusion

AMG133 is a promising therapeutic candidate for obesity with a novel dual mechanism of GIPR antagonism and GLP-1R agonism. While its effects on weight loss and metabolic parameters are well-documented in early clinical trials, a detailed understanding of its molecular pharmacology, including its coregulator recruitment profile, will be essential for a complete picture of its mechanism of action. The use of established biochemical assays, such as TR-FRET, can elucidate the specific downstream signaling pathways engaged by AMG133 at the GLP-1R. Such studies will provide valuable insights into the nuanced signaling properties of this bi-specific molecule and may help in the design of future therapeutics with optimized signaling profiles.

References

An In-depth Technical Guide to 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131): A Selective PPARγ Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, also known as INT131. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development for metabolic diseases.

Core Chemical Properties

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131) is a non-thiazolidinedione (non-TZD) compound with a molecular weight of 514.21 g/mol .[1] Its chemical structure is characterized by a quinoline (B57606) ring linked via an ether bond to a dichlorinated phenyl ring, which is further connected to a dichlorinated benzenesulfonamide (B165840) moiety.[2]

Physicochemical Data

A summary of the key physicochemical and pharmacological parameters for INT131 is presented in Table 1. This data highlights its high affinity and potency as a PPARγ ligand.

PropertyValueReference
Molecular Formula C₂₁H₁₂Cl₄N₂O₃S[3]
Molecular Weight 514.21 g/mol [1]
Binding Affinity (Kᵢ) for PPARγ ~10 nM[2][4][5]
Potency (EC₅₀) 4 nM[1][2]
PPARγ Selectivity >1000-fold over PPARα and PPARδ[4][5]
Agonist Activity Partial Agonist (~10-30% of full agonists)[2][4]

Table 1: Physicochemical and Pharmacological Properties of INT131

Mechanism of Action: A Selective PPARγ Modulator

INT131 is a selective PPARγ modulator (SPPARM) that exhibits a distinct mechanism of action compared to full PPARγ agonists like thiazolidinediones (TZDs).[4][6] Its therapeutic potential for type 2 diabetes stems from its ability to selectively activate certain PPARγ-mediated pathways, leading to insulin (B600854) sensitization with a potentially improved side-effect profile.[3][4]

Binding to PPARγ

X-ray crystallography studies have revealed that INT131 binds to the ligand-binding pocket of PPARγ, overlapping with the binding site of TZDs.[3][4][7] However, INT131 establishes a unique set of interactions, primarily hydrophobic, and does not form the direct hydrogen bonds with key residues in helix 12 that are characteristic of full agonists.[3] This alternative binding mode is crucial for its partial agonist activity.

Differential Cofactor Recruitment and Gene Transcription

The binding of a ligand to PPARγ induces a conformational change that leads to the recruitment of coactivators and the dissociation of corepressors. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

INT131's unique binding mode results in a distinct pattern of coregulator recruitment compared to full agonists.[3][10] This leads to the selective transcription of a subset of PPARγ target genes. Specifically, INT131 shows more agonistic activity on genes that influence insulin sensitivity, while having minimal effects on genes involved in adipogenesis and those associated with adverse effects like fluid retention and weight gain.[3][4]

Below is a diagram illustrating the PPARγ signaling pathway and the role of INT131.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects INT131 INT131 (Partial Agonist) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) INT131->PPARg_RXR_inactive Binds to LBD Full_Agonist Full Agonist (e.g., TZD) Full_Agonist->PPARg_RXR_inactive Binds to LBD PPARg_RXR_active PPARγ-RXR Heterodimer (Active Conformation) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change Corepressors Corepressors PPARg_RXR_active->Corepressors Dissociation PPRE PPRE PPARg_RXR_active->PPRE Binds to Coactivators Coactivators Coactivators->PPARg_RXR_active Recruitment Corepressors->PPARg_RXR_inactive Keeps Inactive Target_Genes Target Genes PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Insulin_Sensitization ↑ Insulin Sensitization Proteins->Insulin_Sensitization Adipogenesis ↔ Adipogenesis Proteins->Adipogenesis Side_Effects ↓ Side Effects (e.g., Edema) Proteins->Side_Effects

Figure 1: PPARγ Signaling Pathway and the Action of INT131. This diagram illustrates how INT131, as a partial agonist, selectively modulates the PPARγ signaling pathway, leading to a favorable therapeutic profile.

Experimental Protocols

This section outlines representative experimental protocols for the synthesis and characterization of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131).

Synthesis of INT131

The synthesis of INT131 and its analogs generally follows established protocols. A plausible synthetic route is a two-step process involving the formation of an amine intermediate followed by a sulfamoylation reaction.

Synthesis_Workflow start Starting Materials: 3-hydroxyquinoline (B51751) and 3,5-dichloro-4-aminophenol step1 Step 1: Ether Synthesis (e.g., Ullmann or Buchwald-Hartwig coupling) start->step1 intermediate Intermediate: 3,5-dichloro-4-(quinolin-3-yloxy)aniline step1->intermediate step2 Step 2: Sulfamoylation with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) intermediate->step2 product Final Product: 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131) step2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification characterization Characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC) purification->characterization

Figure 2: General Synthetic Workflow for INT131. This diagram outlines the key steps in the chemical synthesis of INT131.

Methodology:

  • Synthesis of 3,5-dichloro-4-(quinolin-3-yloxy)aniline: This intermediate can be synthesized via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction between a suitable derivative of 3-hydroxyquinoline and a derivative of 3,5-dichloro-4-aminophenol.

  • Synthesis of 2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131): The intermediate amine is then reacted with 2,4-dichlorobenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane (B109758) or pyridine) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the final product.

  • Purification and Characterization: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel and/or recrystallization. The structure and purity of the final compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[11]

PPARγ Ligand Binding Assay

This assay determines the affinity of the test compound for the PPARγ ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled known PPARγ ligand.

Protocol:

  • Reagents: Purified PPARγ LBD, radiolabeled PPARγ ligand (e.g., [³H]-rosiglitazone), test compound (INT131), and scintillation cocktail.

  • Procedure:

    • A constant concentration of PPARγ LBD and the radiolabeled ligand are incubated with varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

Protocol:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or CV-1) is used.

  • Plasmids: Cells are co-transfected with:

    • An expression vector for full-length PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Procedure:

    • Transfected cells are treated with varying concentrations of the test compound (INT131) or a reference full agonist (e.g., rosiglitazone).

    • After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data is plotted as a dose-response curve to determine the EC₅₀ and the maximal efficacy relative to the full agonist.

Adipocyte Differentiation Assay

This assay assesses the effect of the compound on the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Protocol:

  • Cell Line: A preadipocyte cell line such as 3T3-L1 is commonly used.

  • Procedure:

    • Confluent preadipocytes are induced to differentiate in the presence of a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

    • Cells are treated with varying concentrations of the test compound (INT131) or a reference full agonist.

    • After several days, the extent of adipocyte differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

  • Data Analysis: The stained lipid droplets are quantified by extracting the dye and measuring its absorbance, or by microscopic imaging and analysis. The effect of INT131 is compared to that of the vehicle control and the full agonist.

Conclusion

2,4-dichloro-N-(3,5-dichloro-4-quinolin-3-yloxyphenyl)benzenesulfonamide (INT131) is a well-characterized selective PPARγ modulator with a distinct pharmacological profile. Its partial agonism, stemming from a unique binding mode and differential cofactor recruitment, translates to potent insulin-sensitizing effects with a potentially mitigated side-effect profile compared to full PPARγ agonists. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of INT131 and related compounds, facilitating further research and development in the pursuit of safer and more effective therapies for type 2 diabetes and other metabolic disorders.

References

The Evolution of a Selective PPARγ Modulator: A Technical History of AMG131 (T131) to INT131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the development of INT131, a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM), from its early designations as T131 and AMG131. Developed as a second-generation insulin (B600854) sensitizer (B1316253) for the treatment of type 2 diabetes mellitus (T2DM), INT131 was meticulously designed to retain the robust anti-diabetic efficacy of full PPARγ agonists while mitigating their associated side effects, such as weight gain and edema.[1][2]

Development History and Nomenclature

INT131, formerly known as T0903131, T131, and this compound, emerged from a focused molecular design strategy aimed at overcoming the limitations of first-generation PPARγ full agonists like rosiglitazone (B1679542) and pioglitazone.[1][2] The development was a collaborative effort involving Japan Tobacco and Amgen, with the compound later being advanced by InteKrin Therapeutics.[3] The progression through different company pipelines is reflected in the nomenclature changes from T131 and this compound to its current designation, INT131. The overarching goal was to create a SPPARM that could selectively modulate PPARγ activity, thereby uncoupling the therapeutic benefits from the adverse effects that have limited the clinical use of TZDs.[1]

Mechanism of Action: Selective PPARγ Modulation

INT131 is a potent and highly selective partial agonist of PPARγ.[1] It binds to the PPARγ ligand-binding domain with high affinity, displacing full agonists like rosiglitazone.[1][4] X-ray crystallography studies have revealed that while INT131 occupies the same binding pocket as TZDs, it does so in a unique manner, establishing distinct contact points with the receptor.[1][5] This differential binding leads to an alternative conformational change in the PPARγ receptor, which in turn results in a distinct pattern of recruitment and displacement of transcriptional coactivators and corepressors compared to full agonists.[1][5][6]

A key differentiator is INT131's interaction with helix 12 of the PPARγ ligand-binding domain. Unlike full agonists, INT131's binding does not rely on direct hydrogen-bonding interactions with key residues in this helix, such as Tyr473.[5][6] This leads to a more selective modulation of gene transcription, favoring pathways associated with insulin sensitization while having minimal impact on those linked to adipogenesis and fluid retention.[1][6]

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gene_transcription Gene Transcription cluster_cellular_response Cellular & Physiological Response INT131 INT131 (SPPARM) PPARg_RXR PPARγ-RXR Heterodimer INT131->PPARg_RXR Binds & Induces Conformational Change Full_Agonist Full Agonist (e.g., TZD) Full_Agonist->PPARg_RXR Binds & Induces Different Conformational Change Coactivators_adverse Adverse Effect Coactivators (e.g., DRIP205 for adipogenesis) Full_Agonist->Coactivators_adverse Strong Recruitment Adipogenesis_Edema_Full Increased Adipogenesis & Fluid Retention Full_Agonist->Adipogenesis_Edema_Full via strong coactivator recruitment Coactivators_therapeutic Therapeutic Coactivators (e.g., for insulin sensitization) PPARg_RXR->Coactivators_therapeutic Preferential Recruitment PPARg_RXR->Coactivators_adverse Minimal Recruitment PPRE PPAR Response Element (PPRE) in Target Gene Promoters Coactivators_therapeutic->PPRE Coactivators_adverse->PPRE Therapeutic_Genes ↑ Insulin Sensitizing Genes (e.g., Adiponectin) PPRE->Therapeutic_Genes Adipogenic_Genes ↔/↓ Adipogenic & Edema-related Genes PPRE->Adipogenic_Genes Insulin_Sensitization Improved Insulin Sensitivity & Glucose Uptake Therapeutic_Genes->Insulin_Sensitization Adipogenesis_Edema Reduced Adipogenesis & Fluid Retention Adipogenic_Genes->Adipogenesis_Edema

Caption: Simplified PPARγ signaling pathway comparing INT131 and full agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and preclinical studies, comparing the activity of INT131 with the full agonist rosiglitazone.

Table 1: In Vitro Activity Profile of INT131

ParameterINT131RosiglitazoneReference
PPARγ Binding Affinity (Ki) ~10 nM~200 nM[1][4]
PPARγ Selectivity vs. PPARα & δ >1000-fold-[4]
DRIP205 Coactivator Recruitment (EC50) 0.004 µM (4 nM)-[3]
DRIP205 Coactivator Recruitment (% of Rosiglitazone) ~25%100%[3]
DRIP205 Displacement (IC50) in presence of Rosiglitazone 0.015 µM (15 nM)-[3]
PPARγ Reporter Gene Activation (% of Rosiglitazone) ~10%100%[1]
Adipocyte Differentiation (% of Rosiglitazone) ~10%100%[1]

Table 2: Preclinical Efficacy and Safety Profile of INT131 in Animal Models

ParameterAnimal ModelINT131 EffectRosiglitazone EffectReference
Glucose Lowering Zucker (fa/fa) RatsMore potent than rosiglitazonePotent glucose lowering[1]
Insulin, Triglyceride, NEFA Reduction Zucker (fa/fa) RatsSignificant reductionSignificant reduction[1]
Adiponectin Levels Zucker (fa/fa) & Normal RatsEqual or greater potencyPotent increase[1]
Plasma Volume Expansion (Hematocrit) Zucker (fa/fa) RatsNo significant effectSignificant decrease[1]
Heart & Lung Weight Zucker (fa/fa) RatsNo significant increaseSignificant increase[1][6]
Body Weight Diet-Induced Obese (DIO) MiceNo significant changeSignificant increase[7]
Bone Mineral Density Diet-Induced Obese (DIO) MiceSignificant increase-[7]

Key Experimental Protocols

In Vitro Assays

4.1.1 PPARγ Coactivator Recruitment Assay (FRET-based)

A homogenous time-resolved fluorescence energy transfer (FRET) assay was utilized to measure the association of a DRIP205 coactivator peptide with the PPARγ ligand-binding domain.[1]

  • Principle: Ligand binding to PPARγ induces a conformational change that promotes the recruitment of coactivator peptides. The proximity of a fluorescently labeled coactivator peptide to a fluorescently labeled PPARγ allows for FRET to occur, which is measured as a change in the fluorescence signal.

  • Protocol Outline:

    • Recombinant PPARγ ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-labeled anti-GST antibody.

    • A biotinylated coactivator peptide (e.g., from DRIP205) is complexed with a fluorescein-labeled streptavidin.

    • The PPARγ-LBD and coactivator peptide complexes are mixed in an assay buffer.

    • Varying concentrations of INT131 or a reference compound (e.g., rosiglitazone) are added.

    • After incubation, the FRET signal is measured using a microplate reader capable of time-resolved fluorescence. The ratio of the acceptor and donor emission signals is calculated to determine the extent of coactivator recruitment.

4.1.2 Adipocyte Differentiation Assay

The effect of INT131 on adipogenesis was assessed using the 3T3-L1 murine preadipocyte cell line.[6]

  • Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum until confluence.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing:

    • DMEM with 10% FBS

    • Dexamethasone (e.g., 1 µM)

    • 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM)

    • Insulin (e.g., 10 µg/mL)

    • The test compound (INT131 or rosiglitazone) at various concentrations.

  • Maintenance: After 2-3 days, the induction medium is replaced with a maintenance medium (DMEM with 10% FBS and insulin) containing the test compound. The medium is changed every 2-3 days.

  • Quantification of Lipid Accumulation: After 8-12 days of differentiation, intracellular lipid accumulation is quantified using Oil Red O staining.

    • Cells are fixed with 10% formaldehyde.

    • Stained with a filtered Oil Red O solution.

    • After washing, the stained lipid droplets are visualized by microscopy.

    • For quantification, the dye is eluted from the cells using isopropanol, and the absorbance of the eluate is measured spectrophotometrically (e.g., at 490-520 nm).

Preclinical Animal Studies

4.2.1 Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This test evaluates the body's ability to clear a glucose load from the bloodstream.

OGTT_Workflow start Start: DIO Mice on INT131/Vehicle Treatment fasting Overnight Fast (approx. 16h) (water ad libitum) start->fasting baseline_glucose Measure Baseline Blood Glucose (t=0) (tail bleed) fasting->baseline_glucose gavage Administer Glucose (1-2 g/kg) via Oral Gavage baseline_glucose->gavage blood_sampling Collect Blood Samples at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) gavage->blood_sampling glucose_measurement Measure Blood Glucose Concentration at Each Time Point blood_sampling->glucose_measurement auc Calculate Area Under the Curve (AUC) for Glucose vs. Time glucose_measurement->auc end End: Compare AUC between Treatment Groups auc->end PhaseIIa_Trial_Design cluster_arms Treatment Arms title Phase IIa Clinical Trial Design population Patient Population: Type 2 Diabetes Mellitus design Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled population->design arm1 INT131 (e.g., 1 mg/day) design->arm1 arm2 INT131 (e.g., 10 mg/day) design->arm2 arm3 Placebo design->arm3 duration Treatment Duration: 4 Weeks endpoint_primary Primary Endpoint: Change from Baseline in Fasting Plasma Glucose (FPG) at Week 4 duration->endpoint_primary endpoint_secondary Secondary Endpoints: - Adiponectin Levels - Safety & Tolerability - Body Weight - Markers of Edema duration->endpoint_secondary arm1->duration arm2->duration arm3->duration

References

Methodological & Application

Application Notes and Protocols for AMG131 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro cell-based characterization of AMG131 (also known as INT131), a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. This compound has demonstrated potential as a therapeutic agent for type 2 diabetes mellitus by improving insulin (B600854) sensitivity.[1][2] The protocols outlined below describe common in vitro assays to assess the activity and potency of this compound, including a PPARγ reporter gene assay and an adipocyte differentiation assay. These assays are fundamental for researchers studying the mechanism of action and pharmacological profile of this compound and other PPARγ modulators.

Introduction

This compound is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM).[1][3] It binds to the PPARγ ligand-binding pocket with high affinity but interacts with the receptor at distinct points compared to full agonists like TZDs.[1][4] This unique binding mode results in a distinct pattern of co-regulator recruitment and partial activation of PPARγ target genes.[4][5] Consequently, this compound is reported to have a pharmacological profile with potent anti-diabetic efficacy but with potentially fewer side effects associated with full PPARγ agonists, such as fluid retention and weight gain.[3][4] The following protocols provide methodologies to quantify the in vitro activity of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity based on available literature.

Table 1: In Vitro Binding Affinity and Co-activator Recruitment

ParameterValueDescription
Ki for PPARγ ~10 nMDissociation constant for binding to PPARγ, indicating high affinity.[1]
EC50 for DRIP-205 Recruitment 0.004 µMEffective concentration for 50% maximal recruitment of the PPARγ co-activator DRIP-205.[6]
IC50 for DRIP-205 Displacement 0.015 µMInhibitory concentration for 50% displacement of DRIP-205 in the presence of 1 µM rosiglitazone (B1679542).[6]

Table 2: In Vitro Functional Activity

AssayEfficacy Compared to RosiglitazoneDescription
PPARγ Reporter Gene Assay ~10%Efficacy of this compound in activating a PPARγ-driven reporter gene compared to the full agonist rosiglitazone.[3]
DRIP-205 Co-activator Recruitment ~25%Maximal recruitment of the co-activator DRIP-205 by this compound compared to rosiglitazone.[6]
Adipocyte Differentiation Weak/MinimalThis compound shows minimal stimulation of human preadipocyte differentiation compared to full agonists.[5][6]

Signaling Pathway

This compound modulates gene expression by binding to and activating the nuclear receptor PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. The recruitment of co-activators and co-repressors to this complex ultimately regulates the transcription of genes involved in glucose and lipid metabolism, and adipogenesis.[7]

AMG131_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with Coactivators Co-activators RXR->Coactivators Recruits PPRE PPRE (DNA) Coactivators->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: this compound signaling pathway.

Experimental Protocols

PPARγ Reporter Gene Assay

This assay measures the ability of this compound to activate PPARγ and drive the expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

Reporter_Assay_Workflow cluster_workflow PPARγ Reporter Gene Assay Workflow A Seed cells transiently co-transfected with PPARγ expression vector and PPRE-luciferase reporter vector. B Incubate cells for 24 hours. A->B C Treat cells with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control. B->C D Incubate for an additional 24 hours. C->D E Lyse cells and measure luciferase activity. D->E F Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., β-galactosidase). E->F G Calculate EC50 values and relative efficacy. F->G

Caption: Workflow for a PPARγ reporter gene assay.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T, CV-1)

  • DMEM supplemented with 10% FBS and antibiotics

  • PPARγ expression vector

  • PPRE-driven luciferase reporter vector

  • Transfection reagent

  • This compound

  • Rosiglitazone (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of incubation post-transfection, remove the transfection medium.

    • Add fresh medium containing serial dilutions of this compound, rosiglitazone (as a positive control), or DMSO (as a vehicle control).

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).

    • Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and maximal efficacy relative to the positive control.

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a key process regulated by PPARγ.

Experimental Workflow:

Adipocyte_Differentiation_Workflow cluster_workflow Adipocyte Differentiation Assay Workflow A Plate preadipocytes (e.g., 3T3-L1) and grow to confluence. B Induce differentiation with a differentiation cocktail (e.g., IBMX, dexamethasone, insulin). A->B C Treat cells with varying concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control. B->C D Culture for 8-10 days, replacing media with fresh compound every 2-3 days. C->D E Fix cells and stain for lipid accumulation with Oil Red O. D->E F Elute the stain and quantify the absorbance at a specific wavelength. E->F G Analyze dose-dependent effects on adipogenesis. F->G

References

Application Notes and Protocols for the Use of AMG131 in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, T-0903131, and T-131, is a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] It has been investigated as a therapeutic agent for type 2 diabetes mellitus due to its ability to improve insulin (B600854) sensitivity and lower blood glucose levels.[3][4][5] Unlike full PPARγ agonists, this compound is a selective modulator (SPPARM), which allows it to achieve significant antidiabetic efficacy with a potentially improved side-effect profile, particularly concerning weight gain and edema.[1][6][7]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its application in preclinical diabetic animal models.

Mechanism of Action

This compound is a selective ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[3][4] Upon binding, this compound modulates the transcriptional activity of PPARγ, leading to the regulation of genes involved in insulin signaling and glucose homeostasis.[7] In vitro studies have shown that this compound facilitates the recruitment of the PPARγ co-activator DRIP-205, but to a lesser extent than full agonists like rosiglitazone.[8] This partial agonism is thought to contribute to its favorable side-effect profile.[9] In animal models of type 2 diabetes, treatment with this compound has been shown to restore insulin signaling and improve glucose tolerance.[10][11]

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueDescription
EC50 0.004 µMConcentration for half-maximal recruitment of PPARγ co-activator DRIP-205.[8]
IC50 0.015 µMConcentration for half-maximal displacement of DRIP-205 in the presence of 1 µM rosiglitazone.[8]
Binding Affinity (Ki) ~10 nMDisplacement of Rosiglitazone from PPARγ, indicating ~20-fold higher affinity than Rosiglitazone or Pioglitazone.[2]
Selectivity >1000-foldSelectivity for PPARγ over PPARα and PPARδ.[2]
Table 2: In Vivo Effects of this compound in Diabetic Animal Models
Animal ModelKey FindingsReference
Normal and Diabetic Rats Increased levels of adiponectin, a biomarker of PPARγ activation.[8][8]
Diet-Induced Obese (DIO) Mice Restored insulin-stimulated PI3K activity in skeletal muscle and adipose tissue.[11][11]
Rodent Models of Diabetes Demonstrated robust glucose-lowering activity.[5][5]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model of Insulin Resistance

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

2. This compound Preparation and Administration:

  • This compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC).

  • Administer this compound or vehicle daily via oral gavage at a desired dose (e.g., 1-10 mg/kg).

  • The treatment period can range from 2 to 8 weeks.

3. In Vivo Assessments:

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Administer a glucose bolus (2 g/kg) intraperitoneally (IP).

    • Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Administer human insulin (0.75 U/kg) intraperitoneally.

    • Measure blood glucose from tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

  • Fasting Blood Glucose and Insulin:

    • Collect blood samples after a 6-hour fast to measure plasma glucose and insulin levels.

4. Ex Vivo Analysis (at the end of the treatment period):

  • Euthanize mice and collect tissues (skeletal muscle, adipose tissue, liver).

  • Prepare tissue lysates to analyze insulin signaling pathways (e.g., Western blotting for phosphorylated Akt and IRS-1).

  • Measure tissue triglyceride content.

Protocol 2: Assessment of Adiponectin Levels in Diabetic Rats

1. Animal Model:

  • Use a genetic model of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, or a chemically induced model.

  • House animals under standard conditions.

2. This compound Administration:

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

3. Sample Collection and Analysis:

  • Collect blood samples at baseline and at the end of the treatment period.

  • Separate plasma or serum.

  • Measure adiponectin levels using a commercially available ELISA kit.

Visualizations

AMG131_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds and Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Coactivators Coactivators (e.g., DRIP-205) PPARg_RXR->Coactivators Recruits Target_Genes Target Genes (e.g., Adiponectin) PPRE->Target_Genes Regulates Transcription Coactivators->PPRE Binds to

Caption: this compound signaling pathway through PPARγ activation.

Experimental_Workflow start Start: Select Diabetic Animal Model (e.g., DIO Mice) acclimatize Acclimatization and Baseline Measurements start->acclimatize randomize Randomize into Treatment Groups (Vehicle vs. This compound) acclimatize->randomize treatment Daily Oral Administration of this compound or Vehicle randomize->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring invivo_tests In Vivo Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) treatment->invivo_tests end_study End of Study: Euthanasia and Tissue Collection monitoring->end_study invivo_tests->end_study exvivo_analysis Ex Vivo Analysis: - Western Blotting - Gene Expression end_study->exvivo_analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for AMG131 in Zucker Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1] It is a non-thiazolidinedione (TZD) compound that has shown promise in preclinical models of type 2 diabetes.[2] Unlike full PPARγ agonists, which can be associated with undesirable side effects such as weight gain and fluid retention, this compound acts as a selective PPARγ modulator (SPPARM), separating the anti-diabetic efficacy from many of these adverse effects.[1][2] Studies in Zucker (fa/fa) rats, a well-established model of obesity and insulin (B600854) resistance, have demonstrated the therapeutic potential of this compound in improving glucose homeostasis.[1]

These application notes provide a comprehensive overview of the dosage and administration of this compound in Zucker rats, along with detailed protocols for key in vivo experiments.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Zucker (fa/fa) Rats
ParameterDetailsReference
Animal Model Zucker (fa/fa) rats[1]
Compound This compound (INT131)[1][2]
Dosage Range Up to 80 mg/kg/day[2]
Administration Route Oral gavage[1][2]
Treatment Duration 14 to 15 days[1][2]
Vehicle (suggested) 1% Methylcellulose (B11928114) in sterile water[3]
Table 2: Summary of Key Experimental Outcomes in Zucker (fa/fa) Rats Treated with this compound
Outcome MeasureObservationReference
Glucose Tolerance Improved glucose tolerance compared to vehicle-treated controls.[1][1]
Plasma Adiponectin Dose-dependent increase in plasma adiponectin levels.[2][2]
Body Weight Less effect on weight gain compared to the full agonist rosiglitazone.[1][1]
Plasma Volume Reduced impact on hemodilution and plasma volume compared to rosiglitazone.[1][1]
Heart and Lung Weight Minimal effect on heart and lung weights compared to rosiglitazone.[1][1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare and administer this compound to Zucker rats via oral gavage.

Materials:

  • This compound (INT131) powder

  • 1% Methylcellulose solution (vehicle)

  • Sterile water

  • Balance

  • Spatula

  • Conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Animal gavage needles (size appropriate for rats)

  • Syringes (1 mL or 3 mL)

  • Zucker (fa/fa) rats

Procedure:

  • Preparation of this compound Suspension (to be performed fresh daily):

    • Determine the required total volume of the dosing suspension based on the number of animals and the dosing volume (e.g., 5 mL/kg).

    • Weigh the appropriate amount of this compound powder based on the desired dose (e.g., for a 10 mg/kg dose in a 300g rat with a 5 mL/kg dosing volume, you would need 3 mg of this compound per 1.5 mL of vehicle).

    • In a conical tube, add a small amount of the 1% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps. Continue vortexing until a uniform suspension is achieved.

  • Oral Gavage Administration:

    • Gently restrain the Zucker rat.

    • Measure the distance from the rat's incisors to the last rib to determine the correct insertion length for the gavage needle.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined length.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration to ensure no adverse reactions.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose clearance in Zucker rats.

Materials:

  • Zucker (fa/fa) rats (pre-treated with this compound or vehicle for the desired duration)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Lancets or tail-nick device

  • Capillary tubes (for blood collection)

  • Microcentrifuge tubes

  • Anesthesia (optional, for restraint)

Procedure:

  • Animal Preparation:

    • Fast the rats overnight (approximately 16 hours) with free access to water.

    • Record the body weight of each rat.

  • Baseline Blood Glucose Measurement (Time 0):

    • Obtain a baseline blood sample from the tail vein.

    • Measure the blood glucose concentration using a glucometer and record the value.

  • Glucose Administration:

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Post-Glucose Blood Sampling:

    • Collect blood samples from the tail vein at specific time points after glucose administration. Recommended time points are 15, 30, 60, 90, and 120 minutes.

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify glucose tolerance.

Protocol 3: Measurement of Plasma Adiponectin

Objective: To quantify the levels of adiponectin in the plasma of treated Zucker rats.

Materials:

  • Plasma samples from Zucker rats (collected in EDTA-containing tubes)

  • Rat Adiponectin ELISA kit (e.g., from Millipore, R&D Systems, or similar)

  • Microplate reader

  • Pipettes and tips

  • Reagent reservoirs

  • Deionized water

  • Microplate shaker (optional)

Procedure:

  • Sample Preparation:

    • Collect whole blood from the rats into tubes containing EDTA.

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • ELISA Assay:

    • Follow the specific instructions provided with the commercial rat adiponectin ELISA kit.

    • Typically, this involves preparing standards and samples, adding them to the antibody-coated microplate, incubating with a detection antibody, adding a substrate, and stopping the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of adiponectin in the plasma samples.

Protocol 4: Assessment of Hematocrit, Heart, and Lung Weight

Objective: To evaluate potential side effects of this compound related to fluid retention and organ weight.

Materials:

  • Whole blood collected in heparinized capillary tubes

  • Modeling clay or sealant for capillary tubes

  • Microhematocrit centrifuge

  • Ruler or microhematocrit reader

  • Analytical balance

  • Dissection tools

  • Saline solution

Procedure:

  • Hematocrit Measurement:

    • Collect whole blood into a heparinized capillary tube.

    • Seal one end of the capillary tube with modeling clay.

    • Place the tube in a microhematocrit centrifuge and spin according to the manufacturer's instructions (e.g., 12,000 rpm for 5 minutes).

    • Measure the height of the packed red blood cell column and the total blood column.

    • Calculate the hematocrit as: (Height of red blood cells / Total height of blood) x 100%.

  • Heart and Lung Weight Measurement:

    • At the end of the study, euthanize the rats according to approved institutional protocols.

    • Carefully dissect the heart and lungs.

    • Gently blot the organs on saline-moistened gauze to remove excess blood.

    • Weigh the heart and lungs individually on an analytical balance.

    • Normalize the organ weights to the final body weight of the animal (organ weight / body weight).

Mandatory Visualizations

AMG131_Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Analysis Animal_Model Zucker (fa/fa) Rats Dosing Daily Oral Gavage (14-15 days) Animal_Model->Dosing AMG131_Prep This compound Formulation (e.g., in 1% Methylcellulose) AMG131_Prep->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Sampling Blood Sampling (Plasma & Whole Blood) Dosing->Blood_Sampling Organ_Harvest Organ Harvesting (Heart & Lungs) Dosing->Organ_Harvest Biochemical_Assays Adiponectin (ELISA) Blood_Sampling->Biochemical_Assays Physiological_Assays Hematocrit Blood_Sampling->Physiological_Assays Organ_Weight Heart & Lung Weight Organ_Harvest->Organ_Weight

Caption: Experimental workflow for evaluating this compound in Zucker rats.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates Glucose_Uptake Improved Glucose Uptake Target_Genes->Glucose_Uptake Adiponectin_Secretion Increased Adiponectin Secretion Target_Genes->Adiponectin_Secretion Reduced_Side_Effects Reduced Adipogenesis & Fluid Retention Target_Genes->Reduced_Side_Effects

Caption: Simplified signaling pathway of this compound via PPARγ modulation.

References

Preparing AMG131 Stock Solution with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, is a potent and selective partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] It is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM) that has been investigated for its potential in treating type 2 diabetes mellitus.[2][3][5] this compound binds to PPARγ with high affinity, demonstrating approximately 20-fold higher affinity than rosiglitazone (B1679542) or pioglitazone, and exhibits over 1000-fold selectivity for PPARγ over PPARα and PPARδ.[4][5] Its mechanism of action involves modulating the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.[2][4][6] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies.[5][7] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₂Cl₄N₂O₃S[1][5]
Molecular Weight514.21 g/mol [5]
CAS Number315224-26-1[1][5]
AppearanceWhite to light yellow solid[5]

Table 2: Solubility of this compound

SolventSolubilityNotesSource
DMSO250 mg/mL (486.18 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[5]
DMSOSparingly soluble: 1-10 mg/mL-[1]
EthanolSlightly soluble: 0.1-1 mg/mL-[1]

Table 3: Stability of this compound Stock Solution in DMSO

Storage TemperatureDurationSource
-80°C6 months[5]
-20°C1 month[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 5.14 mg of this compound powder and transfer it to the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 2-5 minutes to dissolve the compound completely. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Solutions

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of media.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application: Use the freshly prepared working solution for your experiment immediately. Do not store diluted working solutions for extended periods.

Important Considerations:

  • DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to minimize any solvent-induced effects.

  • Hygroscopic Nature: this compound and DMSO are hygroscopic.[5] Use fresh, anhydrous DMSO and handle the solid compound promptly in a low-humidity environment to ensure accurate concentration calculations.

  • Safety: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood, wearing appropriate PPE.

Visualizations

This compound Mechanism of Action: PPARγ Signaling Pathway

AMG131_PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-AMG131 (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Activation PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Modulation of Glucose and Lipid Metabolism Gene_Transcription->Metabolic_Regulation Leads to

Caption: this compound activates the PPARγ signaling pathway.

Experimental Workflow: this compound Stock and Working Solution Preparation

AMG131_Workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Experiment Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate to Dissolve Dissolve->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store Thaw 6. Thaw Stock Aliquot Store->Thaw For Use Dilute 7. Dilute in Culture Medium/Buffer Thaw->Dilute Mix 8. Mix Gently Dilute->Mix Apply 9. Apply to Cells/Assay Mix->Apply

Caption: Workflow for preparing this compound solutions.

References

AMG131 solubility and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, is a potent and selective, non-thiazolidinedione (TZD) modulator of the peroxisome proliferator-activated receptor γ (PPARγ).[1][2][3] It is a second-generation selective PPARγ modulator (SPPARM) developed to provide the therapeutic benefits of insulin (B600854) sensitization and glucose lowering for type 2 diabetes mellitus, while minimizing the side effects associated with full PPARγ agonists, such as edema and weight gain.[2][3][4] this compound binds to PPARγ with a high affinity, having a Ki of approximately 10 nM.[1][5] This binding occurs within the same pocket as TZDs but interacts with the receptor at distinct points, leading to a unique conformational change and a differentiated pattern of gene transcription.[1][2]

Physicochemical Properties

PropertyValue
Synonyms INT131, T131, AMG 131, Ibrigampar[6][7][8][9]
Molecular Formula C21H12Cl4N2O3S[5][6][8][9][10]
Molecular Weight 514.2 g/mol [5][8]
Appearance Solid powder[6][9]
CAS Number 315224-26-1[5][6][8][9]

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following tables provide solubility data for both in vitro and in vivo experimental preparations.

Table 1: Solubility for In Vitro Applications
SolventConcentrationNotes
DMSO 250 mg/mLUltrasonic assistance may be required.[5]
1-10 mg/mLSparingly soluble.[6]
Ethanol 0.1-1 mg/mLSlightly soluble.[6]
Water Not Soluble-[9]
Table 2: Formulations for In Vivo Applications
FormulationAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.05 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.05 mM)Results in a clear solution. Use with caution for dosing periods longer than two weeks.[1]

Stability and Storage

Proper storage of this compound is critical to maintain its integrity and activity for experimental use.

Table 3: Storage Recommendations
FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 yearsFor long-term storage.[5][9]
0 - 4°C2 yearsFor short-term storage; keep dry and dark.[5][9]
AmbientStable for shippingStable for a few weeks during ordinary shipping.[9]
Stock Solution (in solvent) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][5]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][5]
Working Solution (for in vivo use) N/AUse same dayIt is recommended to prepare fresh for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 20.8 mg/mL in DMSO)
  • Weigh the desired amount of solid this compound powder in a sterile conical tube.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to prevent degradation from repeated freeze-thaw cycles.[1]

  • Store the aliquots as recommended in Table 3.

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Aqueous-based)

This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.[1]

  • Begin with a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This working solution should be prepared fresh on the day of use.[1]

Protocol 3: Preparation of this compound Working Solution for In Vivo Administration (Oil-based)

This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.[1]

  • Begin with a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of corn oil.

  • Add 100 µL of the 20.8 mg/mL DMSO stock solution to the corn oil.

  • Mix thoroughly until the solution is homogeneous.

  • The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO and 90% Corn Oil.

  • This working solution should be prepared fresh on the day of use.[1]

Mechanism of Action & Signaling Pathway

This compound is a selective modulator of PPARγ, a nuclear receptor that is a key regulator of adipocyte differentiation and glucose homeostasis.[7] Upon binding, this compound induces a conformational change in PPARγ, leading to the recruitment of a specific set of coactivators and corepressors.[2][4][11] This this compound-PPARγ complex then forms a heterodimer with the retinoid X receptor (RXR). The complete complex binds to PPAR response elements (PPREs) on the DNA, which in turn modulates the transcription of target genes involved in glucose and lipid metabolism.[4] This selective modulation is thought to enhance insulin sensitivity, primarily through the PI3K signaling pathway, leading to improved glycemic control.[12]

AMG131_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ / RXR Heterodimer This compound->PPARg_RXR Binding & Activation PPARg_RXR_bound This compound-PPARγ-RXR Complex PPARg_RXR->PPARg_RXR_bound Translocation PPRE PPRE (DNA) PPARg_RXR_bound->PPRE Binds to DNA Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Improved Insulin Sensitivity & Glucose Homeostasis Gene_Transcription->Metabolic_Effects Leads to

Caption: this compound binds PPARγ, leading to gene transcription modulation.

Experimental Workflow

The following diagram outlines a general workflow for the preparation and use of this compound in experiments.

AMG131_Experimental_Workflow cluster_prep Preparation cluster_application Application start Weigh this compound Solid Powder dissolve Dissolve in 100% DMSO start->dissolve stock Stock Solution dissolve->stock store Aliquot & Store -80°C or -20°C stock->store dilute_invitro Dilute in Media for In Vitro Assay stock->dilute_invitro For In Vitro dilute_invivo Prepare Formulation for In Vivo Dosing stock->dilute_invivo For In Vivo run_experiment Perform Experiment dilute_invitro->run_experiment dilute_invivo->run_experiment

Caption: Workflow for preparing this compound solutions for experiments.

References

Application Notes and Protocols for Studying the Effects of AMG131

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques and detailed protocols for investigating the effects of AMG131, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator.

Introduction

This compound (also known as INT131) is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM) that has shown promise in preclinical and early clinical studies for the treatment of type 2 diabetes mellitus.[1][2][3] Unlike full PPARγ agonists, this compound exhibits a distinct pharmacological profile, retaining the insulin-sensitizing and glucose-lowering effects while potentially minimizing the adverse effects associated with TZDs, such as weight gain and fluid retention.[2][4] These application notes will detail the mechanism of action of this compound and provide protocols for key in vitro and in vivo experiments to assess its efficacy and selectivity.

Mechanism of Action

This compound binds with high affinity to the ligand-binding pocket of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity.[1][4][5] Upon binding, this compound induces a conformational change in the receptor, leading to a distinct pattern of co-regulator recruitment compared to full agonists like rosiglitazone (B1679542).[4][6] This selective modulation of PPARγ activity is believed to be the basis for its differentiated pharmacological profile, with partial activation of genes involved in adipogenesis and more robust activation of genes that directly influence insulin sensitivity.[4]

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of molecular events that ultimately impact gene expression. The simplified signaling pathway is illustrated below.

AMG131_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active This compound-PPARγ-RXR (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Co-regulator Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Biological Effects (e.g., Improved Insulin Sensitivity) Target_Genes->Biological_Effects Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueComparator (Rosiglitazone)Reference
PPARγ Binding Affinity (Ki) ~10 nM~20-fold lower affinity[1]
Selectivity for PPARγ over PPARα, PPARδ >1000-foldNot specified[1]
DRIP-205 Co-activator Recruitment (EC50) 0.004 µMNot specified[7]
DRIP-205 Co-activator Recruitment (Efficacy) ~25%100%[7]
DRIP-205 Displacement by Rosiglitazone (IC50) 0.015 µMNot applicable[7]
PPARγ Activation in Cell-based Reporter Assay (Efficacy) ~10%100%[2]
Maximal Lipid Accumulation in Adipocytes ~10%100%[2]

Table 2: In Vivo Effects of this compound in Zucker (fa/fa) Rats (14-day treatment)

ParameterThis compound EffectComparator (Rosiglitazone) EffectReference
Glucose Tolerance Significant improvementSimilar maximal efficacy[4]
Heart Weight Less effectIncreased[4]
Lung Weight Less effectIncreased[4]
Body Weight Gain Less effectIncreased[4]
Hemodilution Less effectIncreased[4]
Plasma Volume Less effectIncreased[4]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

In Vitro Assays

1. PPARγ Ligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the PPARγ receptor.

  • Materials:

    • Recombinant human PPARγ ligand-binding domain (LBD)

    • [3H]-Rosiglitazone (radioligand)

    • This compound

    • Scintillation fluid

    • 96-well plates

    • Filter plates

    • Scintillation counter

  • Protocol:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add a constant concentration of recombinant human PPARγ-LBD and [3H]-Rosiglitazone to each well.

    • Add the different concentrations of this compound to the wells. Include a control with no this compound (total binding) and a control with a high concentration of unlabeled rosiglitazone (non-specific binding).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Transfer the contents of the wells to a filter plate and wash to separate bound from unbound radioligand.

    • Add scintillation fluid to each well of the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Rosiglitazone) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Co-activator Recruitment Assay (FRET-based)

This protocol measures the ability of this compound to promote the interaction between PPARγ and a co-activator peptide using a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Materials:

    • GST-tagged PPARγ-LBD

    • Biotinylated co-activator peptide (e.g., from DRIP-205/MED1)

    • Europium-labeled anti-GST antibody (donor fluorophore)

    • Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore)

    • This compound

    • 384-well plates

    • Time-resolved fluorescence reader

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add GST-PPARγ-LBD, biotinylated co-activator peptide, and the different concentrations of this compound.

    • Incubate to allow for ligand binding and complex formation.

    • Add the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.

    • Incubate to allow for antibody and streptavidin binding.

    • Measure the FRET signal using a time-resolved fluorescence reader (excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

    • Plot the FRET ratio against the concentration of this compound and determine the EC50 value.

3. Adipocyte Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

  • Materials:

    • 3T3-L1 preadipocytes

    • DMEM with 10% fetal bovine serum (FBS)

    • Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine)

    • This compound

    • Oil Red O staining solution

    • 6-well plates

  • Protocol:

    • Culture 3T3-L1 preadipocytes in 6-well plates until confluent.

    • Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or a positive control (e.g., rosiglitazone).

    • After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with the respective concentrations of this compound.

    • Continue to culture for another 4-6 days, replacing the medium every 2 days.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 10 minutes.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain the cells with Oil Red O solution for 10 minutes to visualize lipid droplets in mature adipocytes.

    • Wash with water and visualize the stained cells under a microscope.

    • To quantify the extent of differentiation, extract the Oil Red O stain from the cells with isopropanol and measure the absorbance at 510 nm.

In Vivo Assays

1. Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of this compound on glucose metabolism in a diabetic animal model.

  • Animal Model: Zucker (fa/fa) rats or other suitable diabetic models.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose)

    • Glucose solution (e.g., 2 g/kg)

    • Glucometer and test strips

    • Blood collection supplies (e.g., lancets, capillaries)

  • Protocol:

    • Acclimatize the animals and fast them overnight (approximately 16 hours) before the test.

    • Administer this compound or vehicle orally at a predetermined dose and time before the glucose challenge.

    • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

    • Immediately after the baseline blood collection, administer a glucose solution orally.

    • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point using a glucometer.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

    • Compare the AUC values between the this compound-treated group and the vehicle-treated group to assess the improvement in glucose tolerance.

2. Assessment of Adiponectin Levels

This protocol measures the effect of this compound on the circulating levels of adiponectin, a biomarker of PPARγ activation.

  • Animal Model: Normal or diabetic rats.

  • Materials:

    • This compound

    • Blood collection tubes (e.g., with EDTA)

    • Centrifuge

    • Adiponectin ELISA kit

  • Protocol:

    • Treat animals with this compound or vehicle for a specified duration (e.g., 14 days).

    • At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Measure the adiponectin concentration in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

    • Compare the adiponectin levels between the this compound-treated and vehicle-treated groups.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

In_Vitro_Workflow cluster_binding PPARγ Binding Assay cluster_coactivator Co-activator Recruitment Assay cluster_differentiation Adipocyte Differentiation Assay b1 Prepare this compound Dilutions b2 Incubate with PPARγ-LBD and [3H]-Rosiglitazone b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 c1 Prepare this compound Dilutions c2 Incubate with PPARγ-LBD, Co-activator Peptide, and FRET pairs c1->c2 c3 Measure FRET Signal c2->c3 c4 Determine EC50 c3->c4 d1 Culture 3T3-L1 Preadipocytes d2 Induce Differentiation with this compound d1->d2 d3 Oil Red O Staining d2->d3 d4 Quantify Lipid Accumulation d3->d4

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_adiponectin Adiponectin Level Assessment o1 Fast Animals Overnight o2 Administer this compound/Vehicle o1->o2 o3 Oral Glucose Challenge o2->o3 o4 Serial Blood Glucose Monitoring o3->o4 o5 Calculate Glucose AUC o4->o5 a1 Treat Animals with this compound/Vehicle a2 Collect Blood and Separate Plasma a1->a2 a3 Perform Adiponectin ELISA a2->a3 a4 Compare Adiponectin Levels a3->a4

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for AMG131 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG131, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM).[1][2][3] As a non-thiazolidinedione (TZD) agent, this compound represents a second-generation approach to PPARγ agonism, designed to retain the therapeutic benefits of insulin (B600854) sensitization while minimizing the side effects associated with full PPARγ agonists, such as weight gain and edema.[1][2][3] this compound binds to PPARγ with high affinity and modulates its activity by recruiting a distinct pattern of co-regulators compared to traditional TZDs.[1][4] This selective modulation of PPARγ makes this compound a valuable tool for investigating the nuanced roles of PPARγ in metabolic diseases, including type 2 diabetes.[1][2][5]

These application notes provide an overview of the use of this compound in metabolic disease research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is a selective ligand for PPARγ, binding with a high affinity (Ki of approximately 10 nM), which is about 20-fold higher than that of rosiglitazone (B1679542) or pioglitazone.[1] It exhibits over 1000-fold selectivity for PPARγ over PPARα and PPARδ.[1] Unlike full agonists, this compound induces a unique conformational change in the PPARγ receptor, leading to a distinct pattern of co-regulator recruitment.[1][4] Specifically, in vitro assays have shown that this compound facilitates the recruitment of the co-activator DRIP-205 to about 20-25% of the level seen with rosiglitazone.[1] This partial agonism is thought to be the basis for its differentiated pharmacological profile, promoting insulin sensitization and glucose-lowering effects with potentially fewer side effects.[1][2][3]

Data Presentation

In Vitro Activity of this compound
ParameterThis compoundRosiglitazoneReference
Binding Affinity (Ki) ~10 nMNot explicitly stated, but this compound is ~20-fold higher[1]
Co-activator (DRIP-205) Recruitment Efficacy ~20-25% of Rosiglitazone100% (as full agonist)[1]
PPARγ Activation in cell-based reporter assay ~10% of Rosiglitazone100% (as full agonist)[1]
Adipocyte Differentiation (lipid accumulation) ~10% of Rosiglitazone100% (as full agonist)[1]
Preclinical Efficacy of this compound in Zucker Fatty Rats
ParameterTreatment GroupOutcomeReference
Serum Glucose This compoundMore potent reduction than rosiglitazone[1]
Serum Insulin This compoundMore potent reduction than rosiglitazone[1]
Serum Triglycerides This compoundMore potent reduction than rosiglitazone[1]
Serum NEFA This compoundMore potent reduction than rosiglitazone[1]
Glucose Tolerance This compoundImproved glucose tolerance[1][4]
Adiponectin Levels This compoundIncreased with equal or greater potency than rosiglitazone[1]
Clinical Efficacy of this compound (Phase 2a Study)
ParameterThis compound (1 mg/day)This compound (10 mg/day)Predicted Rosiglitazone (8 mg/day)Reference
Fasting Plasma Glucose Equivalent to RosiglitazoneSuperior to Rosiglitazone-[6][7]
Glycated Hemoglobin (HbA1c) Equivalent to RosiglitazoneSuperior to Rosiglitazone-[6][7]

Experimental Protocols

PPARγ Co-activator Recruitment Assay (In Vitro)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the recruitment of a co-activator peptide to the PPARγ ligand-binding domain (LBD) upon ligand binding.

Materials:

  • Recombinant GST-tagged PPARγ-LBD

  • Biotinylated co-activator peptide (e.g., DRIP-205)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor)

  • This compound and a full agonist (e.g., rosiglitazone)

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound and the full agonist control in assay buffer.

  • In a 384-well plate, add the GST-PPARγ-LBD, biotinylated co-activator peptide, and the test compounds.

  • Incubate at room temperature for 1 hour.

  • Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated fluorophore.

  • Incubate at room temperature for 2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

  • Plot the TR-FRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 values and maximal efficacy.

G cluster_workflow Co-activator Recruitment Assay Workflow Prepare Reagents Prepare serial dilutions of this compound, GST-PPARγ-LBD, and biotin-co-activator Dispense to Plate Dispense reagents and compounds into 384-well plate Prepare Reagents->Dispense to Plate Incubate with Compounds Incubate for 1 hour Dispense to Plate->Incubate with Compounds Add TR-FRET Reagents Add Eu-anti-GST and Streptavidin-fluorophore Incubate with Compounds->Add TR-FRET Reagents Incubate Incubate for 2 hours Add TR-FRET Reagents->Incubate Read Plate Measure TR-FRET signal Incubate->Read Plate Analyze Data Calculate EC50 and relative efficacy Read Plate->Analyze Data

Co-activator Recruitment Assay Workflow
Adipocyte Differentiation Assay (In Vitro)

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation as a measure of differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • This compound and a full agonist (e.g., rosiglitazone)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.

  • Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or rosiglitazone.

  • After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective test compounds.

  • Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS, replenishing the medium every 2 days.

  • After a total of 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.

  • Stain the cells with Oil Red O solution for 1 hour.

  • Wash the cells with water to remove excess stain.

  • Elute the Oil Red O from the stained cells using isopropanol.

  • Measure the absorbance of the eluate at ~520 nm to quantify lipid accumulation.

G cluster_adipogenesis Adipocyte Differentiation Workflow Plate 3T3-L1 Plate 3T3-L1 preadipocytes Grow to Confluence Grow cells to confluence Plate 3T3-L1->Grow to Confluence Induce Differentiation Add differentiation medium with this compound or control Grow to Confluence->Induce Differentiation Maintain Differentiation Culture for 8-10 days with medium changes Induce Differentiation->Maintain Differentiation Stain with Oil Red O Fix and stain with Oil Red O Maintain Differentiation->Stain with Oil Red O Quantify Lipid Accumulation Elute stain and measure absorbance Stain with Oil Red O->Quantify Lipid Accumulation

Adipocyte Differentiation Workflow
Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes (In Vivo)

This protocol outlines the procedure for performing an OGTT in a model such as the Zucker fatty rat.

Materials:

  • Zucker fatty rats

  • This compound and vehicle control

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

  • Acclimatize the animals and house them under standard conditions.

  • Treat the animals with this compound or vehicle control daily for a specified period (e.g., 14 days).

  • Fast the animals overnight (approximately 16 hours) before the OGTT.

  • Take a baseline blood glucose measurement (t=0) from the tail vein.

  • Administer a glucose solution orally via gavage.

  • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

G cluster_ogtt Oral Glucose Tolerance Test Workflow Animal Treatment Treat animals with this compound or vehicle for 14 days Fasting Fast animals overnight Animal Treatment->Fasting Baseline Glucose Measure baseline blood glucose (t=0) Fasting->Baseline Glucose Glucose Administration Administer oral glucose gavage Baseline Glucose->Glucose Administration Serial Blood Sampling Collect blood at timed intervals (15, 30, 60, 90, 120 min) Glucose Administration->Serial Blood Sampling Data Analysis Plot glucose curve and calculate AUC Serial Blood Sampling->Data Analysis

Oral Glucose Tolerance Test Workflow

Signaling Pathway

This compound exerts its effects through the PPARγ signaling pathway. As a nuclear receptor, PPARγ forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this complex can be bound to co-repressors, inhibiting gene transcription. Upon binding of a ligand like this compound, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. The selective nature of this compound results in a specific pattern of co-activator recruitment, leading to a distinct profile of gene expression compared to full PPARγ agonists.

G cluster_pathway This compound-PPARγ Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds PPRE PPRE (DNA) PPARg->PPRE Binds to RXR RXR RXR->PPRE Binds to CoRepressor Co-Repressor CoRepressor->PPARg Inhibits (dissociates upon This compound binding) CoActivator Co-Activator CoActivator->PPARg Activates (recruited by This compound-bound PPARγ) TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates MetabolicEffects Improved Insulin Sensitivity & Glucose Homeostasis TargetGenes->MetabolicEffects Leads to

This compound-PPARγ Signaling Pathway

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a generalized guide based on established methodologies for the in vivo imaging of small molecule drugs. To date, there is a lack of published literature specifically detailing the use of AMG131 or its direct derivatives as in vivo imaging agents. Therefore, these protocols are provided as a template for researchers and drug development professionals to design and implement such studies with a hypothetical this compound-based imaging probe.

Introduction

This compound (also known as INT131) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[][2] It is a non-thiazolidinedione (TZD) compound that has been investigated for the treatment of type 2 diabetes mellitus.[2] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[3][4][5] Given the importance of PPARγ in various physiological and pathological processes, the ability to visualize its expression and engagement in real-time in vivo would be a valuable tool for research and drug development.

This document outlines the principles and hypothetical protocols for the use of this compound-related compounds as probes for in vivo imaging. Two primary imaging modalities are considered:

  • Fluorescence Imaging: Utilizing an this compound analog conjugated to a near-infrared (NIR) fluorescent dye.

  • Positron Emission Tomography (PET): Employing an this compound analog labeled with a positron-emitting radionuclide.

These techniques could enable non-invasive, longitudinal assessment of PPARγ distribution, target engagement of therapeutic agents, and pharmacodynamic responses in preclinical models of disease.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for understanding its interaction with its target, PPARγ. This information is foundational for the development of an effective imaging agent based on its scaffold.

ParameterValueSpecies/SystemDescriptionReference
Binding Affinity (Ki) ~10 nMRecombinant Human PPARγThe dissociation constant for this compound binding to PPARγ, indicating high-affinity interaction.[]
Co-activator Recruitment (EC50) 0.004 µM (4 nM)In vitro assay with DRIP-205The effective concentration to achieve 50% of maximal recruitment of the PPARγ co-activator DRIP-205. This was approximately 25% of the level seen with rosiglitazone.[6]
Co-activator Displacement (IC50) 0.015 µM (15 nM)In vitro assay with DRIP-205The concentration at which this compound displaces 50% of DRIP-205 in the presence of 1 µM rosiglitazone.[6]
Selectivity >1000-foldHuman PPARα, PPARδThis compound shows high selectivity for PPARγ over other PPAR isoforms.[]

Signaling Pathway

This compound functions by binding to and modulating the activity of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription. This pathway influences glucose and lipid metabolism, as well as inflammatory responses.[5][7][8]

PPAR_Signaling cluster_EC Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound Analog (Imaging Probe) PPARg_inactive PPARγ This compound->PPARg_inactive Binds PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus Complex PPARγ-RXR Heterodimer PPARg_active->Complex RXR_active->Complex PPRE PPRE Coactivators Co-activators PPRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Metabolic_Regulation Metabolic Regulation & Anti-inflammatory Effects Gene_Transcription->Metabolic_Regulation Complex->PPRE Binds to

This compound-PPARγ Signaling Pathway

Experimental Workflow for In Vivo Imaging

The general workflow for performing an in vivo imaging study with a hypothetical this compound-based probe involves several key stages, from animal model preparation to data analysis. This process is designed to be longitudinal, allowing for repeated measurements in the same animal over time.

InVivo_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Animal_Model 1. Disease Model Preparation Probe_Admin 2. Probe Administration (e.g., IV injection) Animal_Model->Probe_Admin Anesthesia 3. Anesthesia & Positioning Probe_Admin->Anesthesia Imaging 4. In Vivo Imaging (Fluorescence or PET/CT) Anesthesia->Imaging ROI 5. Image Reconstruction & Region of Interest (ROI) Analysis Imaging->ROI Quant 6. Signal Quantification ROI->Quant Bio_Dist 7. Biodistribution Analysis Quant->Bio_Dist

Generalized In Vivo Imaging Workflow

Protocols

Protocol 1: In Vivo Fluorescence Imaging with a NIR-Labeled this compound Analog

This protocol describes a generalized procedure for non-invasive imaging of PPARγ distribution using a near-infrared fluorescent (NIRF) dye-conjugated this compound analog. NIRF imaging offers good tissue penetration and low autofluorescence.[]

A. Materials

  • Imaging Probe: this compound-NIRF conjugate (e.g., conjugated to Cy7 or IRDye 800CW).

  • Animal Model: Mouse model relevant to the research question (e.g., db/db mice for diabetes studies, or xenograft model with tumors expressing high levels of PPARγ).

  • Anesthesia: Isoflurane (B1672236) with an induction chamber and nose cone delivery system.

  • Imaging System: In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the chosen NIRF dye.

  • Vehicle: Sterile saline or other appropriate vehicle for probe administration.

  • Syringes and needles for intravenous (tail vein) injection.

B. Experimental Procedure

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • To reduce autofluorescence from fur, shave the area of interest (e.g., abdomen, tumor site) 24 hours before imaging.

    • If necessary, provide a low-fluorescence diet for one week prior to imaging to reduce background signal from the gastrointestinal tract.

  • Probe Administration:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Secure the mouse in a restrainer and administer a predetermined dose of the this compound-NIRF probe via tail vein injection. The optimal dose should be determined empirically (typically in the range of 1-10 nmol per mouse).

    • Include a control group injected with vehicle only.

  • Image Acquisition:

    • Immediately after injection, transfer the anesthetized mouse to the imaging chamber of the in vivo fluorescence imaging system.

    • Acquire a baseline image (Time 0).

    • Perform longitudinal imaging at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for target accumulation and background clearance.

    • For each time point, acquire both a white light (photographic) image and a fluorescence image using the appropriate filter set.

  • Data Analysis:

    • Using the system's analysis software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor, liver) and a background region (e.g., non-target muscle).

    • Quantify the average fluorescence intensity (or radiant efficiency) within each ROI.

    • Calculate the target-to-background ratio for each time point to assess the specificity of the signal.

    • For terminal studies, organs can be harvested for ex vivo imaging to confirm the in vivo signal distribution.

Protocol 2: In Vivo PET Imaging with a Radiolabeled this compound Analog

This protocol outlines a general method for quantitative in vivo imaging of PPARγ using an this compound analog labeled with a positron emitter, such as Fluorine-18 ([¹⁸F]this compound). PET offers high sensitivity and quantitative accuracy.[9][10][11]

A. Materials

  • Radiotracer: [¹⁸F]this compound, synthesized and purified under sterile conditions.

  • Animal Model: As described in Protocol 1.

  • Anesthesia: Isoflurane.

  • Imaging System: Small-animal PET/CT scanner. The CT component provides anatomical co-registration.

  • Vehicle: Sterile saline for injection.

  • Syringes and needles for intravenous injection.

B. Experimental Procedure

  • Animal Preparation:

    • Fast animals for 4-6 hours prior to radiotracer injection to reduce metabolic variability, but allow access to water.

    • Maintain the animal's body temperature using a heating pad throughout the procedure.

  • Radiotracer Administration:

    • Anesthetize the mouse with isoflurane.

    • Administer a bolus injection of [¹⁸F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.

    • For blocking studies to confirm target specificity, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound (or another PPARγ ligand) 30-60 minutes prior to the radiotracer injection.

  • PET/CT Imaging:

    • Position the anesthetized animal in the center of the scanner's field of view.

    • Perform a CT scan for anatomical localization and attenuation correction (typically 5-10 minutes).

    • Immediately following the CT scan, acquire a dynamic or static PET scan. A dynamic scan (e.g., 60 minutes) starting at the time of injection can provide kinetic information. A static scan is typically performed at a time point of optimal target-to-background ratio, determined from pilot studies (e.g., 60-90 minutes post-injection).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Using analysis software, draw 3D ROIs (or Volumes of Interest, VOIs) over target organs identified on the CT scan.

    • Calculate the radioactivity concentration (Bq/mL) within each VOI.

    • Express the uptake as the percentage of injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.

    • Compare the %ID/g in target tissues between the baseline and blocking study groups to confirm specific binding to PPARγ.

These generalized protocols provide a starting point for developing in vivo imaging studies with this compound-related compounds. Optimization of probe synthesis, dosage, and imaging time points will be necessary for specific applications and animal models.

References

Troubleshooting & Optimization

AMG131 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with AMG131 in aqueous buffers. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a hydrophobic molecule with very low intrinsic solubility in aqueous buffers. Published data indicates it is soluble in organic solvents like DMSO and ethanol (B145695) but is practically insoluble in water.[1] This low aqueous solubility is a known challenge for in vitro and in vivo studies.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₁₂Cl₄N₂O₃S[2]
Molecular Weight 514.21 g/mol [1][3]
Predicted pKa (Strongest Acidic) 7.11[4]
Predicted pKa (Strongest Basic) 3.75[4]
Form Solid powder[1][5]

The presence of both a weakly acidic sulfonamide group (pKa ≈ 7.11) and a weakly basic quinoline (B57606) nitrogen (pKa ≈ 3.75) means that the net charge of this compound, and therefore its aqueous solubility, is highly dependent on the pH of the buffer.[4]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of ionizable compounds like this compound is lowest near their isoelectric point and increases as the molecule becomes charged. Based on its predicted pKa values, this compound will be:

  • Positively charged at pH < 3.75 (protonated quinoline).

  • Neutral (zwitterionic or fully neutral) between pH 3.75 and 7.11.

  • Negatively charged at pH > 7.11 (deprotonated sulfonamide).

Therefore, its aqueous solubility is expected to be minimal in the pH range of approximately 4 to 7. To increase solubility, you should use buffers with a pH below 3.75 or above 7.11.

Troubleshooting Guide

Issue: Precipitate formation when diluting a DMSO stock of this compound into aqueous buffer.

This is the most common issue encountered with this compound. The dramatic change in solvent polarity from DMSO to an aqueous buffer causes the poorly soluble drug to crash out of solution.

AMG131_Solubility_Workflow start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Is the stock clear and fully dissolved? start->check_stock prepare_stock Re-prepare stock in 100% DMSO. Use sonication if needed. check_stock->prepare_stock No optimize_buffer 2. Optimize Buffer Conditions check_stock->optimize_buffer Yes prepare_stock->check_stock adjust_ph Adjust Buffer pH (pH < 3.5 or pH > 7.5) optimize_buffer->adjust_ph Primary Approach adjust_ionic_strength Modify Ionic Strength (Start with lower salt concentration) optimize_buffer->adjust_ionic_strength Secondary Approach add_excipients 3. Incorporate Excipients adjust_ph->add_excipients adjust_ionic_strength->add_excipients use_cosolvents Add Co-solvents (e.g., PEG, glycerol) add_excipients->use_cosolvents Option 1 use_surfactants Add Surfactants (e.g., Tween-80, Polysorbate 80) add_excipients->use_surfactants Option 2 use_cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) add_excipients->use_cyclodextrins Option 3 final_check 4. Assess Final Solution Is the solution clear? use_cosolvents->final_check use_surfactants->final_check use_cyclodextrins->final_check success Proceed with Experiment final_check->success Yes failure Re-evaluate Formulation Strategy final_check->failure No PPARg_Signaling_Pathway This compound This compound PPARg PPARγ Receptor (in nucleus) This compound->PPARg binds & activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription regulates Proteins Target Proteins (e.g., involved in glucose uptake) Transcription->Proteins leads to synthesis of Response Biological Response (e.g., Improved Insulin Sensitivity) Proteins->Response

References

Technical Support Center: Optimizing AMG131 Concentration for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identity of "AMG131" can be ambiguous in publicly available information, with some sources referring to a PPARγ modulator. However, based on the context of optimizing concentrations for primary T-cell and tumor cell co-cultures, this guide will operate under the assumption that this compound is a Bispecific T-cell Engager (BiTE) antibody. The principles, protocols, and troubleshooting advice provided are based on established methodologies for BiTE molecules in immuno-oncology research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a BiTE antibody like this compound?

A1: Bispecific T-cell Engager (BiTE) antibodies are engineered proteins designed to redirect a patient's own T-cells to attack cancer cells.[1][2][3] One arm of the BiTE molecule binds to the CD3 receptor, a component of the T-cell receptor complex, on T-cells, while the other arm binds to a specific tumor-associated antigen (TAA) on the surface of cancer cells.[4][5] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse.[6] This engagement activates the T-cell, causing it to release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target tumor cell.[6]

Diagram: this compound (BiTE) Mechanism of Action

BiTE_Mechanism cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 T-Cell Activation & Cytotoxicity TCell T-Cell Activation T-Cell Activation TCell->Activation Forms Synapse CD3 CD3 This compound This compound (BiTE) CD3->this compound Binds TumorCell Tumor Cell Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis TAA Tumor Antigen TAA->this compound Binds Granzymes Release of Granzymes & Perforin Activation->Granzymes Granzymes->TumorCell Induces

Caption: this compound connects a T-cell and a tumor cell, leading to T-cell activation and tumor cell death.

Q2: What are primary cells and why are they used for testing this compound?

A2: Primary cells are cells isolated directly from tissues, as opposed to immortalized cell lines that have been adapted to grow indefinitely in culture.[7] They are considered more physiologically relevant because they closely represent the biology of the tissue of origin.[8] For a therapy like this compound that relies on the interaction between immune cells (like primary T-cells from peripheral blood mononuclear cells - PBMCs) and cancer cells (which can also be primary tumor isolates), using primary cell cultures provides a more accurate prediction of the therapeutic's potential efficacy and toxicity in a living organism.[9]

Q3: What is the Effector-to-Target (E:T) ratio and why is it important?

A3: The Effector-to-Target (E:T) ratio is the ratio of immune effector cells (e.g., T-cells) to target cancer cells in a co-culture experiment. This ratio is a critical parameter because it significantly influences the outcome of cytotoxicity assays. A high E:T ratio may lead to rapid and complete target cell killing, which can mask the dose-dependent effects of this compound. Conversely, a low E:T ratio might not result in sufficient killing to observe a therapeutic effect. Optimizing the E:T ratio is essential for creating an assay window that is sensitive to the concentration of the BiTE molecule.

Troubleshooting Guide

Q1: I am observing high background lysis in my "no-drug" control wells. What could be the cause?

A1: High background lysis in control wells can confound your results. Several factors could be responsible:

  • Poor Primary Cell Health: Primary cells are sensitive and can have high death rates if not handled properly.[10] Ensure that both your effector T-cells and target tumor cells are highly viable (>90%) before starting the assay. If using cryopreserved PBMCs, allow them to rest for at least 24 hours after thawing before use.

  • Suboptimal Culture Conditions: Incorrect media formulation, pH, or CO2 levels can stress cells and lead to cell death.[5] Ensure you are using the recommended media for your specific primary cells and that your incubator is properly calibrated.

  • Alloreactivity: If the effector and target cells are from different donors (allogeneic), there can be a baseline immune reaction causing target cell lysis independent of this compound. Using cells from the same donor (autologous) or a well-characterized target cell line can minimize this.

  • Mechanical Stress: Excessive centrifugation speeds or harsh pipetting can damage cells. Handle primary cells gently at all stages of the experiment.

Q2: The potency (EC50) of this compound varies significantly between experiments. Why is this happening and how can I improve consistency?

A2: Variability in EC50 values is a common challenge, especially when working with primary cells. The primary sources of this variability are:

  • Donor-to-Donor Variability: Primary T-cells from different donors can have vastly different responses due to genetic differences, age, and previous immune exposures. This is the most common reason for variability. To manage this, it is recommended to test several healthy donors and report the range of activity. For routine experiments, you can pool PBMCs from multiple donors, though this may mask individual response patterns.

  • Target Antigen Expression: The level of the target antigen on your tumor cells can fluctuate. It is crucial to consistently measure target antigen expression via flow cytometry for each batch of target cells used in your assays.

  • Assay Setup Consistency: Minor variations in cell numbers, E:T ratios, and incubation times can lead to different EC50 values. Ensure precise cell counting and consistent timing for all experimental steps.

Q3: My this compound treatment shows a "hook effect," where higher concentrations lead to less cell killing. Is this expected?

A3: Yes, the "hook effect" can occur with BiTE antibodies at very high concentrations. This paradoxical effect is thought to be caused by the simultaneous binding of BiTE molecules to both a T-cell and a target cell without forming the productive synapse required for T-cell activation. At supra-optimal concentrations, a BiTE molecule might bind to a T-cell and another BiTE molecule might bind to a target cell, but they do not bridge the two, leading to reduced efficacy. This is why it is critical to perform a full dose-response curve to identify the optimal concentration range.

Quantitative Data Summary

Since "this compound" is a proxy for a BiTE molecule, the following tables provide representative quantitative data from in vitro studies of similar molecules to guide your experimental design.

Table 1: Example Concentration Ranges for this compound Optimization

Assay TypeInitial Range-Finding (nM)Fine-Tuning Range (pM)
Cytotoxicity Assay0.001 - 1000.1 - 1000
Cytokine Release Assay0.001 - 1000.1 - 1000
T-Cell Proliferation0.01 - 1001 - 5000

Table 2: Representative EC50 Values for BiTE-mediated Cytotoxicity

Target Cell TypeE:T RatioIncubation TimeExample EC50 Range (pM)
Primary Tumor Cells (High Antigen)10:148 hours1 - 10
Primary Tumor Cells (Low Antigen)10:148 hours50 - 200
Established Cell Line (High Antigen)5:124 hours0.5 - 5
Established Cell Line (Low Antigen)5:124 hours20 - 100

Note: These values are for illustrative purposes. The actual EC50 for this compound will depend on the specific target antigen, its expression level, the primary cells used, and the assay conditions.[7][11]

Experimental Protocols

Protocol 1: Determining this compound-Mediated Cytotoxicity using an LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme that is released upon cell lysis, as a marker for cytotoxicity.[12][13]

Materials:

  • Primary T-cells (Effectors)

  • Primary tumor cells (Targets)

  • Complete RPMI-1640 medium with 10% FBS

  • This compound and isotype control antibody

  • 96-well flat-bottom tissue culture plates

  • Commercial LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, ScienCell)[12][14]

  • Lysis buffer (10X, usually provided in the kit)

  • Stop solution (usually provided in the kit)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood and culture T-cells. Ensure T-cells are rested and have >90% viability.

    • Harvest target tumor cells and ensure >90% viability.

    • Resuspend effector and target cells in assay medium at the desired concentrations to achieve the target E:T ratio (e.g., 10:1).

  • Assay Plate Setup (in triplicate):

    • Spontaneous LDH Release (Target): 100 µL of target cells + 100 µL of medium.

    • Spontaneous LDH Release (Effector): 100 µL of effector cells + 100 µL of medium.

    • Maximum LDH Release (Target): 100 µL of target cells + 100 µL of medium. (Add lysis buffer later).

    • Experimental Wells: 50 µL of target cells + 50 µL of effector cells + 100 µL of this compound/isotype control at various dilutions (2x final concentration).

    • Volume Correction Control: 200 µL of medium only.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-48 hours).

  • LDH Measurement:

    • One hour before the end of incubation, add 20 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.

    • Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[13]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.[13]

    • Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Subtract the absorbance of the volume correction control from all other values.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

      • Spontaneous Release = (Spontaneous Target Release) + (Spontaneous Effector Release)

Diagram: Workflow for Optimizing this compound Concentration

Optimization_Workflow start Start: Prepare Primary Effector (T-Cells) & Target (Tumor) Cells range_finding 1. Range-Finding Assay (Broad Concentration Curve) 0.001 nM to 100 nM start->range_finding analyze_range Analyze Data: Identify approximate EC50 & optimal range range_finding->analyze_range fine_tuning 2. Definitive Assay (Narrow Concentration Curve) ~12 points around estimated EC50 analyze_range->fine_tuning Proceed analyze_fine Analyze Data: Calculate precise EC50 and EC90 fine_tuning->analyze_fine confirmation 3. Confirmation Assay with Multiple Donors analyze_fine->confirmation Proceed cytokine Optional: Cytokine Release Assay (Measure IFN-γ, TNF-α) analyze_fine->cytokine analyze_donors Analyze Data: Determine EC50 range & variability confirmation->analyze_donors end End: Optimal Concentration Range Determined analyze_donors->end

Caption: A stepwise approach to determine the optimal concentration of this compound in primary cell cultures.

Protocol 2: Flow Cytometry-Based Cytotoxicity Assay

This method allows for the direct quantification of live and dead target cells, providing a more precise measurement of cytotoxicity.[15][16]

Materials:

  • Same cells and media as Protocol 1.

  • A fluorescent dye to label target cells (e.g., CFSE or similar).

  • A viability dye that only enters dead cells (e.g., 7-AAD or Propidium Iodide).

  • FACS tubes or 96-well U-bottom plates for acquisition.

  • Flow cytometer.

Methodology:

  • Label Target Cells:

    • Resuspend target cells at 1x10^6 cells/mL in serum-free medium.

    • Add CFSE to a final concentration of 0.5-1 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.[16]

    • Quench the reaction by adding 5 volumes of complete medium.

    • Wash the cells twice with complete medium, then resuspend in assay medium.

  • Co-culture Setup:

    • Plate the CFSE-labeled target cells in a 96-well U-bottom plate.

    • Add effector cells to achieve the desired E:T ratio.

    • Add this compound or isotype control at various concentrations.

    • Incubate at 37°C in a 5% CO2 incubator for the desired time (e.g., 4-24 hours).

  • Staining and Acquisition:

    • After incubation, gently resuspend the cells.

    • Transfer cells to FACS tubes or a new V-bottom plate.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye (e.g., 7-AAD).

    • Incubate for 15 minutes on ice, protected from light.

    • Acquire events on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population based on CFSE fluorescence (CFSE-positive).

    • Within the CFSE-positive gate, quantify the percentage of dead cells (7-AAD positive).

    • Calculate specific lysis using the formula: % Specific Lysis = 100 * (% Dead Targets in Sample - % Dead Targets in Spontaneous) / (100 - % Dead Targets in Spontaneous)

Diagram: Troubleshooting Guide for Low Cytotoxicity

Troubleshooting_Low_Killing start Problem: Low or No Target Cell Killing q1 Is target antigen expression confirmed and high? start->q1 a1_no Action: Verify antigen expression via flow cytometry. Consider using a different target cell line. q1->a1_no No q2 Are T-cells healthy and activated? q1->q2 Yes a2_no Action: Check T-cell viability (>90%). Ensure proper isolation and recovery post-thaw. q2->a2_no No q3 Is the E:T ratio optimal? q2->q3 Yes a3_no Action: Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1). q3->a3_no No q4 Is the this compound concentration range appropriate? q3->q4 Yes a4_no Action: Perform a broad dose-response curve (pM to nM range). Check for hook effect. q4->a4_no No end Problem Resolved q4->end Yes

References

Improving AMG131 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with AMG131 (also known as INT131) in in vivo experimental settings. The focus is on addressing potential challenges related to the oral bioavailability of this selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound, potentially related to its bioavailability.

Observed Issue Potential Cause Suggested Solution
High variability in plasma concentrations between subjects. Inconsistent Dosing Formulation: this compound is sparingly soluble in aqueous solutions. Improperly prepared or non-homogenous dosing suspensions can lead to variable dosing.[1]- Use a validated formulation protocol. For example, a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[2] - Ensure thorough mixing of the formulation before and during administration to maintain a uniform suspension. - Consider alternative vehicle systems such as 10% DMSO in 90% Corn Oil.[2]
Food Effect: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs.- Standardize feeding protocols. Ensure all animals are fasted for a consistent period before dosing, or consistently dosed in a fed state. - Conduct a pilot food-effect study to determine how food impacts this compound absorption in your animal model.
Lower than expected plasma exposure (Low Cmax and AUC). Poor Drug Dissolution: The solid form of this compound may not be dissolving efficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption.- Particle Size Reduction: Consider micronization of the this compound powder to increase the surface area for dissolution. - Formulate as a solid dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate. - Utilize self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can improve solubilization in the gut.
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.- Co-administration with a metabolic inhibitor (if the specific metabolic pathway is known and it does not interfere with the study's objectives). This is generally not recommended without extensive preliminary investigation. - Consider alternative routes of administration for initial proof-of-concept studies, such as intraperitoneal injection, to bypass the portal circulation.
Inconsistent or absent pharmacological effect at previously reported doses. Insufficient Bioavailability in the Specific Animal Strain/Model: Bioavailability can differ between species and even strains of animals due to differences in gastrointestinal physiology and metabolism.- Perform a pharmacokinetic (PK) study in your specific animal model to determine the plasma concentrations achieved with your dosing regimen. - Adjust the dose based on the PK data to achieve the target exposure. - Confirm target engagement by measuring downstream biomarkers of PPARγ activation, such as adiponectin levels.[3]
Degradation of this compound in the Dosing Vehicle: The compound may not be stable in the chosen formulation over the duration of the study.- Assess the stability of your dosing formulation over the intended period of use. - Prepare fresh dosing formulations daily or as frequently as needed to ensure potency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in animal studies?

A1: Based on available information, two vehicle formulations have been suggested for in vivo oral administration of this compound.[2] The choice of vehicle may depend on the specific requirements of your study and the animal model.

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]

  • Formulation 2: 10% DMSO, 90% Corn Oil.[2]

It is crucial to ensure the final solution is clear and homogenous. Gentle heating or sonication may aid in dissolution.[2] Always prepare fresh or confirm the stability of your formulation under your experimental conditions.

Q2: What are the known physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is key to addressing bioavailability challenges.

Property Value Reference
Molecular Formula C21H12Cl4N2O3S[1]
Molecular Weight 514.2 g/mol [4]
Solubility - DMSO: Sparingly soluble (1-10 mg/ml) - Ethanol: Slightly soluble (0.1-1 mg/ml)[1]

The limited aqueous solubility suggests that formulation strategies are important for achieving adequate oral absorption.

Q3: Is there any information on the pharmacokinetics and tissue distribution of this compound?

A3: Yes, some preclinical pharmacokinetic data is available.

  • In a mouse model of EcoHIV-associated brain inflammation, this compound was shown to penetrate the brain with a brain-to-blood partition ratio (Kp) of 8.5%.[5]

  • A study comparing this compound to rosiglitazone (B1679542) in mice found that this compound has a higher maximum concentration (Cmax) and a longer residency time (AUC) in adipose tissues and skeletal muscle, with lower abundance in the liver.[6][7] This tissue-selective distribution is thought to contribute to its specific pharmacological effects.[6][7]

Q4: How does this compound exert its therapeutic effect?

A4: this compound is a selective PPARγ modulator.[3][8] It binds to the PPARγ nuclear receptor and modulates the transcription of target genes involved in glucose and lipid metabolism, and inflammation.[9] Its selective nature is intended to retain the therapeutic benefits of full PPARγ agonists while minimizing side effects.[3][8]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Dosing Suspension

This protocol describes the preparation of a common vehicle system for in vivo oral administration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile tube, dissolve the this compound powder in DMSO. This will constitute 10% of the final volume.

  • Add PEG300 to the solution (40% of the final volume) and mix thoroughly.

  • Add Tween-80 to the solution (5% of the final volume) and mix.

  • Finally, add saline to reach the final desired volume (45%) and vortex until a homogenous suspension is formed.

  • Visually inspect the solution for any precipitation. If present, gentle warming or sonication may be applied.

  • Administer the suspension to the animals at the desired dose via oral gavage. Ensure the suspension is mixed well before drawing each dose.

Protocol 2: Assessment of Oral Bioavailability in a Rodent Model

This protocol outlines a general procedure to determine the pharmacokinetic profile of an this compound formulation.

Materials:

  • This compound formulation

  • Appropriate rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Fast the animals overnight (with free access to water) prior to dosing.

  • Administer a single oral dose of the this compound formulation.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to separate plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profile.

  • To determine absolute bioavailability, a separate group of animals should be administered an intravenous (IV) dose of this compound, and the resulting AUC compared to the oral AUC.

Visualizations

PPARγ Signaling Pathway

PPARg_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer Coactivators Coactivator Recruitment Heterodimer->Coactivators PPRE PPRE (DNA Response Element) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Coactivators->PPRE Binds to Metabolic_Regulation Improved Insulin Sensitivity & Glucose Homeostasis Gene_Transcription->Metabolic_Regulation Leads to

Caption: Simplified signaling pathway of this compound as a PPARγ modulator.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Start Start: Low in vivo exposure of this compound Formulation Formulation Optimization (e.g., SEDDS, Micronization) Start->Formulation InVitro In Vitro Dissolution Testing Formulation->InVitro PK_Study In Vivo Pharmacokinetic Study (Rodent Model) InVitro->PK_Study Analysis Data Analysis: Calculate Cmax, AUC PK_Study->Analysis Decision Is Bioavailability Improved? Analysis->Decision End Proceed with Efficacy Studies Decision->End Yes Reiterate Re-evaluate Formulation Decision->Reiterate No Reiterate->Formulation

Caption: General workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: AMG133 (Maridebart cafraglutide) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with AMG133 (also known as Maridebart cafraglutide or MariTide). It provides troubleshooting advice and frequently asked questions to address potential inconsistencies and challenges that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected weight loss in our diet-induced obese (DIO) mouse model. What are the potential causes?

A1: Several factors could contribute to this observation:

  • AMG133 Murine Surrogate: Ensure you are using the appropriate murine surrogate of AMG133 for your studies. The humanized antibody component of AMG133 may have different pharmacokinetic and pharmacodynamic properties in mice.

  • Dosing and Administration: Verify the dose, route, and frequency of administration. In preclinical mouse models, a single intraperitoneal injection has been shown to elicit a significant and sustained effect on body weight and blood glucose.[1] Check for proper injection technique to ensure the full dose is administered.

  • Animal Model Variability: The specific strain of mice, their age, and the duration of the high-fat diet can all influence the degree of obesity and metabolic dysfunction, potentially affecting the response to AMG133.

  • Husbandry and Diet: Ensure consistent housing conditions and ad libitum access to the high-fat diet throughout the study. Stress or variations in food intake can impact weight loss outcomes.

Q2: Our in vitro cell-based assays are showing inconsistent results for GLP-1 receptor agonism.

A2: Inconsistent results in in vitro assays can stem from several sources:

  • Cell Line Integrity: Ensure the cell line expressing the GLP-1 receptor is stable and has not undergone significant passage-dependent changes. Regularly verify receptor expression levels.

  • Assay Reagents: Check the quality and consistency of all reagents, including the AMG133 compound, cell culture media, and any detection reagents. Degradation of the peptide components of AMG133 could affect its agonist activity.

  • Assay Conditions: Optimize and standardize assay parameters such as cell density, incubation times, and temperature. Minor variations in these conditions can lead to significant differences in results.

  • Signal Detection: Ensure the method for detecting GLP-1 receptor activation (e.g., cAMP accumulation assay) is validated and performing within its linear range.

Q3: We are observing unexpected off-target effects in our cellular models.

A3: While AMG133 is designed to be specific for the GLP-1 and GIP receptors, off-target effects, though not widely reported, could be investigated:

  • Compound Purity: Verify the purity of your AMG133 sample. Contaminants could potentially elicit off-target cellular responses.

  • High Concentrations: Ensure you are using concentrations of AMG133 that are physiologically relevant. Very high concentrations may lead to non-specific binding and off-target effects.

  • Cell Model Specificity: The expression profile of receptors in your chosen cell line could contribute to unexpected findings. Characterize the expression of other related receptors to rule out cross-reactivity.

Q4: What are the expected gastrointestinal side effects in animal models, and how can they be managed?

A4: Similar to clinical trials, the most common treatment-emergent adverse events in preclinical models are expected to be gastrointestinal in nature, such as nausea and vomiting.[2]

  • Observation: Closely monitor animals for signs of gastrointestinal distress, such as reduced food intake, lethargy, or pica (in relevant species).

  • Dose Escalation: In longer-term studies, a dose-escalation strategy may help mitigate the severity of these side effects, as seen in clinical trials where nausea and vomiting were primarily associated with the initial dose and resolved within a few days.[2]

  • Supportive Care: Ensure animals have easy access to water and food to prevent dehydration and malnutrition, especially during the initial dosing period.

Data Presentation

Phase 1 Clinical Trial Data (Multiple Ascending Doses)
Dose (Q4W)Mean Percent Change in Body Weight (Day 85)
140mg-7.2%
420mg-14.5%

Data from a Phase 1 study in participants with obesity and without diabetes.

Phase 2 Clinical Trial Data (52 Weeks)
Participant GroupAverage Weight LossChange in Hemoglobin A1c (HbA1c)
Without Type 2 Diabetes~20%Not Reported
With Type 2 Diabetes~17%Up to -2.2 percentage points

Data from a 52-week, double-blind, dose-ranging Phase 2 study.[2]

Experimental Protocols

In Vitro GLP-1 Receptor Agonism Assay (Hypothetical)

This protocol describes a cell-based assay to quantify the agonist activity of AMG133 on the GLP-1 receptor.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human GLP-1 receptor in appropriate media.

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of AMG133 in assay buffer.

    • Include a known GLP-1 receptor agonist as a positive control and a vehicle control.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted AMG133, positive control, and vehicle control to the respective wells.

    • Incubate for a specified time at 37°C to allow for receptor activation and downstream signaling.

  • Signal Detection (cAMP Accumulation):

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the AMG133 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Study in Diet-Induced Obese (DIO) Mice (Hypothetical)

This protocol outlines a study to evaluate the effect of the AMG133 murine surrogate on body weight in a DIO mouse model.

  • Animal Model:

    • Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks.

    • House the mice under standard conditions with ad libitum access to food and water.

  • Acclimatization and Baseline Measurements:

    • Allow the mice to acclimatize to handling for one week before the start of the study.

    • Record baseline body weight and food intake for each mouse.

  • Dosing:

    • Randomize the mice into treatment and vehicle control groups.

    • Administer the AMG133 murine surrogate or vehicle control via intraperitoneal injection at the desired dose.

  • Monitoring:

    • Measure body weight and food intake daily for the first week and then weekly for the remainder of the study.

    • Monitor the animals for any adverse effects.

  • Data Analysis:

    • Calculate the percent change in body weight from baseline for each group.

    • Compare the body weight and food intake between the treatment and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

AMG133_Signaling_Pathway cluster_AMG133 AMG133 (Maridebart cafraglutide) cluster_Cell Target Cell cluster_Downstream Downstream Effects AMG133 AMG133 GIPR_Ab Anti-GIPR Antibody AMG133->GIPR_Ab contains GLP1_Peptide GLP-1 Analog Peptide AMG133->GLP1_Peptide contains GIPR GIP Receptor GIPR_Ab->GIPR Antagonizes GLP1R GLP-1 Receptor GLP1_Peptide->GLP1R Agonizes Inhibition Inhibition of GIP Signaling (Reduced Fat Storage) GIPR->Inhibition Activation Activation of GLP-1 Signaling (Reduced Appetite, Improved Glucose Metabolism) GLP1R->Activation

Caption: Mechanism of action of AMG133.

In_Vitro_Assay_Workflow start Start cell_culture Culture GLP-1R Expressing Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells prepare_compounds Prepare Serial Dilutions of AMG133 & Controls plate_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate at 37°C add_compounds->incubate detect_signal Measure cAMP Levels incubate->detect_signal analyze_data Analyze Data & Determine EC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro GLP-1R agonism assay.

Troubleshooting_Decision_Tree start Inconsistent In Vivo Results (e.g., Low Weight Loss) check_compound Verify AMG133 Surrogate, Dose, & Administration start->check_compound check_model Assess Animal Model (Strain, Age, Diet) start->check_model check_husbandry Review Husbandry Conditions start->check_husbandry outcome1 Issue Resolved check_compound->outcome1 If corrected outcome2 Issue Persists: Consult Senior Scientist check_compound->outcome2 If no errors found check_model->outcome1 If optimized check_model->outcome2 If consistent check_husbandry->outcome1 If standardized check_husbandry->outcome2 If consistent

Caption: Troubleshooting inconsistent in vivo results.

References

AMG131 stability long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of AMG131. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as INT131, is a potent and selective non-thiazolidinedione (TZD) modulator of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] It binds to the PPARγ receptor, influencing the transcription of genes involved in glucose and lipid metabolism, which makes it a compound of interest for type-2 diabetes research.[1][3]

AMG131_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ Receptor This compound->PPARg Binds & Activates Complex Active PPARγ/RXR Heterodimer PPARg->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE on DNA Complex->PPRE Binds to Transcription Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Transcription Initiates Response Biological Response (e.g., Improved Insulin Sensitivity) Transcription->Response

Caption: Simplified signaling pathway of this compound activating the PPARγ receptor.

Q2: What are the recommended long-term storage conditions for this compound powder?

The stability of this compound powder depends on the temperature. For optimal long-term stability, it is recommended to store the powder at -20°C. Storage at 4°C is also possible for a shorter duration.

Data Summary: this compound Powder Stability

Storage TemperatureRecommended DurationSource
-20°C3 years[1][4]
4°C2 years[1]
Q3: How should I store this compound after dissolving it in a solvent?

Stock solutions of this compound should be stored frozen to maintain stability. The recommended temperature is -80°C for longer-term storage. For shorter periods, -20°C is acceptable. It is best practice to prepare aliquots to avoid repeated freeze-thaw cycles.

Data Summary: this compound Stock Solution Stability

Storage TemperatureRecommended DurationSource
-80°C6 months to 1 year[1][4]
-20°C1 month[1]

Note: There is some variation in the reported stability durations between suppliers. For critical experiments, it is advisable to use solutions stored for the shorter recommended duration or perform a stability check.

Q4: My experiment is yielding inconsistent results. How can I troubleshoot if this compound stability is the cause?

If you suspect that the stability of your this compound compound is affecting your experimental outcome, follow this troubleshooting workflow. The primary concerns are improper storage conditions and the integrity of the stock solution preparation.

Troubleshooting_Workflow Start Unexpected or Inconsistent Experimental Results Check_Storage Step 1: Verify Storage Conditions of Powder & Stock Solutions Start->Check_Storage Storage_Correct Were conditions (temp, duration) within recommended ranges? Check_Storage->Storage_Correct Check_Prep Step 2: Review Stock Solution Preparation Storage_Correct->Check_Prep  Yes Order_New Action: Discard current stock. Order new compound. Storage_Correct->Order_New No Prep_Correct Was the correct solvent used? Were freeze-thaw cycles avoided? Check_Prep->Prep_Correct Use_New Action: Use a fresh aliquot or a recently prepared stock solution Prep_Correct->Use_New  Yes Prep_Correct->Order_New No Retest Retest Experiment Use_New->Retest

Caption: Troubleshooting workflow for this compound stability-related issues.

Q5: What are the general principles for conducting a stability study for a compound like this compound in a drug development setting?

For drug development, stability testing follows rigorous guidelines, such as those from the International Council for Harmonisation (ICH). These studies are designed to see how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5]

  • Long-Term Stability Testing: This is conducted under recommended storage conditions to establish the shelf life. For most regions, this is typically 25°C ± 2°C / 60% RH ± 5% RH.[5][6]

  • Accelerated Stability Testing: Studies are performed under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to speed up chemical degradation and physical changes.[5][6] This helps to predict the degradation profile in a shorter time frame.

  • Intermediate Stability Testing: Performed at conditions like 30°C ± 2°C / 65% RH ± 5% RH if a significant change occurs during accelerated testing.[6][7][8]

A "significant change" is defined as the failure of the active pharmaceutical ingredient (API) to meet its specification.[7][8]

Experimental Protocols

Protocol: Verification of this compound Stock Solution Stability

This protocol provides a general framework for researchers to verify the stability of their prepared this compound stock solutions over time.

1. Objective: To determine the concentration and purity of an this compound stock solution after storage under specific conditions (e.g., -20°C or -80°C) for a defined period.

2. Materials:

  • This compound powder

  • High-purity DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical column (e.g., C18)

  • Sterile, cryo-safe microcentrifuge tubes for aliquots

3. Methodology:

  • Stock Solution Preparation (Time 0):

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution, using sonication if necessary.[4]

    • Immediately take a sample for initial analysis (Time 0).

    • Dispense the remaining solution into multiple small-volume aliquots in cryo-safe tubes. This prevents the need for repeated freeze-thaw cycles of the main stock.

  • Storage:

    • Place the aliquots at the desired storage condition(s) (e.g., a set at -20°C and a set at -80°C).

    • Protect samples from light if the compound is known to be light-sensitive.

  • Analysis at Designated Time Points (e.g., 1, 3, 6 months):

    • At each time point, remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a dilution of the stock solution in a suitable mobile phase to a concentration appropriate for HPLC analysis.

    • Analyze the sample using a validated, stability-indicating HPLC-UV method. The method should be able to separate the intact this compound peak from any potential degradants.

    • The "Time 0" sample should be analyzed concurrently to serve as a direct control.

4. Data Analysis:

  • Purity Assessment: Calculate the purity of this compound at each time point by determining the area of the main peak as a percentage of the total peak area in the chromatogram.

  • Concentration Assessment: Compare the peak area of the this compound peak at each time point against the peak area at Time 0. A significant decrease may indicate degradation.

  • Acceptance Criteria: A common acceptance criterion for stability in a research setting is less than a 5-10% loss of purity or concentration compared to the initial Time 0 sample.

References

Technical Support Center: AMG131 Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in successfully performing co-immunoprecipitation (Co-IP) experiments to identify binding partners of AMG131, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a Co-IP assay for this compound?

A Co-immunoprecipitation (Co-IP) assay is used to identify and validate protein-protein interactions.[5][6] In the context of this compound, a Co-IP experiment can isolate its direct binding partners and associated protein complexes from a cell or tissue lysate. This is crucial for understanding the molecular mechanisms through which this compound exerts its effects as a PPARγ modulator.[2][7]

Q2: What are the essential controls for a reliable this compound Co-IP experiment?

To ensure the specificity of the observed interactions, several controls are mandatory:[8]

  • Isotype Control: An antibody of the same isotype and from the same host species as the anti-AMG131 antibody, but not specific to any protein in the lysate, is used to identify non-specific binding to the immunoglobulin itself.[9]

  • Beads-only Control: Incubating the cell lysate with beads alone (without the primary antibody) helps identify proteins that non-specifically bind to the agarose (B213101) or magnetic beads.[9]

  • Input Control: A fraction of the total cell lysate is run alongside the Co-IP samples to confirm the presence of the target proteins (both the "bait," this compound, and the potential "prey") before immunoprecipitation.[10]

Q3: Should I use a monoclonal or polyclonal antibody to pull down this compound?

The choice depends on the experimental goals.

  • Monoclonal antibodies recognize a single epitope, offering high specificity which can reduce background signals.[11]

  • Polyclonal antibodies recognize multiple epitopes on the target protein, which can increase the efficiency of the pulldown, especially for low-abundance proteins.[11] For initial experiments, a high-affinity, IP-validated antibody is critical for success.[12]

Q4: How can I validate the protein interactions identified in my this compound Co-IP?

Validation of Co-IP results is critical to confirm true biological interactions.[5] Methods include:

  • Western Blotting: This is the most common method to confirm the presence of a suspected interacting protein in the eluted Co-IP sample.[13]

  • Reverse Co-IP: Perform the Co-IP again, but this time using an antibody against the putative interacting protein (the "prey") to see if this compound (the "bait") is pulled down.[14]

  • Mass Spectrometry (MS): For unbiased discovery of novel binding partners, the entire eluted complex can be analyzed by MS.[15][16]

  • Orthogonal Methods: Techniques like pull-down assays or fluorescence resonance energy transfer (FRET) can provide independent verification of the interaction.[5]

Detailed Experimental Protocol: Co-IP for Endogenous this compound

This protocol provides a general framework for immunoprecipitating this compound and its binding partners from cell lysates. Optimization of specific steps such as lysis buffer composition, antibody concentration, and wash stringency is recommended.[15]

I. Cell Lysis and Lysate Preparation
  • Cell Culture: Grow cells to 80-95% confluency. For a typical experiment, two T-175 flasks (approximately 3.6 x 10^7 cells) are recommended.[17]

  • Harvesting:

    • For adherent cells, wash twice with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer. Scrape cells and transfer the suspension to a pre-chilled microfuge tube.

    • For suspension cells, centrifuge at 400 x g for 3 minutes, discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in Co-IP Lysis Buffer.[18][19]

  • Lysis: Incubate the cell suspension on ice for 15-30 minutes with periodic vortexing.[18] Sonication (e.g., 2 cycles of 10 seconds) can be performed to ensure complete lysis, especially of the nucleus.[18]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification: Transfer the supernatant (clarified lysate) to a new, pre-chilled tube. Determine the protein concentration using a Bradford or BCA assay.

Co-IP Lysis Buffer Formulation (Non-denaturing):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% NP-40 or Triton X-100

  • Add fresh just before use: Protease and Phosphatase Inhibitor Cocktails.[11]

II. Pre-Clearing the Lysate (Optional but Recommended)
  • Purpose: This step reduces non-specific binding of proteins to the beads.[13][20]

  • Procedure: To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[18]

  • Incubation: Rotate at 4°C for 1 hour.[18]

  • Separation: Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube, discarding the bead pellet.[18]

III. Immunoprecipitation
  • Antibody Incubation: Add the appropriate amount of anti-AMG131 antibody (typically 1-5 µg, but this should be titrated) to the pre-cleared lysate.

  • Incubation: Rotate the lysate-antibody mixture overnight at 4°C to allow immune complexes to form.[18]

  • Bead Addition: Add 40-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes.

  • Capture: Rotate the mixture for 1-3 hours at 4°C.

IV. Washing
  • Pelleting: Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.[18]

  • Washing: Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer or a designated Wash Buffer.[9] For each wash, resuspend the beads and rotate for 5 minutes at 4°C before pelleting.

Wash Buffer Formulation (Example of increased stringency):

  • 50 mM Tris-HCl, pH 7.4

  • 300 mM NaCl

  • 1 mM EDTA

  • 0.5% NP-40

V. Elution
  • Final Wash: After the final wash, carefully remove all supernatant.

  • Elution: Resuspend the bead pellet in 40-50 µL of 2x Laemmli Sample Buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE analysis.[17]

  • Final Separation: Centrifuge the tubes at maximum speed for 1 minute. The supernatant contains the eluted proteins and is ready for loading onto an SDS-PAGE gel.[21]

Troubleshooting Guide

Problem 1: No or low yield of the prey protein.

Possible Cause Recommended Solution
Interaction is weak or transient.Perform all steps at 4°C. Consider using a cross-linking agent prior to lysis to stabilize the complex.[14]
Lysis buffer is too harsh.Use a milder lysis buffer with non-ionic detergents (NP-40, Triton X-100) and avoid ionic detergents like SDS, which can disrupt protein-protein interactions.[11][22]
Wash conditions are too stringent.Decrease the salt concentration (e.g., back to 150 mM NaCl) or detergent concentration in the wash buffer. Reduce the number of washes.[8]
Antibody epitope is blocked.The anti-AMG131 antibody may be binding to the same site where the prey protein interacts. Try a different antibody that targets a different epitope.[14]
Prey protein is not expressed or is at very low levels.Confirm the presence of the prey protein in the input lysate via Western Blot. If expression is low, you may need to increase the amount of starting lysate.[23]

Problem 2: High background or non-specific bands.

Possible Cause Recommended Solution
Insufficient washing.Increase the number of washes from 3 to 5. Increase the duration of each wash.[23]
Wash buffer is not stringent enough.Gradually increase the salt (e.g., up to 500 mM NaCl) or non-ionic detergent (e.g., up to 1% Tween-20) concentration in the wash buffer.[24]
Too much antibody used.Titrate the antibody concentration to find the lowest amount that efficiently pulls down the bait protein without increasing background.[25]
Non-specific binding to beads.Always perform a pre-clearing step.[13][26] You can also block the beads with 2% BSA before adding them to the lysate.[14][25]
Lysate is too concentrated.Reduce the total amount of protein lysate used in the IP.[25]

Problem 3: Antibody heavy and light chains obscure results on Western Blot.

Possible Cause Recommended Solution
Elution with SDS-PAGE buffer releases antibody fragments (Heavy chain ~50 kDa, Light chain ~25 kDa).Use an IP/Co-IP kit that involves covalently crosslinking the antibody to the beads, so only the antigen and its binders are eluted.[26]
Use a secondary antibody for Western Blotting that is "light-chain specific" or conformation-specific to avoid detecting the denatured IP antibody chains.[27]
Use Protein A/G conjugated to HRP for detection, as these reagents bind preferentially to native (non-denatured) IgG.[27]

Data Presentation

Quantitative data from optimization experiments should be summarized for clear comparison.

Table 1: Optimization of Lysis Buffer for this compound-ProteinX Co-IP

Lysis BufferBait (this compound) Pulldown Efficiency (%)Prey (ProteinX) Co-IP Efficiency (%)Background Signal (Relative Units)
RIPA95 ± 510 ± 31.2 ± 0.2
NP-40 (1%)85 ± 760 ± 80.5 ± 0.1
Digitonin (1%)70 ± 675 ± 50.3 ± 0.1

Table 2: Titration of Anti-AMG131 Antibody

Antibody Amount (µg)Bait (this compound) Pulldown Efficiency (%)Prey (ProteinX) Co-IP Efficiency (%)Non-specific Binding (Relative Units)
1.060 ± 555 ± 60.2 ± 0.1
2.590 ± 488 ± 50.4 ± 0.1
5.092 ± 389 ± 41.1 ± 0.3

Visualizations

Experimental Workflows and Signaling Pathways

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Clarify 3. Lysate Clarification Lysis->Clarify Preclear 4. Pre-clearing (Optional) Clarify->Preclear Ab_Incubate 5. Add Anti-AMG131 Ab Preclear->Ab_Incubate Pre-cleared Lysate Bead_Capture 6. Add Protein A/G Beads Ab_Incubate->Bead_Capture Wash 7. Wash Beads Bead_Capture->Wash Elute 8. Elute Proteins Wash->Elute Analyze 9. SDS-PAGE / Western Blot Elute->Analyze

Caption: General workflow for a Co-Immunoprecipitation experiment.

Troubleshooting_High_Background Start High Background Detected Check_Controls Are controls (Isotype, Beads-only) also high? Start->Check_Controls Increase_Wash Increase Wash Stringency (Salt/Detergent/Number) Check_Controls->Increase_Wash Yes (Beads/IgG binding) Reduce_Ab Reduce Antibody Concentration Check_Controls->Reduce_Ab No (Ab-specific issue) Preclear Perform Pre-clearing Step Increase_Wash->Preclear Success Background Reduced Reduce_Ab->Success Reduce_Lysate Reduce Lysate Amount Preclear->Reduce_Lysate Reduce_Lysate->Success

Caption: Decision tree for troubleshooting high background in Co-IP.

Caption: Simplified PPARγ signaling pathway involving this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes in AMG131-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during in vitro experiments with AMG131.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM).[1][2][3] It is a non-thiazolidinedione (TZD) compound that binds to the PPARγ ligand-binding pocket, but in a distinct manner compared to full agonists like rosiglitazone.[1][4] This unique binding mode leads to a different pattern of coregulator recruitment, resulting in the selective modulation of PPARγ target gene expression.[4][5] The intended therapeutic effect is to improve insulin (B600854) sensitivity and lower blood glucose with a reduced risk of side effects associated with full PPARγ agonists, such as edema and weight gain.[2][6][7]

Q2: We are not observing the expected level of adipocyte differentiation with this compound that we see with a full PPARγ agonist. Is this normal?

Yes, this is an expected outcome. This compound is a partial PPARγ agonist and has been shown to cause minimal stimulation of adipocyte differentiation in vitro compared to full agonists like rosiglitazone.[4][8] This is a key feature of its selective modulation profile, which aims to separate the anti-diabetic effects from the adipogenic effects of PPARγ activation.

Q3: We are observing unexpected changes in the expression of inflammatory genes in our cell line after this compound treatment. Why might this be happening?

PPARγ is known to play a role in regulating inflammation.[9][10] Therefore, modulation of PPARγ by this compound can indeed lead to changes in the expression of inflammatory genes. The specific effects can be cell-type dependent. For example, in some contexts, PPARγ activation can have anti-inflammatory effects. If you are seeing a pro-inflammatory response, it could be due to several factors:

  • Cell-specific context: The transcriptional response to PPARγ modulation can vary significantly between different cell types.

  • Off-target effects: Although this compound is highly selective for PPARγ, off-target effects at high concentrations cannot be entirely ruled out without proper dose-response experiments.[1]

  • Experimental artifacts: Issues such as endotoxin (B1171834) contamination in reagents or cell culture media can trigger inflammatory responses.

It is recommended to perform a dose-response experiment and include appropriate negative and positive controls to investigate this further.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Cellular Response to this compound

You may observe high variability between replicate experiments or a weaker-than-expected response to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
Cell Line Health and Passage Number Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Inconsistent Seeding Density Uneven cell seeding can lead to variability in drug response.[11] Ensure a uniform single-cell suspension before plating and consider using automated cell counters for accuracy.
Presence of Endogenous PPARγ Ligands in Serum Fetal Bovine Serum (FBS) contains various lipids and hormones that can act as endogenous ligands for PPARγ, potentially competing with this compound or leading to higher basal PPARγ activity. Consider using charcoal-stripped FBS to reduce the concentration of these endogenous ligands.
Solvent Effects High concentrations of the solvent (e.g., DMSO) can be toxic to cells and affect their response.[11] Ensure that the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.5%).
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability

You observe a significant decrease in cell viability at concentrations where you expect a specific pharmacological effect without toxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound-Mediated Cytotoxicity While preclinical and early clinical data suggest a good safety profile for this compound, cell-line specific toxicity is possible.[2][6][7] Perform a dose-response curve to determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
Assay Artifacts Some assay reagents can be affected by the chemical properties of the compound. For example, autofluorescence of the compound can interfere with fluorescence-based viability assays.[12] Run a control with the compound in cell-free media to check for interference.
Sub-optimal Cell Culture Conditions Stressed cells due to factors like nutrient depletion, pH changes, or contamination can be more susceptible to drug-induced toxicity.[11] Ensure optimal cell culture conditions and regularly check for contamination.
Issue 3: Altered Cell Morphology or Differentiation into an Unexpected Lineage

Your cells treated with this compound exhibit unusual morphological changes or markers of a different cell lineage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
PPARγ's Role in Other Differentiation Pathways PPARγ is a master regulator of adipogenesis but is also involved in the differentiation of other cell types, such as macrophages.[9] The observed phenotype could be a genuine biological effect of PPARγ modulation in your specific cell model.
Mesenchymal Stem Cell (MSC) Plasticity If you are working with MSCs or other progenitor cells, PPARγ activation can influence their lineage commitment.[10] It's possible that in your specific culture conditions, this compound is tipping the balance towards a different differentiation pathway.
Cell Line Misidentification or Contamination Ensure the identity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.[13]

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, Western blotting).

Protocol 2: Oil Red O Staining for Adipocyte Differentiation
  • Induction of Differentiation: Culture pre-adipocytes to confluence and then treat with a differentiation-inducing cocktail containing this compound or a positive control (e.g., rosiglitazone).

  • Fixation: After the differentiation period (typically 7-14 days), wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the wells to dry completely. Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.

  • Washing and Visualization: Remove the staining solution and wash with water until the excess stain is removed. Visualize the lipid droplets under a microscope.

  • Quantification (Optional): Elute the stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Visualizations

AMG131_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to Pocket Corepressors Co-repressors PPARg_RXR->Corepressors Releases Coactivators Co-activators PPARg_RXR->Coactivators Recruits (Selectively) PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds Target_Genes Target Gene Expression PPRE->Target_Genes Regulates

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (Adherent Cells) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24-72h) treatment->incubation phenotype_assessment Phenotypic Assessment incubation->phenotype_assessment expected Expected Phenotype phenotype_assessment->expected Yes unexpected Unexpected Phenotype phenotype_assessment->unexpected No end End expected->end troubleshoot Troubleshooting Guide unexpected->troubleshoot troubleshoot->treatment

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic unexpected_phenotype Unexpected Phenotype Observed check_controls Check Controls (Vehicle, Positive/Negative) unexpected_phenotype->check_controls check_conditions Review Experimental Conditions check_controls->check_conditions check_reagents Verify Reagent Quality & Concentration check_conditions->check_reagents biological_effect Potential Biological Effect check_reagents->biological_effect If all checks pass artifact Experimental Artifact check_reagents->artifact If issues found confirm_result Confirm with Orthogonal Assay biological_effect->confirm_result revise_protocol Revise Protocol artifact->revise_protocol

References

How to control for AMG131 vehicle effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMG131 in in vivo experiments. The following information is intended to help control for potential vehicle effects and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as INT131, is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM).[1][2] It is a non-thiazolidinedione (TZD) compound designed to improve insulin (B600854) sensitivity and glucose metabolism.[3][4] Unlike full PPARγ agonists, this compound is designed to retain the therapeutic benefits of PPARγ activation while minimizing side effects such as fluid retention and weight gain.[1][4]

Q2: What is a vehicle control and why is it critical in my this compound in vivo study?

A2: A vehicle control group is administered the same formulation (the vehicle) used to deliver the test compound (this compound), but without the active drug.[5] This is a critical experimental control because the vehicle itself can have biological effects. By comparing the vehicle-treated group to the this compound-treated group, researchers can confidently attribute any observed effects to the drug itself, rather than the delivery formulation.

Q3: What is a common vehicle used for preclinical oral administration of this compound?

A3: Published preclinical studies have used a 1% methylcellulose (B11928114) (MC) suspension to administer this compound (INT131) to mice via oral gavage.[6] Methylcellulose is a common vehicle for poorly water-soluble compounds in oral toxicity and efficacy studies.

Q4: What are the key principles for designing an in vivo study with this compound to control for vehicle effects?

A4: To ensure the scientific rigor of your study, you should incorporate the following:

  • Appropriate Control Groups: Your study must include a vehicle control group that receives the vehicle alone.[5]

  • Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.

  • Blinding: Whenever possible, investigators assessing the outcomes should be unaware of the treatment group assignments to prevent observer bias.

  • Power Analysis: Determine the appropriate number of animals per group to ensure your study is adequately powered to detect statistically significant differences.

Troubleshooting Guide: Vehicle-Related Effects

This guide addresses specific issues that may arise during your in vivo experiments with this compound and its vehicle.

Issue 1: I'm observing unexpected changes in my vehicle control group (e.g., altered body weight, inflammation, or changes in glucose metabolism).

  • Possible Cause: The vehicle itself may be exerting a biological effect. While 1% methylcellulose is generally considered inert, the specific source, preparation method, or contaminants could be a factor. High doses of other vehicles, such as those containing polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO), are known to have potential side effects.

  • Troubleshooting Steps:

    • Confirm Vehicle Preparation: Ensure the vehicle is prepared consistently and according to your standard operating procedure. Check for any potential for contamination.

    • Literature Review: Research the known effects of your specific vehicle formulation at the dose and administration route you are using.

    • Pilot Study: Conduct a small-scale pilot study with just the vehicle and a naive (untreated) control group to isolate and characterize the vehicle's effects.

    • Consider an Alternative Vehicle: If the vehicle is causing significant effects, you may need to explore alternative formulations. A table of common oral vehicles is provided below.

Issue 2: The therapeutic effect of this compound is less than expected or highly variable.

  • Possible Cause: The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability. For suspensions like methylcellulose, inconsistent dosing due to settling of the compound can also lead to variability.

  • Troubleshooting Steps:

    • Ensure Homogeneity of Suspension: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose.

    • Formulation Analysis: Analyze the stability and homogeneity of your this compound formulation.

    • Pharmacokinetic (PK) Study: Conduct a PK study to determine the absorption and exposure of this compound in your model when administered in your chosen vehicle.

    • Evaluate Alternative Vehicles: Test different vehicle formulations that may improve the solubility and bioavailability of this compound.

Data Presentation: Common Oral Vehicles for Preclinical Studies

The selection of an appropriate vehicle is critical for the successful in vivo evaluation of poorly soluble compounds like this compound.

Vehicle TypeComponentsCommon ConcentrationAdvantagesPotential Considerations
Aqueous Suspension Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water0.5% - 1% w/vGenerally well-tolerated; easy to prepare.Can have high viscosity; requires consistent mixing to ensure dose uniformity.
Aqueous Solution Cyclodextrins (e.g., HP-β-CD) in water20% - 40% w/vCan significantly increase the solubility of compounds.Potential for renal toxicity at high doses.
Co-solvent Solution Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), EthanolVariesCan dissolve highly insoluble compounds.Can have intrinsic biological effects or toxicity, especially at high concentrations.
Lipid-Based Formulation Corn oil, sesame oil, or other triglyceridesN/ACan enhance absorption of lipophilic compounds.May influence metabolic parameters; can be difficult to administer consistently.
Surfactant Dispersion Tween 80 or other non-ionic surfactants in water0.1% - 5% v/vCan improve wetting and dispersion of the compound.May cause gastrointestinal irritation or other side effects.

Experimental Protocols

Protocol 1: Preparation of 1% Methylcellulose Vehicle

  • Materials: Methylcellulose (viscosity of ~400 cP), sterile water for injection.

  • Procedure:

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is thoroughly wetted.

    • Remove from heat and add the remaining two-thirds of the water as cold sterile water.

    • Continue to stir the solution until it is clear and uniform.

    • Store at 2-8°C. The solution will become more viscous as it cools.

    • Before use, allow the solution to come to room temperature and stir thoroughly.

Protocol 2: Experimental Design for Controlling Vehicle Effects

  • Animal Model: Select the appropriate animal model for your study (e.g., C57BL/6J mice for diet-induced obesity models).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Randomization: Randomly assign animals to the following groups (n=8-12 per group, determined by power analysis):

    • Group 1: Naive Control (no treatment)

    • Group 2: Vehicle Control (e.g., 1% Methylcellulose)

    • Group 3: this compound in Vehicle

    • Group 4: Positive Control (e.g., another PPARγ agonist like Pioglitazone) in Vehicle

  • Administration: Administer the designated treatments (e.g., daily oral gavage) for the duration of the study. Ensure the volume of administration is consistent across all groups.

  • Monitoring: Monitor animal health, body weight, and other relevant parameters throughout the study.

  • Outcome Assessment: At the end of the study, collect tissues and plasma for analysis of relevant endpoints (e.g., glucose tolerance, gene expression, histology). All assessments should be performed by an investigator blinded to the treatment groups.

  • Statistical Analysis: Compare the this compound-treated group to the vehicle control group to determine the specific effects of the drug. Compare the vehicle control group to the naive control group to assess any effects of the vehicle itself.

Visualizations

This compound Mechanism of Action via PPARγ Signaling

PPAR_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR PPARγ/RXR Heterodimer This compound->PPARg_RXR Binds & Activates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Improved Insulin Sensitivity Glucose Homeostasis Target_Genes->Biological_Effects Leads to

Caption: this compound binds to and modulates the PPARγ/RXR heterodimer.

Experimental Workflow for Vehicle Effect Control

Experimental_Workflow Workflow for In Vivo Studies cluster_setup Study Setup cluster_groups Treatment Groups cluster_execution Study Execution cluster_analysis Data Analysis Acclimatize Acclimatize Animals Randomize Randomize into Groups Acclimatize->Randomize Naive Naive Randomize->Naive Vehicle Vehicle Control Randomize->Vehicle This compound This compound + Vehicle Randomize->this compound Positive Positive Control Randomize->Positive Administer Administer Treatments (Blinded) Vehicle->Administer This compound->Administer Monitor Monitor Animals Administer->Monitor Collect Collect Samples Monitor->Collect Analysis Statistical Analysis Collect->Analysis Compare1 This compound vs. Vehicle (Drug Effect) Analysis->Compare1 Compare2 Vehicle vs. Naive (Vehicle Effect) Analysis->Compare2

References

Validation & Comparative

A Comparative Guide to AMG131 and Rosiglitazone: Efficacy and Safety in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, AMG131 (also known as INT131), and the full PPARγ agonist, rosiglitazone (B1679542). The following sections objectively evaluate their comparative efficacy and safety, supported by available preclinical and clinical data.

Mechanism of Action: A Tale of Two PPARγ Ligands

Both this compound and rosiglitazone exert their therapeutic effects by targeting PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] However, their interaction with PPARγ and the subsequent downstream signaling differ significantly, leading to distinct pharmacological profiles.

Rosiglitazone , a member of the thiazolidinedione (TZD) class, is a full agonist of PPARγ.[1][3] Upon binding, it robustly activates the receptor, leading to the transcription of a broad range of target genes involved in glucose and lipid metabolism. This comprehensive activation contributes to its potent insulin-sensitizing effects but is also associated with a wider array of side effects.[4]

This compound , on the other hand, is a selective PPARγ modulator (SPPARM) .[5][6] It binds to PPARγ with high affinity, approximately 20-fold higher than rosiglitazone, but interacts with the receptor at distinct points.[5] This selective interaction is designed to elicit a more targeted transcriptional response, aiming to retain the beneficial insulin-sensitizing effects while minimizing the adverse effects associated with full PPARγ agonism.[7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action of rosiglitazone and this compound on the PPARγ signaling pathway.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_effects Downstream Effects Rosiglitazone Rosiglitazone (Full Agonist) PPARg PPARγ Rosiglitazone->PPARg Binds and fully activates RXR RXR PPARg->RXR Forms heterodimer Coactivators Coactivators (Broad Recruitment) PPARg->Coactivators Recruits PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to DNA Gene_Expression Broad Gene Expression PPRE->Gene_Expression Coactivators->PPRE Initiates broad transcription Insulin_Sensitization ↑ Insulin Sensitization Adipogenesis ↑ Adipogenesis Fluid_Retention ↑ Fluid Retention Gene_Expression->Insulin_Sensitization Gene_Expression->Adipogenesis Gene_Expression->Fluid_Retention

Caption: Rosiglitazone Signaling Pathway.

cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_effects Downstream Effects This compound This compound (SPPARM) PPARg PPARγ This compound->PPARg Binds and selectively modulates RXR RXR PPARg->RXR Forms heterodimer Coactivators_Selective Coactivators (Selective Recruitment) PPARg->Coactivators_Selective Recruits PPRE PPRE (PPARγ Response Element) RXR->PPRE Binds to DNA Gene_Expression_Selective Selective Gene Expression PPRE->Gene_Expression_Selective Coactivators_Selective->PPRE Initiates selective transcription Insulin_Sensitization_AMG ↑ Insulin Sensitization Adipogenesis_AMG Minimal Adipogenesis Fluid_Retention_AMG Reduced Fluid Retention Gene_Expression_Selective->Insulin_Sensitization_AMG Gene_Expression_Selective->Adipogenesis_AMG Gene_Expression_Selective->Fluid_Retention_AMG

Caption: this compound Signaling Pathway.

Comparative Efficacy Data

Preclinical Data in Zucker Fatty Rats

A key preclinical study in Zucker fatty rats, a model for type 2 diabetes, provided a direct comparison of this compound and rosiglitazone. The results demonstrated that this compound was more potent than rosiglitazone in reducing serum glucose, insulin, and triglycerides.[7]

ParameterTreatment GroupDoseMean Change from Baseline
Serum Glucose This compound10 mg/kg/day↓ Greater than Rosiglitazone
Rosiglitazone10 mg/kg/day↓ Significant Reduction
Serum Insulin This compound10 mg/kg/day↓ Greater than Rosiglitazone
Rosiglitazone10 mg/kg/day↓ Significant Reduction
Triglycerides This compound10 mg/kg/day↓ Greater than Rosiglitazone
Rosiglitazone10 mg/kg/day↓ Significant Reduction
Adiponectin This compound10 mg/kg/day↑ Equal or Greater than Rosiglitazone
Rosiglitazone10 mg/kg/day↑ Significant Increase

Table 1: Comparative Efficacy of this compound and Rosiglitazone in Zucker Fatty Rats after 14 days of treatment.[7]

Clinical Efficacy in Type 2 Diabetes

A 4-week, Phase 2a clinical trial evaluated the efficacy of this compound in patients with type 2 diabetes. While this study did not include a direct rosiglitazone arm, it compared the observed effects of this compound to a meta-analysis model of the expected response to a maximal dose of rosiglitazone (8 mg).[9][10]

ParameterTreatment GroupDoseMean Change in Fasting Plasma Glucose (FPG) from Baseline
Fasting Plasma Glucose This compound1 mg-22 mg/dL
This compound10 mg-46 mg/dL
Rosiglitazone (modeled)8 mgComparable to 1 mg this compound

Table 2: Change in Fasting Plasma Glucose in a Phase 2a Trial of this compound compared to a modeled Rosiglitazone response.[9][10]

Furthermore, a 24-week Phase 2b study of INT131 included a pioglitazone (B448) (another TZD) comparator arm. The 2 mg dose of INT131 demonstrated near-maximal efficacy in reducing HbA1c, which was not statistically different from the efficacy of 45 mg pioglitazone.[11][12][13]

Comparative Safety Data

Preclinical Safety in Zucker Fatty Rats

The same preclinical study in Zucker fatty rats also assessed key safety parameters associated with TZD therapy. At a supratherapeutic dose of 80 mg/kg/day for 14 days, rosiglitazone treatment led to a significant decrease in hematocrit (an indicator of increased plasma volume), and increases in heart and lung weight. In contrast, this compound did not produce these adverse effects at the same dose.[7]

ParameterRosiglitazone (80 mg/kg/day)This compound (80 mg/kg/day)
Hematocrit ↓ Significant DecreaseNo Significant Change
Heart Weight ↑ Significant IncreaseNo Significant Change
Lung Weight ↑ Significant IncreaseNo Significant Change

Table 3: Comparative Safety of Rosiglitazone and this compound in Zucker Fatty Rats.[7]

Clinical Safety Profile

This compound: In the Phase 2a clinical trial, this compound was well-tolerated. Notably, the 1 mg dose, which showed comparable glucose-lowering to modeled maximal-dose rosiglitazone, did not result in fluid retention or weight gain.[9][10] The subsequent Phase 2b study, which used pioglitazone as a comparator, showed that the 1 mg dose of INT131 had less edema, weight gain, and hemodilution than 45 mg of pioglitazone.[11][12]

Rosiglitazone: The cardiovascular safety of rosiglitazone has been a subject of significant scrutiny. The Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial was a large-scale study designed to assess its cardiovascular risk. While the primary endpoint of cardiovascular hospitalization or death was not significantly different from the control group, the trial did show a significantly higher incidence of heart failure in the rosiglitazone arm.[14][15][16]

Adverse EventRosiglitazone GroupControl GroupHazard Ratio (95% CI)
Heart Failure 2.7%1.3%2.10 (1.35 - 3.27)
Bone Fractures 10.1%5.9%-

Table 4: Key Safety Findings from the RECORD Trial for Rosiglitazone.[14]

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary. However, the following outlines the general methodologies for key experiments.

Oral Glucose Tolerance Test (OGTT) in Animal Models

The OGTT is a standard procedure to assess glucose metabolism.[17][18][19]

Fasting Overnight Fasting (12-16 hours) Baseline_Blood Baseline Blood Sample (t=0 min) Fasting->Baseline_Blood Glucose_Admin Oral Glucose Gavage (e.g., 2 g/kg) Baseline_Blood->Glucose_Admin Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Analysis Blood Glucose Measurement Blood_Sampling->Glucose_Analysis AUC_Calc Area Under the Curve (AUC) Calculation Glucose_Analysis->AUC_Calc

Caption: Oral Glucose Tolerance Test Workflow.
  • Animal Preparation: Zucker fatty rats are fasted overnight (typically 12-16 hours) with free access to water.[18]

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[17]

  • Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Adiponectin Enzyme-Linked Immunosorbent Assay (ELISA)

Adiponectin levels in serum or plasma are quantified using a sandwich ELISA.[20][21][22][23]

Coat_Plate Coat Microplate with Anti-Adiponectin Antibody Add_Sample Add Standards, Controls, and Diluted Samples Coat_Plate->Add_Sample Incubate_1 Incubate and Wash Add_Sample->Incubate_1 Add_Detection_Ab Add Biotinylated Anti-Adiponectin Antibody Incubate_1->Add_Detection_Ab Incubate_2 Incubate and Wash Add_Detection_Ab->Incubate_2 Add_Enzyme Add Streptavidin-HRP Incubate_2->Add_Enzyme Incubate_3 Incubate and Wash Add_Enzyme->Incubate_3 Add_Substrate Add TMB Substrate Incubate_3->Add_Substrate Develop_Color Color Development Add_Substrate->Develop_Color Stop_Reaction Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Conc Calculate Adiponectin Concentration Read_Absorbance->Calculate_Conc

Caption: Adiponectin ELISA Workflow.
  • Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human adiponectin.

  • Sample and Standard Addition: Standards, controls, and diluted patient serum or plasma samples are added to the wells.

  • Incubation: The plate is incubated to allow adiponectin to bind to the immobilized antibody.

  • Addition of Detection Antibody: A biotinylated anti-human adiponectin antibody is added, which binds to the captured adiponectin.

  • Enzyme Conjugate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of adiponectin is determined by comparison to a standard curve.

Conclusion

The available evidence suggests that this compound, a selective PPARγ modulator, offers a promising therapeutic profile compared to the full PPARγ agonist, rosiglitazone. Preclinical data indicates that this compound may have superior or comparable glycemic efficacy with a significantly improved safety profile, particularly concerning fluid retention and adverse cardiac effects.[7] Early-phase clinical trials support these findings, demonstrating potent glucose-lowering effects of this compound with fewer of the side effects commonly associated with TZDs.[9][10]

Rosiglitazone, while an effective insulin sensitizer, has a well-documented risk of significant side effects, most notably an increased risk of heart failure.[14][16] The development of SPPARMs like this compound represents a targeted approach to harness the therapeutic benefits of PPARγ activation while mitigating the risks associated with full agonism. Further large-scale, head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of this compound versus rosiglitazone and other antidiabetic agents.

References

A Head-to-Head Comparison of AMG131 and Pioglitazone on Gene Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AMG131 (also known as INT131), a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM), and pioglitazone (B448), a thiazolidinedione (TZD) full agonist of PPARγ. The focus is on their differential impact on gene activation, supported by available experimental data.

Introduction

Both this compound and pioglitazone target PPARγ, a nuclear receptor pivotal in the regulation of glucose and lipid metabolism.[1][2] Pioglitazone, a well-established therapy for type 2 diabetes, acts as a full agonist, robustly activating PPARγ.[1] This broad activation, while effective in improving insulin (B600854) sensitivity, is associated with undesirable side effects such as weight gain and fluid retention.[3] this compound, a non-TZD compound, was developed to selectively modulate PPARγ activity, aiming to retain the therapeutic benefits of full agonists while minimizing adverse effects.[3][4][5] this compound binds to PPARγ with approximately 20-fold higher affinity than pioglitazone.[4]

Comparative Data on Gene Activation

While a direct, comprehensive head-to-head study on the global gene activation profiles of this compound and pioglitazone is not yet published, data from various studies allow for a comparative analysis of their effects on key PPARγ target genes.

Gene CategoryTarget GeneEffect of PioglitazoneEffect of this compound (INT131)Reference
Adipogenesis & Lipid Storage AdiponectinIncreased expressionIncreased expression[3][6]
Adipogenic Genes (e.g., aP2, CD36, LPL, C/EBPα, FASN)UpregulationMinimal stimulation/Partial activation[5][7]
Glucose Metabolism GLUT4UpregulationUpregulation[7]
PEPCK-CIncreased expression (P < 0.01)Data not available[8][9]
Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)ReductionPotential for mitigation[10]
Reporter Gene Assay PPARγ full agonist reporter geneFull activation~10% of maximal expression compared to full agonists[3]

Clinical Efficacy and Side Effect Profile

A 24-week randomized, double-blind, placebo- and active-controlled clinical trial directly compared the efficacy and side effects of INT131 (this compound) and pioglitazone in patients with type 2 diabetes.[11]

ParameterPlaceboINT131 (1 mg)INT131 (2 mg)Pioglitazone (45 mg)
Change in HbA1c (%) --0.8 ± 0.12 (P < 0.001 vs. placebo)-1.1 ± 0.12-0.9 ± 0.12
Lower-extremity Pitting Edema -Less than pioglitazone-More than INT131 (1 mg)
Weight Gain -Less than pioglitazone-More than INT131 (1 mg)
Hemodilution -Less than pioglitazone-More than INT131 (1 mg)

Data presented as mean ± standard error.[11]

Experimental Protocols

Real-Time RT-PCR for Gene Expression Analysis

This method was utilized to quantify the effect of pioglitazone on the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat from type 2 diabetic patients.[8][9]

  • Patient Cohort: Forty-eight volunteers with type 2 diabetes were randomized into two groups: placebo or 30 mg/day pioglitazone for 12 weeks.[8][9]

  • Sample Collection: Subcutaneous fat biopsies were obtained.[8][9]

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the fat samples, and complementary DNA (cDNA) was synthesized using reverse transcriptase.

  • Real-Time PCR: The expression levels of target genes were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[8][9] The target genes included those involved in glycerol-3-phosphate synthesis (PEPCK-C, GPDH), fatty acid availability (LPL, ACS), and other metabolic regulators.[8][9]

  • Data Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change in expression in the pioglitazone-treated group was compared to the placebo group. Statistical significance was determined using appropriate tests.

In Vitro Coactivator Recruitment Assay

This assay was used to demonstrate the differential recruitment of coactivators to PPARγ by this compound compared to the full agonist rosiglitazone.[6]

  • Assay Principle: This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide (e.g., from DRIP-205) in the presence of a ligand.

  • Reagents: Recombinant PPARγ LBD, a fluorescently labeled coactivator peptide, and the test compounds (this compound, rosiglitazone).

  • Procedure: The PPARγ LBD and the coactivator peptide are incubated with varying concentrations of the test compounds. The recruitment of the coactivator to the LBD is measured, often using techniques like Fluorescence Resonance Energy Transfer (FRET).

  • Data Analysis: The EC50 (concentration for 50% of maximal effect) for coactivator recruitment is calculated. For this compound, its ability to displace coactivator recruited by a full agonist was also measured to determine its partial agonist/antagonist properties.[6]

Visualizing the Mechanisms

Signaling Pathway of PPARγ Activation

Caption: Differential PPARγ signaling by a full agonist (Pioglitazone) vs. a SPPARM (this compound).

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow start Start: In Vitro or In Vivo Model treatment Treatment Groups: 1. Vehicle Control 2. Pioglitazone 3. This compound start->treatment sample_collection Sample Collection (e.g., Adipocytes, Liver Tissue) treatment->sample_collection rna_extraction Total RNA Extraction sample_collection->rna_extraction quality_control RNA Quality & Quantity Assessment rna_extraction->quality_control gene_expression Gene Expression Profiling (e.g., qPCR, Microarray, RNA-seq) quality_control->gene_expression data_analysis Bioinformatic & Statistical Analysis gene_expression->data_analysis results Identification of Differentially Expressed Genes data_analysis->results end End: Comparative Analysis results->end

Caption: A generalized workflow for comparing the effects of this compound and pioglitazone on gene expression.

Conclusion

The available evidence indicates that this compound and pioglitazone, while both targeting PPARγ, exhibit distinct pharmacological profiles. Pioglitazone acts as a full agonist, leading to broad activation of PPARγ target genes.[1] In contrast, this compound functions as a selective modulator, demonstrating a different pattern of co-regulator recruitment and a more nuanced gene activation profile, with partial agonism on genes related to adipogenesis.[5][12] This selective modulation appears to translate into a clinical profile where this compound can achieve comparable glycemic control to pioglitazone but with a more favorable side-effect profile, particularly concerning weight gain and fluid retention.[11] Further head-to-head genomic and transcriptomic studies would be invaluable to fully elucidate the molecular basis for these differential effects and to guide the development of next-generation insulin sensitizers.

References

AMG131: A New Generation SPPARM with a Favorable Side Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

AMG131 (also known as INT131) is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM) that has demonstrated a promising safety profile compared to full PPARγ agonists like rosiglitazone (B1679542) and pioglitazone. This guide provides a comprehensive comparison of this compound's side effect profile with supporting preclinical and clinical data, detailed experimental protocols, and a visualization of its distinct mechanism of action.

Reduced Side Effect Profile: Preclinical and Clinical Evidence

Preclinical and early clinical studies have shown that this compound maintains potent insulin-sensitizing and glucose-lowering effects while minimizing the adverse effects commonly associated with full PPARγ agonists, such as fluid retention, weight gain, and bone loss.

Preclinical Data: Mitigated Fluid Retention and Weight Gain

Studies in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, demonstrated that this compound administration did not induce the markers of fluid retention and cardiac hypertrophy observed with rosiglitazone.[1]

ParameterVehicleRosiglitazone (80 mg/kg/day)This compound (INT131) (80 mg/kg/day)
Hematocrit (%)45.338.944.8
Heart Weight (g)1.251.451.27
Lung Weight (g)0.851.050.87
p < 0.05 compared to vehicle. Data adapted from preclinical studies in Zucker diabetic fatty rats.[1]
Preclinical Data: Preservation of Bone Mineral Density

In a study using diet-induced obese (DIO) mice, this compound was shown to improve insulin (B600854) signaling and, notably, to increase bone mineral density (BMD), in contrast to the bone loss often associated with TZDs.[2][3]

Treatment GroupChange in Bone Mineral Density (BMD)
VehicleBaseline
This compound (INT131)Significant Increase
PioglitazoneNot statistically significant change
Data adapted from studies in diet-induced obese mice.[2][3]
Clinical Data: Favorable Profile in Early Phase Trials

A 4-week, randomized, double-blind, placebo-controlled Phase 2a study (NCT00952445) in patients with type 2 diabetes showed that this compound (INT131) was well-tolerated. The 1mg dose demonstrated a reduction in fasting plasma glucose comparable to the modeled effect of 8mg of rosiglitazone, without evidence of fluid retention or weight gain.

Mechanism of Action: Differential Co-regulator Recruitment

The improved side effect profile of this compound is attributed to its unique interaction with the PPARγ receptor. Unlike full agonists, which stabilize the receptor in a conformation that recruits a broad range of co-activators, this compound induces a distinct conformational change. This leads to the selective recruitment of a different profile of co-regulators (co-activators and co-repressors), resulting in a more targeted gene expression pattern that separates the desired anti-diabetic effects from the undesirable side effects.[1][4] For instance, this compound shows significantly less recruitment of the co-activator DRIP205 compared to full agonists.[4]

cluster_full_agonist Full Agonist (e.g., Rosiglitazone) Pathway cluster_spparm SPPARM (this compound) Pathway rosiglitazone Rosiglitazone ppar_gamma_rosi PPARγ Receptor rosiglitazone->ppar_gamma_rosi Binds rxr_rosi RXR ppar_gamma_rosi->rxr_rosi Heterodimerizes ppre_rosi PPRE rxr_rosi->ppre_rosi Binds coactivators_rosi Broad Co-activator Recruitment (e.g., DRIP205, SRC1, p300) ppre_rosi->coactivators_rosi Recruits target_genes_rosi Target Gene Transcription coactivators_rosi->target_genes_rosi Activates therapeutic_effects_rosi Therapeutic Effects (Insulin Sensitization) target_genes_rosi->therapeutic_effects_rosi side_effects_rosi Side Effects (Fluid Retention, Weight Gain, Bone Loss) target_genes_rosi->side_effects_rosi This compound This compound ppar_gamma_amg PPARγ Receptor This compound->ppar_gamma_amg Binds rxr_amg RXR ppar_gamma_amg->rxr_amg Heterodimerizes ppre_amg PPRE rxr_amg->ppre_amg Binds selective_coregulators_amg Selective Co-regulator Recruitment (Differential pattern, less DRIP205) ppre_amg->selective_coregulators_amg Recruits target_genes_amg Target Gene Transcription selective_coregulators_amg->target_genes_amg Modulates therapeutic_effects_amg Therapeutic Effects (Insulin Sensitization) target_genes_amg->therapeutic_effects_amg reduced_side_effects_amg Reduced Side Effects target_genes_amg->reduced_side_effects_amg

Caption: this compound's differential co-regulator recruitment pathway.

Experimental Protocols

Preclinical Evaluation of Side Effects in Zucker Diabetic Fatty (ZDF) Rats

Objective: To compare the effects of this compound and a full PPARγ agonist (rosiglitazone) on markers of fluid retention and cardiac hypertrophy in a rodent model of type 2 diabetes.

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

Experimental Groups:

  • Vehicle control

  • Rosiglitazone (e.g., 80 mg/kg/day, oral gavage)

  • This compound (e.g., 80 mg/kg/day, oral gavage)

Procedure:

  • Animals are dosed daily for a specified period (e.g., 14 days).

  • Body weight is monitored regularly.

  • At the end of the treatment period, blood samples are collected for hematocrit measurement as an indicator of plasma volume.

  • Animals are euthanized, and heart and lungs are excised and weighed. Organ weights are normalized to body weight.

Endpoints:

  • Change in hematocrit levels.

  • Heart weight to body weight ratio.

  • Lung weight to body weight ratio.

Preclinical Evaluation of Bone Mineral Density in Diet-Induced Obese (DIO) Mice

Objective: To assess the impact of this compound on bone mineral density in a mouse model of obesity and insulin resistance.

Animal Model: Male C57BL/6J mice on a high-fat diet.

Experimental Groups:

  • Vehicle control

  • This compound

  • Full PPARγ agonist (e.g., pioglitazone)

Procedure:

  • Mice are fed a high-fat diet to induce obesity and insulin resistance.

  • Following the induction period, mice are treated with the respective compounds for a defined duration.

  • Bone mineral density (BMD) of the femur and/or other relevant bones is measured using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (μCT).

Endpoint:

  • Change in bone mineral density from baseline.

In Vitro Co-regulator Recruitment Assay

Objective: To quantify the differential recruitment of PPARγ co-regulators by this compound compared to a full agonist.

Methodology: Fluorescence Resonance Energy Transfer (FRET)-based assay.

Procedure:

  • Purified, tagged PPARγ ligand-binding domain (LBD) is incubated with a fluorescently labeled co-regulator peptide (e.g., DRIP205).

  • Increasing concentrations of the test compound (this compound or a full agonist) are added.

  • The FRET signal, which is proportional to the interaction between the LBD and the co-regulator peptide, is measured.

Endpoint:

  • EC50 and maximal efficacy for the recruitment of specific co-regulator peptides.

start Start animal_model Select Animal Model (e.g., ZDF Rat or DIO Mouse) start->animal_model grouping Randomize into Treatment Groups animal_model->grouping dosing Administer Compound (Vehicle, this compound, Comparator) grouping->dosing monitoring Monitor Physiological Parameters (e.g., Body Weight, Glucose) dosing->monitoring endpoint_measurement Measure Primary Endpoints (e.g., Hematocrit, BMD) monitoring->endpoint_measurement data_analysis Analyze and Compare Data endpoint_measurement->data_analysis conclusion Draw Conclusions on Side Effect Profile data_analysis->conclusion

Caption: General workflow for preclinical evaluation of this compound.

References

Cross-Species Pharmacodynamic Comparison of AMG131: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the selective PPARγ modulator, AMG131 (INT131), across preclinical and clinical models, supported by experimental data.

This guide provides a comparative overview of the pharmacodynamics of this compound, a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, in preclinical rodent models and in humans with type 2 diabetes mellitus (T2DM). The data presented highlights the drug's efficacy in improving glycemic control and its favorable safety profile concerning side effects commonly associated with full PPARγ agonists.

Mechanism of Action: Selective PPARγ Modulation

This compound is a non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM).[1][2] It binds to the PPARγ ligand-binding pocket with high affinity (Ki of ~10 nM), approximately 20-fold higher than rosiglitazone (B1679542) or pioglitazone.[3] Unlike full agonists, this compound's interaction with PPARγ leads to a unique conformational change in the receptor. This results in a distinct pattern of cofactor recruitment, specifically facilitating the recruitment of the coactivator DRIP-205 to about 25% of the level observed with rosiglitazone (EC50 = 0.004 µM).[4] This selective modulation of PPARγ activity is believed to be the basis for its distinct pharmacological profile, separating the desired anti-diabetic effects from the adverse effects associated with full agonists.[1][5]

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of molecular events that ultimately regulate the transcription of target genes involved in glucose and lipid metabolism. The simplified signaling pathway is illustrated below.

PPARg_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg PPARγ This compound->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with Coactivators Coactivators (e.g., DRIP-205) RXR->Coactivators Recruits PPRE PPRE (PPAR Response Element) Coactivators->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Improved Insulin (B600854) Sensitivity Glucose & Lipid Homeostasis TargetGenes->MetabolicEffects

Caption: Simplified signaling pathway of this compound.

Cross-Species Pharmacodynamic Comparison

This compound has demonstrated significant pharmacodynamic effects in both preclinical animal models and human clinical trials, showing a consistent profile of glycemic control and an improved safety margin compared to traditional TZDs.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacodynamic findings for this compound in Zucker fatty rats (a model of obesity and T2DM) and in human patients with T2DM.

Table 1: Glycemic Control

ParameterSpeciesThis compound DoseObservationReference
Fasting Plasma Glucose (FPG) Human (T2DM)1 mg/day (4 weeks)-22 mg/dL change from baseline (p=0.0056)
Human (T2DM)10 mg/day (4 weeks)-46 mg/dL change from baseline (p<0.0001)
Rat (Zucker fatty)Not specifiedMore potent than rosiglitazone in reducing serum glucose[1]
HbA1c Human (T2DM)1 mg/day (24 weeks)-0.8% change from baseline (p < 0.001 vs. placebo)[6]
Human (T2DM)2 mg/day (24 weeks)-1.1% change from baseline[6]
Insulin Levels Rat (Zucker fatty)Not specifiedReduction in serum insulin[1]
Human (T2DM)1 mg & 10 mg/day (4 weeks)Significant improvements in insulin resistance[7]

Table 2: Biomarkers and Safety Parameters

ParameterSpeciesThis compound DoseObservationReference
Adiponectin Rat (normal & diabetic)Not specifiedIncreased levels
Human (T2DM)1 mg & 10 mg/day (4 weeks)Increased levels[1][7]
Weight Gain Rat (Zucker fatty)80 mg/kg/day (14 days)No significant increase in heart or lung weight[1]
Human (T2DM)1 mg/day (4 weeks)No evidence of weight gain
Human (T2DM)1 mg/day (24 weeks)Less weight gain than 45 mg pioglitazone[6]
Fluid Retention (Edema) Rat (Zucker fatty)80 mg/kg/day (14 days)No significant increase in plasma volume[1]
Human (T2DM)1 mg/day (4 weeks)No evidence of fluid retention
Human (T2DM)1 mg/day (24 weeks)Less edema than 45 mg pioglitazone[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preclinical Study in Zucker Fatty Rats

Objective: To assess the in vivo efficacy and side-effect profile of this compound compared to a full agonist.

Experimental Workflow:

preclinical_workflow animal_model Zucker Fatty Rats (Model of T2DM) treatment Daily Oral Gavage (14 days) - Vehicle - this compound (80 mg/kg) - Rosiglitazone animal_model->treatment measurements Pharmacodynamic Measurements: - Serum Glucose & Insulin - Plasma Volume - Heart & Lung Weight treatment->measurements analysis Comparative Analysis measurements->analysis

Caption: Workflow for the preclinical evaluation of this compound.

Methodology:

  • Animal Model: Male Zucker (fa/fa) rats were used as a model of obesity and type 2 diabetes.

  • Treatment: Animals were administered this compound (at doses up to 80 mg/kg/day) or the full agonist rosiglitazone orally once daily for 14 days.[1] A vehicle control group was also included.

  • Oral Glucose Tolerance Test (OGTT): Following the treatment period, an OGTT was performed. After an overnight fast, a baseline blood sample was taken. A glucose solution (e.g., 2 g/kg body weight) was then administered orally. Blood samples were collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure blood glucose levels and assess glucose clearance.

  • Biomarker and Safety Assessment: At the end of the study, blood samples were collected to measure serum levels of insulin and adiponectin. Plasma volume was determined, and heart and lung weights were measured and normalized to body weight to assess for edema and cardiac hypertrophy.[1]

Human Phase 2a Clinical Trial

Objective: To evaluate the short-term efficacy and safety of this compound in patients with T2DM.[3]

Experimental Workflow:

clinical_workflow patient_pop Patients with T2DM (Not on pharmacotherapy) randomization Randomized, Double-Blind, Placebo-Controlled (4 weeks) patient_pop->randomization treatment_arms Treatment Arms: - Placebo - this compound (1 mg/day) - this compound (10 mg/day) randomization->treatment_arms endpoints Primary Efficacy Endpoint: Change in Fasting Plasma Glucose Secondary Endpoints: - Adiponectin Levels - Body Weight - Incidence of Edema treatment_arms->endpoints

Caption: Workflow for the Phase 2a clinical trial of this compound.

Methodology:

  • Study Design: A 4-week, randomized, double-blind, placebo-controlled, multi-center study was conducted.[3]

  • Patient Population: The study enrolled subjects with T2DM who were not currently receiving pharmacotherapy for their hyperglycemia. The baseline mean fasting plasma glucose for the study population was 171 ± 42 mg/dL.[3]

  • Treatment: Patients were randomized to receive a daily oral dose of either 1 mg of this compound besylate, 10 mg of this compound besylate, or a placebo for 4 weeks.[3]

  • Efficacy and Safety Assessments: The primary efficacy endpoint was the change in fasting plasma glucose (FPG) from baseline to week 4. Secondary endpoints included changes in adiponectin levels, body weight, and the incidence of adverse events, with a particular focus on fluid retention and edema.[7]

Conclusion

The cross-species pharmacodynamic data for this compound consistently demonstrates its potential as a potent insulin-sensitizing agent with a significantly improved safety profile compared to full PPARγ agonists. In both preclinical rat models and human clinical trials, this compound effectively improves glycemic control and increases the beneficial adipokine, adiponectin.[1][7] Crucially, these therapeutic effects are achieved with a reduced risk of the characteristic side effects of weight gain and fluid retention that are commonly associated with TZD therapies.[1][6] This selective modulation of PPARγ activity represents a promising therapeutic strategy for the treatment of type 2 diabetes.

References

Replicating the Adiponectin-Stimulating Effects of AMG131: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the mechanism and effect of the selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARM) AMG131 is crucial for developing novel therapeutics for type 2 diabetes. This compound (also known as INT131) was designed to improve glucose metabolism by stimulating adiponectin, while minimizing the side effects associated with full PPARγ agonists.[1][2][3] This guide provides a comparative analysis of this compound and its alternatives, along with detailed experimental protocols to replicate and measure its adiponectin-stimulating effects.

Mechanism of Action: SPPARMs vs. Full Agonists

The primary mechanism by which compounds like this compound increase adiponectin is through the activation of PPARγ, a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism.[2] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR-responsive elements (PPREs) in the promoter regions of target genes, including the gene for adiponectin (ADIPOQ), thereby increasing its transcription and secretion.

Unlike full agonists such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone (B448), this compound is a selective modulator.[1] It binds to PPARγ in a unique manner, leading to a distinct pattern of co-regulator protein recruitment.[2] This selective modulation results in partial activation of genes involved in adipogenesis, which is linked to side effects like weight gain, while still robustly activating genes that improve insulin (B600854) sensitivity, partly through the elevation of adiponectin.[1][2]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion This compound This compound (SPPARM) PPARg_inactive PPARγ This compound->PPARg_inactive Binds PPARg_active PPARγ PPARg_inactive->PPARg_active Translocates to Nucleus RXR_inactive RXR PPRE PPRE PPARg_active->PPRE Binds to RXR_active RXR RXR_active->PPRE AdipoQ Adiponectin Gene (ADIPOQ) PPRE->AdipoQ Activates Transcription mRNA mRNA AdipoQ->mRNA Adiponectin Adiponectin Protein mRNA->Adiponectin Translation Adiponectin_out Circulating Adiponectin

Diagram 1: PPARγ activation pathway for adiponectin synthesis.

Comparative Analysis of Adiponectin Stimulators

This compound's effects can be benchmarked against both full PPARγ agonists and compounds with alternative mechanisms, such as direct adiponectin receptor agonists.

CompoundClassMechanism of ActionAdiponectin EffectKey Side Effects / Distinctions
This compound (INT131) SPPARMSelective PPARγ agonist; distinct co-regulator recruitment.[2]Increases circulating adiponectin.[1]Designed to reduce TZD-associated side effects like fluid retention and weight gain.[2]
Rosiglitazone TZDFull PPARγ agonist.Potently increases adiponectin; ~2-fold increase in fructose-fed rats (3.4 to 7.0 µg/ml).[4][5]Associated with weight gain, fluid retention, and increased risk of heart failure.[6][7]
Pioglitazone TZDFull PPARγ agonist.Potently increases adiponectin; ~3-fold increase in diabetic patients (e.g., 7 to 21 µg/ml).[8][9]Associated with weight gain and fluid retention.[8]
AdipoRon AdipoR AgonistOrally-active agonist of adiponectin receptors (AdipoR1/AdipoR2).[10]Mimics downstream effects of adiponectin but does not increase its circulating levels.[10][11]Bypasses the need for adiponectin production; directly activates AMPK and PPARα pathways.[12]

Experimental Protocols

To replicate and quantify the adiponectin-stimulating effects of PPARγ modulators, a combination of in vitro and in vivo experiments is required.

Protocol 1: In Vitro PPARγ Co-activator Recruitment Assay

This assay determines if a test compound can induce the interaction between PPARγ and a specific co-activator peptide, a key step in its activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[13]

Objective: To measure the dose-dependent effect of a test compound on the recruitment of a co-activator (e.g., SRC1, PGC1α) to the PPARγ ligand-binding domain (LBD).

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled co-activator peptide.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound, rosiglitazone) in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup: Add the PPARγ-LBD/antibody solution to all wells of a low-volume 384-well plate.

  • Compound Addition: Add the diluted test compounds and controls (vehicle and a reference full agonist) to the appropriate wells.

  • Co-activator Addition: Add the fluorescein-labeled co-activator peptide to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Analysis: Calculate the emission ratio. Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

InVitro_Workflow A Prepare Reagents (PPARγ-LBD, Antibody, Co-activator Peptide) C Add PPARγ-LBD Mix to 384-well Plate A->C B Create Serial Dilution of Test Compound D Add Diluted Compound and Controls B->D C->D E Add Co-activator Peptide to All Wells D->E F Incubate at RT (1-2 hours) E->F G Read Plate on TR-FRET Reader F->G H Calculate EC₅₀ and Maximal Activation G->H

Diagram 2: Workflow for an in vitro co-activator recruitment assay.
Protocol 2: In Vivo Adiponectin Stimulation in Zucker Diabetic Fatty (ZDF) Rats

The ZDF rat is a well-established model of obesity and type 2 diabetes that is highly responsive to PPARγ agonists.[14][15][16]

Objective: To measure the change in circulating adiponectin levels in ZDF rats after chronic daily administration of a test compound.

Methodology:

  • Animal Acclimatization: Acclimatize male ZDF rats (age 6-8 weeks) for at least one week.[6] House them with ad libitum access to food (e.g., Purina 5008 diet) and water.[16]

  • Group Assignment: Randomly assign rats to treatment groups (e.g., Vehicle control, Rosiglitazone 5 mg/kg, Test Compound).

  • Baseline Sampling: Collect a baseline blood sample from the tail vein for initial adiponectin measurement.

  • Compound Administration: Administer the compound daily via oral gavage for a period of 14 to 28 days.[2][5]

  • Monitoring: Monitor body weight and blood glucose weekly.[17]

  • Final Sample Collection: At the end of the treatment period, collect a terminal blood sample via cardiac puncture under anesthesia.

  • Plasma Preparation: Process blood samples to collect plasma (e.g., centrifuge EDTA-treated blood) and store at -80°C until analysis.[18]

InVivo_Workflow A Acclimatize ZDF Rats (1 week) B Collect Baseline Blood Sample A->B C Administer Compound Daily via Oral Gavage (14-28 days) B->C D Monitor Body Weight and Blood Glucose C->D E Collect Terminal Blood Sample C->E F Prepare and Store Plasma at -80°C E->F G Quantify Adiponectin Levels via ELISA F->G

Diagram 3: Workflow for an in vivo adiponectin stimulation study.
Protocol 3: Quantification of Adiponectin by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying adiponectin levels in serum or plasma.[19][20]

Objective: To accurately measure the concentration of total adiponectin in rat plasma samples.

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[20] Rat plasma samples often require significant dilution (e.g., 1:1500 to 1:4000) in the provided assay diluent.[18][21]

  • Standard Curve: Add diluted standards to the appropriate wells of the antibody-precoated microplate to generate a standard curve.

  • Sample Addition: Add the diluted plasma samples and controls to their respective wells.

  • Incubation: Incubate the plate, typically for 2-2.5 hours at room temperature.[20]

  • Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Conjugate Addition: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30-45 minutes at room temperature.[20]

  • Substrate Reaction: Wash the plate and add the TMB substrate. Incubate for ~30 minutes in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm immediately.

  • Analysis: Calculate the adiponectin concentration in the samples by interpolating from the standard curve and correcting for the dilution factor.

Adiponectin's Downstream Therapeutic Signaling

Increasing circulating adiponectin is therapeutically relevant because it activates beneficial signaling pathways in key metabolic tissues like skeletal muscle and the liver. Adiponectin binds to its receptors, AdipoR1 and AdipoR2, initiating cascades that include the activation of AMP-activated protein kinase (AMPK) and PPARα.[22][23][24] This leads to increased fatty acid oxidation and glucose uptake, which are central to the insulin-sensitizing effects of the hormone.[22][24]

Adiponectin_Signaling Adiponectin Adiponectin AdipoR1 AdipoR1 Adiponectin->AdipoR1 Binds AdipoR2 AdipoR2 Adiponectin->AdipoR2 Binds AMPK AMPK Activation AdipoR1->AMPK PPARa PPARα Activation AdipoR2->PPARa GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake FAO ↑ Fatty Acid Oxidation AMPK->FAO PPARa->FAO

Diagram 4: Simplified downstream signaling of adiponectin.

References

Comparative Cardiovascular Effects of AMG131 and Thiazolidinediones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cardiovascular effects of the selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, AMG131, and the full PPARγ agonist class of thiazolidinediones (TZDs).

This document synthesizes available preclinical and clinical data to objectively compare the cardiovascular performance of these agents. While Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone (B448), have a long history of clinical use and a well-documented cardiovascular profile, this compound (also known as INT131) is a newer agent with a more limited but promising preclinical and early clinical safety profile.[1]

Executive Summary

Thiazolidinediones are effective insulin (B600854) sensitizers but are associated with significant cardiovascular side effects, most notably fluid retention leading to edema and an increased risk of heart failure.[2] The two major TZDs, rosiglitazone and pioglitazone, have differing profiles regarding ischemic cardiovascular events, with some studies suggesting an increased risk with rosiglitazone. In contrast, this compound, a selective PPARγ modulator (SPPARM), was designed to retain the therapeutic benefits of PPARγ activation while minimizing the adverse cardiovascular effects associated with full agonists like TZDs.[1] Preclinical studies and early clinical trials suggest that this compound has a more favorable cardiovascular safety profile, with significantly less impact on fluid retention, weight gain, and cardiac hypertrophy.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the cardiovascular effects of this compound and TZDs. It is important to note that the data for this compound are primarily from preclinical studies and early-phase clinical trials, whereas the data for TZDs are from extensive clinical use and large-scale cardiovascular outcome trials.

Table 1: Comparative Effects on Fluid Retention and Heart Failure

ParameterThis compound (INT131)Thiazolidinediones (TZDs)
Fluid Retention/Edema In Phase I and II clinical trials, no serious adverse events or reports of fluid retention were noted.[5] Preclinical studies in rats and monkeys showed no relevant observations of edema or other fluid retention.[6]Peripheral edema occurs in approximately 5% of patients on monotherapy and up to 15% when combined with insulin.[2] This is a well-established class effect.
Plasma Volume Preclinical studies in Zucker (fa/fa) rats showed less effect on hemodilution and plasma volume compared to rosiglitazone.[4]TZD use leads to a 6-7% increase in blood volume in healthy volunteers.[7]
Heart Failure Risk Preclinical studies did not show an increased risk of cardiac hypertrophy or heart failure.[8]TZDs are associated with an increased risk of new or worsened heart failure and are contraindicated in patients with established NYHA Class III or IV heart failure.
Body Weight Gain Early clinical data suggest little to no weight gain at therapeutically efficacious doses.[3]Weight gain is a common side effect, resulting from both fluid retention and increased adipogenesis.[8]

Table 2: Comparative Effects on Cardiovascular Parameters

ParameterThis compound (INT131)Thiazolidinediones (TZDs)
Blood Pressure Data from clinical trials on blood pressure effects are not readily available.TZDs have been shown to have a modest blood pressure-lowering effect in both animal and human studies.
Lipid Profile Data from clinical trials on lipid profile changes are not readily available.TZDs generally have a favorable effect on lipid profiles, including an increase in HDL-C and a decrease in triglycerides. Effects on LDL-C can vary.
Myocardial Infarction (MI) No clinical data on MI outcomes are available.The risk of MI differs between TZDs. Some meta-analyses suggested an increased risk with rosiglitazone, while pioglitazone has been associated with a potential reduction in macrovascular events.
Cardiac Hypertrophy Preclinical studies in rats and monkeys showed no increases in organ weights, including the heart.[6]In preclinical models, full PPARγ agonists can cause cardiac hypertrophy.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Assessment of Fluid Retention in Preclinical and Clinical Studies
  • Objective: To evaluate the potential of a compound to cause fluid retention and edema.

  • Preclinical Protocol (Rodent Models):

    • Animal Model: Zucker (fa/fa) rats, a model of obesity and insulin resistance, are often used.

    • Treatment: Animals are treated orally with the test compound (e.g., this compound), a comparator (e.g., rosiglitazone), or a vehicle control for a specified duration (e.g., 14 days).

    • Parameters Measured:

      • Body Weight: Measured daily.

      • Hematocrit: Blood samples are collected to measure the packed cell volume as an indicator of hemodilution and plasma volume expansion. A decrease in hematocrit suggests fluid retention.[8]

      • Plasma Volume: Can be directly measured using methods like the Evans blue dye dilution technique.[7]

      • Organ Weights: At the end of the study, organs such as the heart and lungs are weighed. An increase in heart and lung weight can be indicative of cardiac hypertrophy and fluid accumulation.[4]

  • Clinical Protocol:

    • Study Design: Randomized, double-blind, placebo-controlled trials.

    • Patient Population: Patients with type 2 diabetes.

    • Assessments:

      • Adverse Event Reporting: Spontaneous reporting of edema is recorded.

      • Physical Examination: Clinicians assess for signs of peripheral edema.

      • Body Weight: Measured at regular intervals throughout the study.

      • Hematology: Changes in hematocrit and hemoglobin are monitored.[7]

Evaluation of Cardiac Hypertrophy in Preclinical Studies
  • Objective: To determine if a compound induces an increase in heart mass.

  • Protocol (Rodent/Non-rodent Models):

    • Animal Model: Healthy or disease model (e.g., diabetic) rats or monkeys.

    • Treatment: Long-term administration of the test compound at various doses.

    • Methodology:

      • Necropsy and Organ Weight: At the end of the study, animals are euthanized, and the heart is excised, trimmed of excess tissue, and weighed. Heart weight is often normalized to body weight or tibia length.[6]

      • Histopathology: Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine cardiomyocyte size and overall cardiac morphology.

      • Echocardiography: In some preclinical studies, non-invasive echocardiography can be used to assess cardiac dimensions and function over time.[8]

Mandatory Visualization

Signaling Pathways

Comparative PPARγ Signaling Pathways cluster_0 Full Agonist (TZDs) cluster_1 Selective Modulator (this compound) TZD TZD PPARg_RXR_T PPARγ/RXR Heterodimer TZD->PPARg_RXR_T Binds and fully activates Full_Activation Full Conformational Change & Co-activator Recruitment PPARg_RXR_T->Full_Activation Gene_Expression_T Broad Gene Transcription (Metabolic and Adverse Effects) Full_Activation->Gene_Expression_T Adverse_Effects Fluid Retention Adipogenesis Heart Failure Risk Gene_Expression_T->Adverse_Effects Therapeutic_Effects_T Insulin Sensitization Gene_Expression_T->Therapeutic_Effects_T This compound This compound PPARg_RXR_A PPARγ/RXR Heterodimer This compound->PPARg_RXR_A Binds and selectively modulates Selective_Activation Partial/Different Conformational Change & Selective Co-regulator Recruitment PPARg_RXR_A->Selective_Activation Gene_Expression_A Selective Gene Transcription (Primarily Metabolic Effects) Selective_Activation->Gene_Expression_A Reduced_Adverse_Effects Minimal Fluid Retention Minimal Adipogenesis Lower Heart Failure Risk Gene_Expression_A->Reduced_Adverse_Effects Therapeutic_Effects_A Insulin Sensitization Gene_Expression_A->Therapeutic_Effects_A

Caption: Differential signaling of TZDs and this compound on the PPARγ pathway.

Experimental Workflow

Preclinical Cardiovascular Safety Assessment Workflow Start Start: Select Animal Model (e.g., Zucker Rat) Grouping Randomize into Groups Start->Grouping Vehicle Vehicle Control Grouping->Vehicle Test_Compound Test Compound (e.g., this compound) Grouping->Test_Compound Comparator Comparator (e.g., Rosiglitazone) Grouping->Comparator Treatment_Phase Chronic Dosing (e.g., 14-28 days) Vehicle->Treatment_Phase Test_Compound->Treatment_Phase Comparator->Treatment_Phase In_Life_Monitoring In-Life Monitoring: - Body Weight - Food/Water Intake - Clinical Observations Treatment_Phase->In_Life_Monitoring CV_Measurements Cardiovascular Assessments: - Blood Pressure (Telemetry) - Echocardiography Treatment_Phase->CV_Measurements Terminal_Endpoints Terminal Endpoints: - Blood Collection (Hematocrit) - Necropsy (Organ Weights) - Histopathology In_Life_Monitoring->Terminal_Endpoints CV_Measurements->Terminal_Endpoints Data_Analysis Data Analysis & Comparison Terminal_Endpoints->Data_Analysis End End: Safety Profile Assessment Data_Analysis->End

Caption: Workflow for preclinical cardiovascular safety assessment.

References

Confirming the selectivity of INT131 for PPARγ over PPARα and PPARδ

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms the high selectivity of INT131 for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) over its alpha (PPARα) and delta (PPARδ) isoforms. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of INT131's binding and functional selectivity, supported by experimental methodologies and pathway visualizations.

INT131 (also known as AMG131) is a potent, non-thiazolidinedione (TZD) selective PPARγ modulator (SPPARM) that has been developed to retain the therapeutic benefits of full PPARγ agonists, such as insulin (B600854) sensitization, while minimizing the associated side effects.[1] This selectivity is achieved through a unique binding mechanism and a distinct pattern of coregulator recruitment, setting it apart from traditional TZD-class drugs.[1]

Quantitative Comparison of Selectivity

Experimental data robustly demonstrates the pronounced selectivity of INT131 for PPARγ. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of INT131 for the three PPAR subtypes.

Table 1: Binding Affinity (Ki) of INT131 for PPAR Subtypes

CompoundPPARγ Ki (nM)PPARα Ki (nM)PPARδ Ki (nM)Selectivity (fold) vs. PPARα & PPARδ
INT131~10[1][2], 3.7[3]>10,000[1][2]>10,000[1][2]>1000[1][2]

Table 2: Functional Potency (EC50) of INT131 on PPAR Subtypes

CompoundPPARγ EC50 (nM)PPARα EC50 (nM)PPARδ EC50 (nM)
INT1314[3]Not Reported (Inactive)Not Reported (Inactive)

The data clearly indicates that INT131 binds to PPARγ with high affinity, with reported Ki values in the low nanomolar range.[1][2][3] In stark contrast, no significant binding is observed for PPARα and PPARδ at concentrations up to 10,000 nM, establishing a selectivity of over 1000-fold.[1][2] This high degree of selectivity is a key characteristic of INT131. Functionally, INT131 acts as a potent partial agonist of PPARγ with an EC50 of 4 nM.[3]

Mechanism of Selective Action

INT131's selectivity is not merely a function of differential binding affinity but also stems from its unique interaction with the PPARγ ligand-binding pocket. Unlike full agonists, INT131 occupies a distinct space within the pocket, leading to an alternative conformational change in the receptor.[1] This altered conformation results in a different pattern of cofactor recruitment, which is crucial for the downstream transcriptional regulation of target genes.[1] For instance, in fluorescence resonance energy transfer (FRET) assays, INT131 was shown to induce the recruitment of the coactivator DRIP205 with a lower efficacy compared to full agonists like rosiglitazone.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Objective: To determine the Ki of INT131 for PPARγ, PPARα, and PPARδ.

  • Methodology:

    • The ligand-binding domains (LBDs) of human PPARγ, PPARα, and PPARδ are expressed and purified.

    • A constant concentration of a radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ) is incubated with the respective PPAR LBD.

    • Increasing concentrations of the unlabeled test compound (INT131) are added to compete for binding with the radiolabeled ligand.

    • After incubation, the bound and free radioligand are separated using a filter-binding apparatus.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

This assay measures the functional potency (EC50) of a compound by quantifying the activation of a reporter gene under the control of a PPAR-responsive promoter.

  • Objective: To determine the EC50 of INT131 for PPARγ, PPARα, and PPARδ.

  • Methodology:

    • A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids:

      • An expression vector for the full-length PPAR subtype (γ, α, or δ).

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PPAR response element (PPRE).

    • The transfected cells are then treated with varying concentrations of the test compound (INT131).

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The fold activation of the reporter gene is calculated relative to vehicle-treated cells.

    • The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is determined by plotting the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coactivator Recruitment

This assay assesses the ability of a ligand to promote the interaction between a PPAR and a specific coactivator peptide.

  • Objective: To measure the INT131-dependent recruitment of coactivator peptides (e.g., DRIP205) to the PPARγ LBD.

  • Methodology:

    • The PPARγ LBD is typically expressed as a fusion protein with a donor fluorophore (e.g., a terbium or europium cryptate-labeled antibody).

    • A peptide representing the receptor-interacting domain of a coactivator (e.g., DRIP205) is labeled with an acceptor fluorophore (e.g., d2 or XL665).

    • The labeled PPARγ LBD and the coactivator peptide are incubated in the presence of varying concentrations of the test compound (INT131).

    • If the compound promotes the interaction, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor.

    • The time-resolved fluorescence of the acceptor is measured, which is proportional to the extent of the interaction.

    • EC50 values for coactivator recruitment can be determined from the dose-response curves.

Visualizing the Pathways

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway of Peroxisome Proliferator-Activated Receptors.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., INT131) PPAR PPAR (γ, α, or δ) Ligand->PPAR Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to DNA Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates Coactivators Coactivators Coactivators->PPAR_RXR_Complex Recruitment Corepressors Corepressors Corepressors->PPAR_RXR_Complex Dissociation

Caption: General PPAR signaling pathway.

Experimental Workflow for Determining Selectivity

The following diagram outlines the experimental workflow to confirm the selectivity of a compound like INT131.

Experimental_Workflow Start Start: Test Compound (INT131) Binding_Assay Competitive Binding Assay Start->Binding_Assay Transactivation_Assay Cell-Based Transactivation Assay Start->Transactivation_Assay PPARg PPARγ Binding_Assay->PPARg PPARa PPARα Binding_Assay->PPARa PPARd PPARδ Binding_Assay->PPARd Transactivation_Assay->PPARg Transactivation_Assay->PPARa Transactivation_Assay->PPARd Ki_Values Determine Ki Values PPARg->Ki_Values EC50_Values Determine EC50 Values PPARg->EC50_Values PPARa->Ki_Values PPARa->EC50_Values PPARd->Ki_Values PPARd->EC50_Values Compare Compare Selectivity Ki_Values->Compare EC50_Values->Compare Conclusion Conclusion: High Selectivity for PPARγ Compare->Conclusion

Caption: Workflow for assessing PPAR selectivity.

References

Independent Validation of AMG131 Phase 2 Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase 2 clinical trial data for AMG131 (also known as INT131), a novel selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, with established alternative treatments for type 2 diabetes, namely pioglitazone (B448) and rosiglitazone (B1679542). The information is compiled from publicly available clinical trial data and scientific publications to support independent validation and further research.

Executive Summary

This compound, a selective PPARγ modulator (SPPARM), has demonstrated comparable efficacy in improving glycemic control to full PPARγ agonists like pioglitazone and rosiglitazone in phase 2 clinical trials. Notably, this compound appears to offer a superior safety profile, with a reduced incidence of side effects commonly associated with thiazolidinediones (TZDs), such as weight gain and edema. This guide presents the available quantitative data, details the experimental protocols of the relevant clinical trials, and visualizes the underlying signaling pathways to provide a comprehensive comparative analysis.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the this compound phase 2b clinical trial and comparative data for pioglitazone and rosiglitazone from their respective clinical trials.

Table 1: Efficacy Data - Change in Glycosylated Hemoglobin (HbA1c)
TreatmentDosageDurationBaseline HbA1c (Mean)Change in HbA1c from Baseline (Mean ± SE)p-value vs. Placebo
This compound (INT131) 0.5 mg24 weeks~8.0%-0.3 ± 0.12%-
1 mg24 weeks~8.0%-0.8 ± 0.12%<0.001[1]
2 mg24 weeks~8.0%-1.1 ± 0.12%<0.001
Pioglitazone 45 mg24 weeks~8.0%-0.9 ± 0.12%<0.001
15 mg (add-on)24 weeks7.80% ± 0.72%-0.53%<0.01[2]
Rosiglitazone 8 mg (add-on to insulin)26 weeks8.9-9.1%-1.2%<0.0001[3]
Placebo -24 weeks~8.0%-0.2 ± 0.13%-
Table 2: Efficacy Data - Change in Fasting Plasma Glucose (FPG)
TreatmentDosageDurationBaseline FPG (mg/dL, Mean)Change in FPG from Baseline (mg/dL, Mean ± SE)p-value vs. Placebo
This compound (INT131) 1 mg4 weeks171 ± 42-22 ± 80.0056
10 mg4 weeks171 ± 42-46 ± 7<0.0001
Pioglitazone 15 mg (add-on)24 weeks--13.57 (placebo-adjusted)<0.0001[4]
Placebo -4 weeks171 ± 42+8 ± 8-
Table 3: Safety Data - Common Adverse Events
Adverse EventThis compound (INT131) (1 mg)Pioglitazone (45 mg)Rosiglitazone (4-8 mg)
Weight Gain Less than pioglitazone[1]Statistically significant increaseDose-related increase[5]
Edema (Fluid Retention) Less than pioglitazone[1]Dose-related fluid retention[5]Dose-related fluid retention, may exacerbate heart failure[6]
Hypoglycemia Low riskLow risk as monotherapyLow risk as monotherapy[5]
Bone Fractures Not prominently reported in Phase 2Increased risk reportedIncreased risk, mainly in women
Congestive Heart Failure Not prominently reported in Phase 2Can cause or exacerbate CHFCan cause or exacerbate CHF[6]

Experimental Protocols

This compound (INT131) Phase 2b Study
  • Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled study.[7]

  • Patient Population: 367 subjects with type 2 diabetes inadequately controlled on a stable dose of sulfonylurea with or without metformin (B114582), with a baseline HbA1c between 7.5% and 11.0%.

  • Interventions: Patients were randomized to receive once-daily oral doses of INT131 (0.5 mg, 1 mg, 2 mg, or 3 mg), placebo, or 45 mg of pioglitazone.[7]

  • Key Efficacy Endpoints: The primary endpoint was the change in HbA1c from baseline to week 24. Secondary endpoints included changes in fasting plasma glucose (FPG), insulin, and adiponectin levels.[1]

  • Key Safety Assessments: Monitoring of adverse events, including weight gain, edema (assessed by a prospective scoring system for lower-extremity pitting edema), and standard laboratory safety tests.[1]

Pioglitazone (PROactive Study)
  • Study Design: A randomized, double-blind, placebo-controlled outcome study.[8][9]

  • Patient Population: 5,238 patients with type 2 diabetes and a history of macrovascular disease.[8]

  • Interventions: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[8][9]

  • Key Efficacy Endpoints: The primary endpoint was the time to the first occurrence of a macrovascular event or death. Glycemic control (HbA1c) was also monitored.

  • Key Safety Assessments: Monitoring for all adverse events, with a particular focus on cardiovascular events and congestive heart failure.

Rosiglitazone (RECORD Study)
  • Study Design: A 6-year, randomized, open-label, non-inferiority study.[10]

  • Patient Population: 4,447 patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.[6]

  • Interventions: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea.[6]

  • Key Efficacy Endpoints: The primary endpoint was the time to first cardiovascular hospitalization or cardiovascular death. Glycemic control (HbA1c) was a secondary endpoint.

  • Key Safety Assessments: Adjudicated cardiovascular outcomes, including heart failure, and other adverse events were monitored.

Mandatory Visualization

PPARγ Signaling Pathway

The diagram below illustrates the signaling pathway of PPARγ, the molecular target for this compound, pioglitazone, and rosiglitazone.

PPAR_Signaling_Pathway cluster_ligands Ligands cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) This compound->PPARg_RXR_inactive Selective Activation TZDs Pioglitazone Rosiglitazone TZDs->PPARg_RXR_inactive Full Activation PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Ligand Binding PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis More pronounced with TZDs Fluid_Retention Fluid Retention Gene_Transcription->Fluid_Retention More pronounced with TZDs

Caption: PPARγ signaling pathway activated by this compound and TZDs.

Experimental Workflow: this compound Phase 2b Clinical Trial

The following diagram outlines the workflow of the this compound Phase 2b clinical trial.

Experimental_Workflow cluster_treatments Patient_Screening Patient Screening (T2D, on SU +/- Metformin, HbA1c 7.5-11.0%) Randomization Randomization (n=367) Patient_Screening->Randomization Treatment_AMG131_0.5 This compound (0.5mg/day) Randomization->Treatment_AMG131_0.5 Treatment_AMG131_1 This compound (1mg/day) Randomization->Treatment_AMG131_1 Treatment_AMG131_2 This compound (2mg/day) Randomization->Treatment_AMG131_2 Treatment_AMG131_3 This compound (3mg/day) Randomization->Treatment_AMG131_3 Treatment_Pioglitazone Pioglitazone (45mg/day) Randomization->Treatment_Pioglitazone Treatment_Placebo Placebo Randomization->Treatment_Placebo Follow_Up 24-Week Treatment Period (Double-Blind) Efficacy_Analysis Primary Efficacy Analysis (Change in HbA1c from Baseline) Follow_Up->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis (Adverse Events, Weight, Edema) Follow_Up->Safety_Analysis Results Comparative Results Efficacy_Analysis->Results Safety_Analysis->Results

Caption: Workflow of the this compound Phase 2b clinical trial.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AMG133

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of the research compound AMG133. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for AMG133. In the absence of an SDS, treat AMG133 as a potent and hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3]

  • Ventilation: All handling and initial disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

  • Spill Management: In case of a spill, isolate the area immediately. All materials used for cleanup, including absorbents and contaminated PPE, must be treated as hazardous waste and disposed of accordingly.[4]

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.[5][6] Never mix incompatible waste streams.[7][8]

Waste TypeContainer RequirementDisposal Pathway
Solid AMG133 Waste Labeled, sealed, chemical-resistant container.Collection by Environmental Health & Safety (EHS) for hazardous waste disposal.
Liquid AMG133 Waste Labeled, sealed, chemical-resistant container with secondary containment.[7][9]Collection by EHS for hazardous waste disposal.
Contaminated Labware Puncture-resistant, labeled "Hazardous Waste" container.Collection by EHS for hazardous waste disposal.
Contaminated PPE Labeled, sealed plastic bag within a hazardous waste container.Collection by EHS for hazardous waste disposal.
Aqueous Solutions (<1%) May be eligible for drain disposal after neutralization (pH 7-9), ONLY if permitted by institutional EHS policy and local regulations. Must be free of other hazardous contaminants.[7]Neutralize and flush with copious amounts of water, pending EHS approval.

Experimental Protocol: Decontamination of Labware

This protocol outlines the procedure for decontaminating glassware and equipment that has come into contact with AMG133.

  • Initial Rinse: Carefully rinse all contaminated surfaces with a suitable solvent in which AMG133 is soluble (e.g., ethanol, DMSO). This should be done inside a chemical fume hood. Collect the rinseate as hazardous liquid waste.[4]

  • Washing: Wash the rinsed labware with a laboratory-grade detergent and water.[2][3]

  • Secondary Rinse: Perform a second rinse with the chosen solvent to ensure the removal of any residual compound. Collect this rinseate as hazardous liquid waste.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely in a designated clean area before reuse or storage.

For equipment that cannot be immersed, a thorough wipe-down with a solvent-soaked cloth should be performed, with the cloth disposed of as solid hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AMG133 and associated waste materials.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Disposal Pathway A AMG133 Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste by Type: - Solid - Liquid - Sharps - Aqueous (<1%) A->B C1 Solid Waste Container (Sealed, Labeled) B->C1 C2 Liquid Waste Container (Sealed, Labeled, Secondary Containment) B->C2 C3 Sharps Container (Puncture-proof, Labeled) B->C3 D Aqueous Waste (<1% AMG133) B->D E Store in Satellite Accumulation Area C1->E C2->E C3->E G Consult EHS Policy & Neutralize (pH 7-9) D->G F Request EHS Pickup E->F I EHS Hazardous Waste Disposal F->I G->C2 Policy Prohibits H Drain Disposal (If Permitted) G->H Policy Allows

Caption: AMG133 Waste Disposal Workflow.

Key Disposal Principles

  • Do Not Evaporate: Hazardous waste, including solvents containing AMG133, must not be disposed of by evaporation in a fume hood or on a benchtop.[4][7]

  • Container Management: Waste containers must be kept closed except when adding waste.[7][8] They must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[7]

  • Storage Limits: Adhere to institutional limits for the amount of hazardous waste stored in a Satellite Accumulation Area (e.g., not to exceed 55 gallons).[4][10] Schedule regular pickups to avoid accumulation.[5][7]

  • Training: Ensure all laboratory personnel are trained on these specific waste handling and disposal procedures.[4][5]

By implementing these procedures, your laboratory can ensure the safe and compliant disposal of AMG133, fostering a culture of safety and environmental responsibility. Always prioritize the guidance of your institution's Environmental Health & Safety department for specific questions and protocols.

References

Essential Safety and Handling Protocols for AMG131

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like AMG131. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound, also known as INT131, is a potent, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1][2][3][4] While not classified as a cytotoxic chemotherapy agent, its high potency necessitates stringent handling protocols to minimize exposure and ensure personnel safety. The following guidelines are based on established best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-free, tested for use with chemicals. Consider double-gloving.Prevents direct skin contact. Double-gloving provides an extra layer of protection.
Lab Coat/Gown Disposable, long-sleeved, with knit cuffs. Made of a low-lint material with a protective coating.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields, goggles, or a face shield.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound or when there is a risk of aerosolization.Prevents inhalation of the compound.

Operational Procedures for Handling this compound

Adherence to a strict, step-by-step workflow is crucial for minimizing contamination and exposure.

1. Preparation and Weighing:

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of the powder.

  • Use dedicated utensils (spatulas, weigh boats) for handling the compound.

  • Clean the balance and surrounding surfaces before and after weighing.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • Keep containers closed whenever possible.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Conduct all experimental procedures involving this compound in a designated area to prevent cross-contamination.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain the spill using an appropriate spill kit.

  • Clean the area with a suitable deactivating agent, if known, or a strong detergent solution.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid self-contamination and place in a designated hazardous waste bag.
Liquid Waste Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound, from receipt of the compound to the final disposal of waste.

AMG131_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store in Designated Location Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Safely Decontaminate->Doff_PPE Dispose Dispose of Waste Properly Doff_PPE->Dispose

Safe handling workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.